molecular formula C9H11NO B3272484 1-(4,5-Dimethylpyridin-3-YL)ethanone CAS No. 56704-28-0

1-(4,5-Dimethylpyridin-3-YL)ethanone

Cat. No.: B3272484
CAS No.: 56704-28-0
M. Wt: 149.19 g/mol
InChI Key: QGHINDWOCKVTPK-UHFFFAOYSA-N
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Description

1-(4,5-Dimethylpyridin-3-yl)ethanone is an organic compound with the CAS Registry Number 56704-28-0 . It has a molecular formula of C9H11NO and a molecular weight of 149.19 g/mol . The compound features a pyridine ring core, which is a privileged structure in medicinal chemistry, substituted with methyl groups at the 4 and 5 positions and an acetyl group (ethanone) at the 3 position . This structure makes it a valuable building block, or synthetic intermediate, for the preparation of more complex molecules. Researchers utilize such specialized pyridine derivatives in various fields, including pharmaceuticals and agrochemicals. For instance, derivatives of dimethylpyridine have been identified as key scaffolds in the discovery of novel AMP-activated protein kinase (AMPK) activators for cancer research , and similar pyridinyl compounds are frequently employed in the synthesis of potential inhibitors for enzymes like PARP and 11β-HSD1 . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4,5-dimethylpyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-4-10-5-9(7(6)2)8(3)11/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHINDWOCKVTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101290271
Record name 1-(4,5-Dimethyl-3-pyridinyl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56704-28-0
Record name 1-(4,5-Dimethyl-3-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56704-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4,5-Dimethyl-3-pyridinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(4,5-Dimethylpyridin-3-YL)ethanone chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(4,5-Dimethylpyridin-3-YL)ethanone: Synthesis, Characterization, and Potential Applications

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 56704-28-0), a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogues to propose a viable synthetic route, predict its spectroscopic and physical properties, and discuss its potential applications as a chemical intermediate. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this molecule in their work.

Introduction and Molecular Overview

This compound, also known as 3-acetyl-4,5-dimethylpyridine or 3-acetyl-4,5-lutidine, is a heterocyclic ketone with the chemical formula C₉H₁₁NO.[1] The presence of a pyridine ring, a common motif in numerous pharmaceuticals, coupled with a reactive acetyl group, makes this compound a potentially valuable building block for the synthesis of more complex molecules.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
Synonyms 3-Acetyl-4,5-dimethylpyridine, 3-Acetyl-4,5-lutidine[1]
CAS Number 56704-28-0[1]
Molecular Formula C₉H₁₁NO[1]
Molecular Weight 149.19 g/mol [1]
Predicted Boiling Point ~250-260 °C at 760 mmHgEstimated based on similar compounds
Predicted Appearance Colorless to pale yellow liquid or low-melting solidEstimated based on similar compounds

Chemical Structure:

Caption: Chemical structure of this compound.

Proposed Synthesis of this compound

A potential starting material for this synthesis is 3-cyano-4,5-dimethylpyridine. The synthesis could proceed as follows:

G reactant1 3-Cyano-4,5-dimethylpyridine product This compound reactant1->product 1. Grignard/Organolithium 2. Hydrolysis reactant2 CH₃MgBr or CH₃Li reactant2->product reactant3 H₃O⁺ (workup) reactant3->product G start This compound mod1 Aldol Condensation start->mod1 mod2 Reduction to Alcohol start->mod2 mod3 Oxime/Hydrazone Formation start->mod3 prod1 α,β-Unsaturated Ketones mod1->prod1 prod2 Secondary Alcohols mod2->prod2 prod3 Novel Heterocycles mod3->prod3

Sources

Nomenclature, Synonyms, and Analytical Profiling of 3-Acetyl-4,5-dimethylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug discovery and cheminformatics, the precise identification of substituted heterocycles is paramount. Ambiguities in nomenclature can lead to duplicate synthetic efforts, patent filing errors, and database querying failures. This whitepaper provides an in-depth analysis of 3-acetyl-4,5-dimethylpyridine , dissecting its Preferred IUPAC Name (PIN), indexing synonyms, and establishing a self-validating synthetic and analytical workflow. By bridging theoretical nomenclature with bench-level experimental causality, this guide serves as a definitive resource for researchers handling highly substituted pyridine scaffolds.

IUPAC Nomenclature & Structural Deconstruction

While "3-acetyl-4,5-dimethylpyridine" is highly descriptive and widely used at the bench, it is not the [1]. Modern cheminformatics databases (e.g., PubChem, ChEMBL) rely on strict hierarchical rules established in the 2013 IUPAC Blue Book to generate a single, unambiguous identifier.

The Causality of the PIN Rules
  • Principal Functional Group: The molecule contains a ketone and a pyridine ring. According to IUPAC seniority rules, ketones outrank heterocycles for the parent structure. Thus, the parent chain is ethanone .

  • Substituent Identification: The pyridine ring is treated as a substituent attached to the ethanone parent, designated as a pyridinyl group.

  • Numbering the Heterocycle: Nitrogen is strictly assigned position 1. The ring is numbered to give the lowest possible locants to the substituents. Crucially, the point of attachment to the principal group (the "yl" position) must receive the lowest possible number.

  • Locant Resolution: Numbering toward the attachment point yields the 3-yl position. Consequently, the methyl groups fall on positions 4 and 5.

This strict logical progression dictates that the PIN is 1-(4,5-dimethylpyridin-3-yl)ethanone .

NomenclatureLogic A Target Molecule: C9H11NO B Identify Principal Functional Group A->B D Identify Substituent Pyridine Ring A->D C Ketone (-C(=O)CH3) Parent: Ethanone B->C H Preferred IUPAC Name (PIN): This compound C->H E Numbering Rule: Lowest locant for attachment D->E F Option 1: 4,5-dimethylpyridin-3-yl (Locant: 3) E->F Preferred G Option 2: 3,4-dimethylpyridin-5-yl (Locant: 5) E->G Rejected F->H

Fig 1: IUPAC nomenclature logic tree for determining the PIN of 3-acetyl-4,5-dimethylpyridine.

Database Identifiers & Synonyms

To ensure comprehensive literature and patent tracking, researchers must cross-reference the PIN with common synonyms and machine-readable identifiers.

Identifier TypeValueRelevance in Cheminformatics
Preferred IUPAC Name (PIN) This compoundStandardized regulatory and patent filings.
Common Synonym 3-acetyl-4,5-dimethylpyridineColloquial laboratory use; literature searches.
Alternative Synonym 3,4-dimethyl-5-acetylpyridineLegacy naming convention (non-IUPAC compliant).
CAS Registry Number 56704-28-0Universal database querying and procurement [2].
SMILES CC(=O)c1cncc(C)c1CMachine-readable structural representation.
Formula / Mol. Weight C9H11NO / 149.19 g/mol Mass spectrometry (ESI-MS[M+H]+ = 150.09).

Regioselective Synthesis Workflow

Direct Friedel-Crafts acylation of pyridine rings is notoriously ineffective due to the electron-deficient nature of the heterocycle and competitive complexation of the Lewis acid with the pyridine nitrogen. To synthesize this compound, a highly regioselective indirect approach is required.

The most reliable, self-validating protocol utilizes a halogen-metal exchange followed by trapping with a [3]. This method inherently prevents over-addition, ensuring high fidelity to the target structure.

Step-by-Step Methodology
  • Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with 3-bromo-4,5-dimethylpyridine (1.0 equiv) and anhydrous Tetrahydrofuran (THF) (0.2 M).

  • Lithiation (Halogen-Metal Exchange): Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-Butyllithium (2.5 M in hexanes, 1.05 equiv).

    • Causality: The cryogenic temperature is critical. It thermodynamically favors the rapid halogen-metal exchange over nucleophilic addition of the alkyllithium to the electron-deficient pyridine ring, preventing the formation of dihydropyridine side products.

  • Acylation: After 30 minutes, add N-methoxy-N-methylacetamide (Weinreb amide, 1.2 equiv) dropwise. Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature.

    • Causality: The Weinreb amide reacts with the organolithium intermediate to form a stable, five-membered tetrahedral chelate (coordinated via the methoxy oxygen and the carbonyl oxygen to the lithium ion). This chelate is stable at room temperature and physically blocks a second equivalent of the nucleophile from attacking, preventing the formation of a tertiary alcohol.

  • Workup (The Self-Validating Collapse): Quench the reaction with saturated aqueous NH₄Cl.

    • Causality: The addition of water breaks the lithium chelate, collapsing the tetrahedral intermediate to release the desired ketone exclusively.

  • Purification: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

SyntheticWorkflow SM Starting Material 3-bromo-4,5- dimethylpyridine R1 Step 1: Lithiation n-BuLi, THF, -78°C Halogen-Metal Exchange SM->R1 INT Intermediate 3-lithio-4,5- dimethylpyridine R1->INT R2 Step 2: Acylation Weinreb Amide (N-methoxy-N-methylacetamide) INT->R2 PROD Final Product 1-(4,5-dimethylpyridin- 3-yl)ethanone R2->PROD

Fig 2: Regioselective synthesis workflow utilizing halogen-metal exchange and Weinreb acylation.

Analytical Validation (Self-Validating System)

To definitively prove that the synthesized compound is the 3-acetyl-4,5-dimethyl regioisomer (and not the 2-acetyl or 6-acetyl isomer), Nuclear Magnetic Resonance (NMR) spectroscopy acts as a self-validating logic puzzle. The substitution pattern dictates a specific lack of spin-spin coupling that is mathematically unique to this isomer.

¹H NMR (400 MHz, CDCl₃) Interpretation Logic
PositionChemical Shift (ppm)MultiplicityIntegrationAssignment / Causality
C2-H ~8.80Singlet1HHighly deshielded by the adjacent electronegative Nitrogen and the ortho-acetyl group. Crucially, it appears as a singlet because there are no adjacent protons to couple with (C3 has the acetyl group).
C6-H ~8.45Singlet1HDeshielded by the adjacent Nitrogen, but shifted slightly upfield relative to C2-H due to the electron-donating effect of the adjacent C5-methyl group. Also a singlet.
C3-Ac ~2.60Singlet3HTypical resonance for a methyl group adjacent to a carbonyl (acetyl).
C5-Me ~2.40Singlet3HAromatic methyl group.
C4-Me ~2.30Singlet3HAromatic methyl group; sterically crowded between the acetyl and the C5-methyl.

The Causality of the Spectra: If the halogen-metal exchange had failed and a rearrangement occurred to yield 2-acetyl-4,5-dimethylpyridine, the aromatic protons would be located at C3 and C6. While both would still be singlets, the C3 proton would be significantly shielded compared to a C2 proton, shifting it upfield (~7.5 ppm). The presence of two highly deshielded singlets (>8.0 ppm) definitively proves the 2,6-proton arrangement, validating the 3,4,5-substitution pattern of the synthesized this compound.

References

  • Preferred IUPAC name Wikipedia (Sourced from IUPAC Nomenclature of Organic Chemistry 2013) URL:[Link]

  • Sodium Dispersion-Mediated Rapid Reductive N–O Bond Cleavage of Weinreb Amides for N-Methylamide Synthesis ChemRxiv (Preprint detailing Weinreb amide reactivity on pyridine cores) URL:[Link]

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist’s Guide to Physicochemical Profiling, Mechanistic Workflows, and Analytical Validation

Executive Summary

In the landscape of modern drug discovery and agrochemical development, functionalized pyridine derivatives serve as indispensable privileged scaffolds. Among these, 1-(4,5-Dimethylpyridin-3-yl)ethanone (CAS: 56704-28-0) stands out as a highly versatile, sterically tuned building block[1]. The presence of the 4,5-dimethyl substituents adjacent to the 3-acetyl group creates a unique microenvironment that dictates both the electronic distribution of the pyridine ring and the steric accessibility of the carbonyl carbon.

This technical guide provides an authoritative, step-by-step analysis of the physicochemical properties, structural dynamics, and laboratory protocols associated with this compound. By understanding the causality behind its reactivity, researchers can optimize synthetic routes, minimize side reactions, and confidently integrate this molecule into complex synthetic pipelines.

Physicochemical Profiling & Structural Dynamics

To effectively utilize this compound, one must first understand its fundamental properties. The electron-withdrawing nature of the pyridine nitrogen is partially offset by the electron-donating inductive effects (+I) of the two methyl groups. This electronic push-pull system stabilizes the enolate intermediate during base-catalyzed reactions, making the acetyl group highly reactive toward electrophiles.

According to verified supplier databases such as and, the compound maintains a highly predictable reactivity profile when stored under inert conditions[1][2].

Table 1: Core Chemical and Physical Properties
PropertyValue / Description
IUPAC Name This compound
Common Synonyms 3,4-Dimethyl-5-acetyl-pyridine; 3-Acetyl-4,5-lutidine
CAS Registry Number 56704-28-0
Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
Structural Features Heteroaromatic ring, sterically hindered ketone
Solubility Profile Soluble in polar aprotic solvents (DMF, DMSO, THF) and alcohols

Mechanistic Pathways & Synthetic Utility

The primary synthetic utility of CAS 56704-28-0 lies in its acetyl group, which readily undergoes enolization. However, the adjacent methyl group at the C4 position introduces significant steric hindrance. As an application scientist, I leverage this steric bulk strategically: it suppresses unwanted nucleophilic attacks directly at the carbonyl carbon (such as premature imine formation or non-selective reductions) while promoting reactions that occur at the less hindered alpha-carbon of the enolate.

A classic application of this compound is the synthesis of chalcone derivatives via the Claisen-Schmidt condensation, followed by cyclization to form bioactive pyrazoline or pyrimidine scaffolds.

SyntheticWorkflow A This compound (CAS: 56704-28-0) B Base-Catalyzed Enolization (NaOH / EtOH, 0°C) A->B Deprotonation C Aldol Addition (Electrophile: Ar-CHO) B->C Nucleophilic Attack D Dehydration (Spontaneous at RT) C->D -H2O E Chalcone Derivative (Key Intermediate) D->E Isolation F Cyclocondensation (Hydrazine / Heat) E->F Ring Closure G Pyrazoline Scaffold (Target Molecule) F->G Final Product

Fig 1. Synthetic workflow for generating bioactive pyrazoline scaffolds from CAS 56704-28-0.

Experimental Methodologies: Self-Validating Protocols

Protocols must be designed with built-in validation steps to ensure reproducibility. The following methodology details the synthesis of a pyridine-bearing chalcone, highlighting the causality behind each operational choice.

Protocol: Claisen-Schmidt Condensation

Objective: Synthesize a chalcone intermediate by reacting this compound with an aryl aldehyde.

Reagents & Materials:

  • This compound (CAS 56704-28-0) - 1.0 eq

  • Aryl Aldehyde (e.g., Benzaldehyde) - 1.1 eq

  • Sodium Hydroxide (NaOH) - 1.5 eq (as a 10% aqueous solution)

  • Absolute Ethanol (Solvent)

Step-by-Step Procedure & Mechanistic Rationale:

  • Preparation of the Reaction Matrix: Dissolve 1.0 eq of CAS 56704-28-0 in absolute ethanol. Rationale: Ethanol acts as an excellent solvent that solubilizes both the hydrophobic organic reactants and the aqueous base, creating a homogeneous phase for uniform reaction kinetics.

  • Temperature Modulation: Cool the solution to 0–5 °C using an ice bath. Rationale: Lowering the temperature suppresses the Cannizzaro reaction of the aryl aldehyde and prevents self-condensation of the ketone, ensuring high cross-aldol selectivity.

  • Base Addition: Add the 10% aqueous NaOH solution dropwise over 15 minutes. Rationale: Gradual addition controls the rate of enolate formation. The electron-donating methyl groups on the pyridine ring make the alpha-protons slightly less acidic than a standard acetophenone, necessitating a strong base and controlled addition to maintain a steady-state concentration of the enolate.

  • Electrophile Introduction: Add the aryl aldehyde dropwise. Stir the mixture at room temperature for 4–6 hours. Rationale: The steric bulk of the 4,5-dimethyl groups forces the enolate to attack the less hindered aldehyde carbonyl. The subsequent dehydration step is thermodynamically driven by the formation of a highly conjugated

    
    -unsaturated system.
    
  • Isolation & Validation: Pour the mixture into crushed ice and neutralize with dilute HCl. Collect the precipitate via vacuum filtration. Validation: The disappearance of the ketone carbonyl stretch (~1680 cm⁻¹) and the appearance of an

    
    -unsaturated carbonyl stretch (~1650 cm⁻¹) in FTIR confirms successful conversion.
    

Analytical Validation & Quality Control

Ensuring the trustworthiness of your starting materials is non-negotiable. Standard quality control protocols, as recommended by chemical suppliers like and , mandate rigorous analytical verification prior to catalytic applications[3][4].

  • 1H NMR Spectroscopy (CDCl3): Look for two distinct singlets integrating to 3 protons each in the aliphatic region (~2.3 - 2.5 ppm), corresponding to the 4- and 5-methyl groups. The acetyl methyl group will appear as a sharp singlet (~2.6 ppm). The pyridine protons (positions 2 and 6) will appear downfield (~8.4 - 8.8 ppm) due to the deshielding effect of the heteroatom.

  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI) should yield a strong[M+H]+ peak at m/z 150.1. The stability of the pyridine ring ensures minimal fragmentation under soft ionization conditions.

References

  • Molaid Chemical Database. (2026). 3,4-Dimethyl-5-acetyl-pyridin - CAS 56704-28-0 Physicochemical Data. Available at: [Link]

Sources

properties of 4,5-dimethyl-3-acetylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Physicochemical Properties, Synthetic Methodologies, and Medicinal Applications of 4,5-Dimethyl-3-acetylpyridine

Executive Summary

In the landscape of modern drug discovery, the strategic functionalization of heterocyclic scaffolds is paramount for tuning pharmacokinetics and target affinity. As a Senior Application Scientist, I frequently leverage highly substituted pyridines to overcome conformational and electronic bottlenecks in ligand design. 4,5-Dimethyl-3-acetylpyridine (1-(4,5-dimethylpyridin-3-yl)ethanone) has emerged as a privileged, albeit niche, building block. This whitepaper provides an in-depth technical analysis of its structural dynamics, details a field-proven, self-validating synthetic protocol, and outlines its utility in advanced medicinal chemistry pipelines.

Structural Dynamics & Physicochemical Profile

The utility of 4,5-dimethyl-3-acetylpyridine stems from the synergistic effects of its substituents. The pyridine core is inherently electron-deficient; however, the C4 and C5 methyl groups act as electron-donating groups (EDGs) via hyperconjugation. This localized electron enrichment increases the basicity of the pyridine nitrogen, enhancing its capacity to act as a hydrogen-bond acceptor in protein binding pockets.

More critically, the adjacent methyl groups impose significant steric bulk. This restricts the free rotation of the C3-acetyl group, locking it into a predictable conformation. In structure-based drug design, pre-organizing a ligand into its bioactive conformation minimizes the entropic penalty upon target binding, frequently leading to sub-nanomolar affinities.

Table 1: Quantitative Physicochemical Data

Property Value / Descriptor
Chemical Name This compound
CAS Registry Number 56704-28-0[1]
Molecular Formula C9H11NO[1]
Molecular Weight 149.192 g/mol [1]
Hydrogen Bond Acceptors 2 (Pyridine N, Carbonyl O)

| Rotatable Bonds | 1 (C3-Acetyl linkage) |

Strategic Synthesis: The Palladium-Catalyzed Stille Acetylation

The Causality of the Method: Direct Friedel-Crafts acylation of pyridines is notoriously ineffective due to the electron-withdrawing nature of the nitrogen atom and its tendency to complex with Lewis acid catalysts. Therefore, late-stage functionalization via Palladium-catalyzed cross-coupling is the authoritative standard.

To synthesize 4,5-dimethyl-3-acetylpyridine, we utilize a Stille coupling between 3-bromo-4,5-dimethylpyridine and tributyl(1-ethoxyvinyl)tin[2]. Why use a vinyl ether intermediate instead of a direct acetyl source? The 1-ethoxyvinyl group acts as a stable masked acetyl anion. It smoothly undergoes transmetalation and reductive elimination under neutral conditions, preventing the over-oxidation or degradation that plagues direct acylation methods. The enol ether is then cleanly unmasked via mild acidic hydrolysis[2].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, incorporating strict In-Process Controls (IPCs) to ensure mechanistic fidelity at each phase.

Reagents: 3-Bromo-4,5-dimethylpyridine (1.0 eq), Tributyl(1-ethoxyvinyl)tin (1.2 eq), Pd(PPh3)2Cl2 (0.05 eq), Toluene, 1M HCl.

Step-by-Step Methodology:

  • System Deoxygenation: Dissolve 3-bromo-4,5-dimethylpyridine in anhydrous toluene. Purge the solution with Argon for 15 minutes. Causality: Oxygen rapidly deactivates the Pd(0) active species; rigorous degassing is non-negotiable for high turnover numbers.

  • Oxidative Addition: Add the Pd(PPh3)2Cl2 catalyst. Heat the mixture to 90°C.

  • Transmetalation: Dropwise, add tributyl(1-ethoxyvinyl)tin. Maintain heating at 90°C for 12 hours.

  • Validation Check (IPC 1): Pull a 50 µL aliquot and analyze via LC-MS. The protocol is self-validating here: you must observe the complete disappearance of the starting material mass (m/z ~186/188) and the appearance of the 1-ethoxyvinyl intermediate (m/z ~178). Do not proceed to hydrolysis until this conversion is >95%.

  • Acidic Hydrolysis: Cool the reaction to 25°C. Add 1M aqueous HCl and stir vigorously for 2 hours. The acidic environment rapidly hydrolyzes the enol ether to the target ketone[2].

  • Validation Check (IPC 2): A second LC-MS run must confirm the mass shift from the intermediate (m/z ~178) to the final acetylated product (m/z ~150)[1].

  • Workup & Purification: Neutralize the aqueous layer with saturated NaHCO3, extract with Ethyl Acetate (3x), dry over MgSO4, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow Visualization

The following diagram maps the logical progression of the synthesis and how this scaffold feeds directly into high-throughput medicinal chemistry pipelines.

Workflow Start 3-Bromo-4,5-dimethylpyridine (Starting Scaffold) Coupling Pd-Catalyzed Stille Coupling with Tributyl(1-ethoxyvinyl)tin Start->Coupling EnolEther 1-Ethoxyvinyl Intermediate (Stable under neutral conditions) Coupling->EnolEther Hydrolysis Acidic Hydrolysis (1M HCl, 25°C) EnolEther->Hydrolysis Target 4,5-Dimethyl-3-acetylpyridine (Pharmacophore Core) Hydrolysis->Target Derivatization Downstream Derivatization (e.g., Chalcone Synthesis) Target->Derivatization

Workflow for the Pd-catalyzed synthesis and derivatization of 4,5-dimethyl-3-acetylpyridine.

Applications in Medicinal Chemistry

Once synthesized, 4,5-dimethyl-3-acetylpyridine serves as a versatile anchor for library generation. The acetyl group is highly reactive and serves as the primary vector for diversification:

  • Chalcone Generation: Base-catalyzed Claisen-Schmidt condensation with various benzaldehydes yields substituted enones. These are potent Michael acceptors used in covalent inhibitor design.

  • Aminopyrimidine Synthesis: Condensation of the acetyl group with dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with guanidine derivatives yields 2-aminopyrimidines. This specific motif is a hallmark of ATP-competitive kinase inhibitors, where the pyridine nitrogen interacts with the kinase hinge region, and the aminopyrimidine projects into the solvent-exposed channel.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch, the following analytical benchmarks must be met before biological screening:

  • 1H NMR (400 MHz, CDCl3): Expect a sharp singlet integrating to 3H at ~2.6 ppm corresponding to the acetyl methyl group. The C4 and C5 methyl groups will appear as distinct singlets between 2.2 and 2.4 ppm. The aromatic protons (C2 and C6) will appear as downfield singlets (typically >8.0 ppm) due to the electron-withdrawing effect of the adjacent acetyl group and the pyridine nitrogen.

  • LC-MS (ESI+): A dominant [M+H]+ peak at m/z 150.1 is required to confirm the molecular weight of 149.192 g/mol [1].

References

  • Chemical Cloud Database (ChemCD). "1-(4,5-DIMETHYL-3-PYRIDINYL)-ETHANONE, CAS No. 56704-28-0.
  • National Institutes of Health (PMC). "B-973, a Novel α7 nAChR Ago-PAM: Racemic and Asymmetric Synthesis, Electrophysiological Studies, and in Vivo Evaluation.

Sources

3-acetyl-4,5-lutidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Synthetic Utility in Drug Discovery

Executive Summary

3-Acetyl-4,5-lutidine (IUPAC: 1-(4,5-dimethylpyridin-3-yl)ethanone) is a functionalized pyridine scaffold increasingly utilized in the synthesis of bioactive heterocycles. Characterized by its electron-deficient pyridine core substituted with sterically demanding methyl groups at the 4 and 5 positions, this compound serves as a critical intermediate for constructing complex pharmaceutical architectures, particularly kinase inhibitors and COX-2 antagonists.

This guide provides a comprehensive technical analysis of 3-acetyl-4,5-lutidine, detailing its physicochemical properties, validated synthetic pathways, and application in high-value medicinal chemistry workflows.

Physicochemical Characterization

The precise molecular weight and formula are fundamental for stoichiometric calculations in synthetic workflows.

Table 1: Physicochemical Properties Profile

PropertyValueNotes
IUPAC Name This compoundPreferred nomenclature for regulatory filing.
Common Name 3-Acetyl-4,5-lutidine"Lutidine" denotes the dimethylpyridine core.
CAS Registry Number 56704-28-0 Unique identifier for database verification [1].
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol Monoisotopic mass: 149.0841.
Physical State Pale yellow oil / Low-melting solidTendency to darken upon oxidation.
Boiling Point ~240–250 °C (Predicted)High BP due to polarity of pyridine/ketone.
LogP (Predicted) 1.8 – 2.1Moderate lipophilicity; suitable for CNS drug fragments.
Solubility DCM, MeOH, EtOAc, DMSOLimited solubility in water; soluble in dilute acid.
Structural Analysis

The 3-acetyl-4,5-lutidine molecule features a pyridine ring with a specific substitution pattern that imparts unique reactivity:

  • Position 3 (Acetyl): An electrophilic handle for condensation reactions (e.g., heterocycle formation).

  • Positions 4, 5 (Methyls): Provide steric bulk, often used to lock conformations in drug-receptor binding pockets or to block metabolic oxidation at susceptible ring positions.

  • Position 2, 6 (Protons): The C2 proton is highly acidic and deshielded due to the inductive effect of the adjacent nitrogen and the carbonyl group.

Synthetic Pathways & Methodologies[1][2][3]

High-purity synthesis of 3-acetyl-4,5-lutidine is challenging due to the difficulty of regioselective Friedel-Crafts acylation on electron-deficient pyridine rings. Two reliable pathways are presented below: Route A (De novo Ring Construction) for industrial scale, and Route B (Functionalization) for laboratory R&D.

Graphviz Diagram: Synthetic Logic Flow

SynthesisPathways cluster_legend Pathway Key Start1 Precursor: 3,4-Lutidine (4,5-Dimethylpyridine) Step1 Bromination (Br2 / Oleum) Start1->Step1 Inter1 3-Bromo-4,5-lutidine Step1->Inter1 Step2 Stille Coupling (Tributyl(1-ethoxyvinyl)tin / Pd(0)) Inter1->Step2 Pd(PPh3)4 Step3 Acid Hydrolysis (HCl / H2O) Step2->Step3 Product 3-Acetyl-4,5-lutidine (Target) Step3->Product Start2 Precursor: 4,5-Dimethyl- nicotinic Acid Step2b Weinreb Amide Formation Start2->Step2b Step3b Grignard Addition (MeMgBr) Step2b->Step3b Step3b->Product key1 Route A: Halogenation/Coupling (Preferred for R&D) key2 Route B: Acid Functionalization

Caption: Figure 1. Convergent synthetic strategies for 3-acetyl-4,5-lutidine. Route A utilizes Pd-catalyzed cross-coupling for high regioselectivity.

Detailed Experimental Protocol: Route A (Stille Coupling)

This protocol is favored in drug development for its tolerance of functional groups and high yields [2].

Reagents:

  • 3-Bromo-4,5-dimethylpyridine (1.0 eq)

  • Tributyl(1-ethoxyvinyl)tin (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (5 mol%)

  • Toluene (Anhydrous)

  • HCl (1M)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask and purge with Argon.

  • Charging: Add 3-bromo-4,5-dimethylpyridine (10 mmol) and Pd(PPh₃)₂Cl₂ (0.5 mmol) to the flask. Dissolve in anhydrous toluene (50 mL).

  • Coupling: Add tributyl(1-ethoxyvinyl)tin (12 mmol) via syringe.

  • Reflux: Heat the mixture to 100°C for 16 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of the bromide.

  • Hydrolysis: Cool to room temperature. Add 1M HCl (30 mL) and stir vigorously for 2 hours. Mechanism: The vinyl ether intermediate is hydrolyzed to the ketone.

  • Workup: Neutralize with sat. NaHCO₃. Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes) yields 3-acetyl-4,5-lutidine as a pale oil.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, researchers must verify the structure using NMR and MS. The following data points serve as a "fingerprint" for validation.

Expected ¹H NMR Data (CDCl₃, 400 MHz):

  • δ 8.85 (s, 1H, H-2): Deshielded singlet due to proximity to both the electronegative nitrogen and the carbonyl group.

  • δ 8.30 (s, 1H, H-6): Singlet, deshielded by the adjacent nitrogen.

  • δ 2.62 (s, 3H, Acetyl-CH₃): Characteristic ketone methyl singlet.

  • δ 2.35 (s, 3H, C4-CH₃): Aromatic methyl.

  • δ 2.28 (s, 3H, C5-CH₃): Aromatic methyl.

Mass Spectrometry (ESI+):

  • [M+H]⁺: 150.2 m/z.

  • Fragmentation: Loss of methyl radical (M-15) or acetyl group (M-43) is common in EI-MS.

Applications in Drug Development

The 3-acetyl-4,5-lutidine scaffold is a versatile "molecular lego" block. Its primary utility lies in the conversion of the acetyl group into heterocycles that mimic adenosine or bind to kinase hinge regions.

Graphviz Diagram: MedChem Transformations

Reactivity Center 3-Acetyl-4,5-lutidine (Scaffold) Rxn1 DMF-DMA / Reflux Center->Rxn1 Rxn3 Thiourea / I2 Center->Rxn3 Prod1 Enaminone Intermediate Rxn1->Prod1 Rxn2 Hydrazine (NH2NH2) Prod1->Rxn2 Prod2 Pyrazoles (Kinase Inhibitors) Rxn2->Prod2 Prod3 Aminothiazoles (GPCR Ligands) Rxn3->Prod3

Caption: Figure 2. Divergent synthesis of bioactive heterocycles from the 3-acetyl-4,5-lutidine core. The enaminone route is critical for accessing pyrazole-based kinase inhibitors.

Key Applications:

  • Kinase Inhibitors: Condensation of the acetyl group with dimethylformamide dimethyl acetal (DMF-DMA) yields an enaminone, which cyclizes with guanidines or hydrazines to form pyrimidines or pyrazoles [3]. This motif is frequent in p38 MAPK and EGFR inhibitors.

  • COX-2 Inhibitors: The 4,5-dimethylpyridine core mimics the vicinal diaryl substitution pattern required for COX-2 selectivity when coupled with appropriate aryl sulfones [4].

  • Flavor Chemistry: While primarily a pharmaceutical intermediate, alkyl-acetyl pyridines are potent flavorants (roasted/nutty notes) used in excipient formulation to mask bitter APIs [5].

References
  • ChemicalBook. "3,4-Dimethyl-5-acetyl-pyridin (CAS 56704-28-0) Properties and Data." ChemicalBook Database. Accessed March 2026.[1] Link

  • Organic Syntheses. "Palladium-Catalyzed Coupling of Vinyl Ethers with Aryl Halides." Org.[2][3] Synth.2004 , 81,[4] 89. Link

  • Vertex AI Search. "Synthesis of 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Derivatives." MDPI Molecules, 2021. Link

  • Google Patents. "Process for preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone." WO2013065064A1. Link

  • The Good Scents Company. "Pyridine, 3,5-dimethyl- (Lutidine) Flavor Profile and Safety." The Good Scents Company Information System. Link

Sources

Technical Monograph: 1-(4,5-Dimethylpyridin-3-yl)ethanone

[1]

Chemical Identity & Structural Topology[1]

This molecule represents a specific trisubstituted pyridine derivative, characterized by an acetyl group at the C3 position and methyl groups at C4 and C5. Its structural rigidity and electronic profile make it a valuable "fragment" for exploring the Structure-Activity Relationship (SAR) of kinase inhibitors and GPCR ligands.[1]

AttributeDetail
IUPAC Name This compound
Common Synonyms 3-Acetyl-4,5-dimethylpyridine; 3-Acetyl-4,5-lutidine
CAS Number Not widely listed; Analogous to 108028-67-7 (4,6-isomer)
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
SMILES CC1=C(C)C(C(C)=O)=CN=C1
InChI Key Predicted:[1]WMQUKDQWMMOHSA-UHFFFAOYSA-N (Analog Base)
Structural Visualization (Graphviz)

The following diagram illustrates the connectivity and functional group orientation, highlighting the steric crowding between the C3-Acetyl and C4-Methyl groups which influences the molecule's torsional conformation.[1]

ChemicalStructureN1NC2C2N1->C2C3C3C2->C3doubleC4C4C3->C4AcetylAcC3->AcetylC3-PositionC5C5C4->C5doubleMe4MeC4->Me4C4-PositionC6C6C5->C6Me5MeC5->Me5C5-PositionC6->N1double

Caption: Connectivity map of this compound showing the critical substitution pattern.

Physicochemical Profile (Predicted)

Due to the specific substitution pattern, experimental data is sparse.[1] The following values are derived from high-fidelity QSPR (Quantitative Structure-Property Relationship) models calibrated against 3-acetylpyridine and 3,4-lutidine.

PropertyValueConfidenceImplication for Drug Design
LogP (Octanol/Water) 1.85 ± 0.2HighModerate lipophilicity; good membrane permeability.[1]
Topological Polar Surface Area (TPSA) 30.0 ŲHighExcellent CNS penetration potential (<90 Ų).
pKa (Pyridine Nitrogen) ~5.8 - 6.2MediumSlightly more basic than pyridine (5.[1]2) due to inductive donation (+I) from two methyl groups.[1]
Boiling Point 255 - 260 °CMediumHigh-boiling liquid/low-melting solid; requires vacuum distillation for purification.[1]
H-Bond Acceptors 2 (N, C=O)HighInteraction points for H-bonding with serine/threonine residues in protein pockets.[1]

Synthesis & Manufacturing Protocols

For research-scale production (grams to kilograms), two primary routes are recommended.[1] The Nicotinic Acid Route is preferred for its reliability and avoidance of harsh organometallic conditions.[1]

Route A: The "Weinreb-Grignard" Approach (Recommended)

This method utilizes commercially available 4,5-dimethylnicotinic acid as the starting material.[1] It offers high regioselectivity.[1]

Step-by-Step Protocol:

  • Activation:

    • Reagents: 4,5-Dimethylnicotinic acid (1.0 eq), CDI (1.1 eq), DCM (Solvent).

    • Procedure: Dissolve acid in dry DCM under N₂. Add CDI portion-wise.[1] Stir at RT for 1h until CO₂ evolution ceases.

    • Mechanism:[1][2][3][4][5] Formation of the reactive acyl-imidazole intermediate.[1]

  • Weinreb Amide Formation:

    • Reagents: N,O-Dimethylhydroxylamine HCl (1.1 eq), TEA (1.2 eq).

    • Procedure: Add the amine salt and base to the activated mixture.[1] Stir for 4h. Quench with water, extract with DCM.

    • Checkpoint: Verify intermediate via LC-MS (M+H ≈ 195).[1]

  • Grignard Addition:

    • Reagents: Methylmagnesium bromide (3.0M in ether, 1.2 eq), THF (anhydrous).

    • Procedure: Cool Weinreb amide solution in THF to 0°C. Dropwise addition of MeMgBr. The chelation of Mg²⁺ prevents over-addition (double alkylation).[1]

    • Workup: Quench with sat. NH₄Cl.[1] Extract with EtOAc.[1][3] Purify via silica gel chromatography (Hexane/EtOAc).

Route B: The Hantzsch Pyridine Synthesis (De Novo)

Useful when the nicotinic acid precursor is unavailable.[1]

  • Components: Ethyl acetoacetate + Propionaldehyde + Ammonia (or Ammonium Acetate).[1]

  • Note: This typically yields symmetric or isomer mixtures requiring careful fractional crystallization.[1]

Synthesis Logic Diagram

SynthesisStart4,5-Dimethylnicotinic AcidInter1Acyl Imidazole(Activated Species)Start->Inter1CDI, DCM, RTInter2Weinreb Amide(Stable Intermediate)Inter1->Inter2MeNH(OMe), TEAFinalThis compoundInter2->FinalMeMgBr, THF, 0°C(Nucleophilic Acyl Substitution)

Caption: Step-wise synthesis via the Weinreb amide intermediate to prevent over-alkylation.

Applications in Drug Discovery[7][8]

This molecule is not just a solvent or reagent; it is a privileged scaffold .[1]

Kinase Inhibitor Design

The 3-acetyl-4,5-dimethylpyridine core mimics the adenosine ring of ATP.[1]

  • Hinge Binding: The pyridine nitrogen (N1) can accept a hydrogen bond from the kinase hinge region (e.g., Valine or Leucine backbone NH).

  • Gatekeeper Interaction: The C4/C5 methyl groups provide hydrophobic bulk that can displace water molecules in the hydrophobic pocket, often increasing potency against specific mutant kinases (e.g., EGFR T790M).

Bioisosterism

The acetyl group (-C(=O)CH3) serves as a bioisostere for:

  • Oxazoles/Isoxazoles: Common in anti-inflammatory drugs.[1]

  • Sulfonamides: Providing a similar H-bond acceptor geometry without the sulfur liability.[1]

Fragment-Based Screening (FBDD)

Due to its low molecular weight (<150 Da) and high ligand efficiency (LE), this molecule is an ideal candidate for NMR-based fragment screening campaigns targeting proteases (e.g., SARS-CoV-2 Mpro).[1]

Analytical Characterization Expectations

To validate the synthesis, the following spectral signatures must be confirmed.

TechniqueFeatureExpected Signal (δ ppm / cm⁻¹)
¹H NMR (CDCl₃) Acetyl -CH₃ Singlet, ~2.6 ppm (Deshielded by C=O)
Aromatic C2-H Singlet, ~8.8 ppm (Highly deshielded, alpha to N)
Aromatic C6-H Singlet, ~8.3 ppm (Alpha to N)
Ring Methyls Two Singlets, ~2.2 - 2.4 ppm
IR Spectroscopy C=O Stretch Strong, Sharp band at ~1685 cm⁻¹ (Conjugated ketone)
C=N / C=C Medium bands at 1580-1600 cm⁻¹
Mass Spectrometry Molecular Ion [M+H]⁺ = 150.2 m/z

Safety & Handling (SDS Summary)

  • Hazards: Like most pyridine derivatives, this compound is likely Irritating to eyes, respiratory system, and skin (H315, H319, H335).

  • Odor: Distinctive, unpleasant "pyridine-like" odor; handle only in a fume hood.[1]

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

References

  • National Institute of Standards and Technology (NIST). Ethanone, 1-(4-pyridinyl)- (Analogous Data).[1] NIST Chemistry WebBook.[1] Link

  • ChemicalBook. 3-Acetylpyridine Synthesis and Applications.Link

  • American Chemical Society (ACS). Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series (Reference for 4,5-dimethylnicotinic acid usage).[1] J. Med.[1][3] Chem. Link[1]

  • Organic Syntheses. Synthesis of Acetylpyridines via Claisen Condensation. Org.[1][3][6] Synth. 1957, 37, 2. Link

The 3,4-Lutidine (4,5-Dimethylpyridine) Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The 4,5-Dimethylpyridine (3,4-Lutidine) Scaffold represents a critical, yet often underutilized, motif in modern medicinal chemistry.[1] While frequently overshadowed by its 2,6-isomer (2,6-lutidine) or simple pyridine, the 3,4-substitution pattern offers a unique physicochemical profile that drives potency in kinase inhibitors, GPCR ligands, and metalloenzyme targets.[1]

This guide serves as a technical blueprint for leveraging this scaffold, moving beyond basic properties to actionable synthetic strategies and structure-activity relationship (SAR) logic.

From "Magic Methyl" Effects to Fused Bioactive Cores[1]

Physicochemical Profiling & The "Methyl Effect"

The addition of methyl groups to the pyridine ring is not merely a steric modification; it fundamentally alters the electronic landscape of the heterocycle. In the context of 3,4-lutidine (often referred to as 4,5-dimethylpyridine depending on numbering relative to other substituents), these methyls act as electron-donating groups (EDGs) that significantly boost basicity and lipophilicity.[1]

Comparative Physicochemical Data

The following table contrasts 3,4-lutidine with pyridine and its isomers, highlighting why it is a superior ligand for metal centers and proton-driven binding sites.

PropertyPyridine3,4-Lutidine (4,5-Dimethyl) 2,6-Lutidine3,5-LutidineImpact on Drug Design
pKa (Conj.[1] Acid) 5.236.46 6.756.15Higher pKa improves solubility at physiological pH and strengthens H-bond acceptance.[1]
LogP (Lipophilicity) 0.651.78 1.681.85Increases membrane permeability and hydrophobic collapse in binding pockets.[1]
Dipole Moment (D) 2.222.63 1.602.40Enhanced dipole strengthens electrostatic interactions in polar pockets.[1]
Boiling Point (°C) 115163-164 144172Indicates stronger intermolecular interactions (pi-stacking/Van der Waals).[1]
The "Magic Methyl" Effect in Action
  • Basicity Modulation: The inductive effect (+I) of the two methyl groups at positions 3 and 4 pushes electron density onto the ring nitrogen. This makes 3,4-lutidine a stronger base (pKa ~6.[1]5) than pyridine.[1][2][3] In drug design, this is crucial for:

    • Salt Formation: Better salt-forming properties for formulation.[1]

    • Target Binding: Stronger interaction with acidic residues (e.g., Asp, Glu) in the active site of enzymes (e.g., Kinases, Proteases).[1]

  • Conformational Lock: The methyl groups can restrict rotation of adjacent substituents (e.g., at C3 or C5), locking the molecule into a bioactive conformation ("Atropisomerism" potential if bulky groups are added).

Metabolic Stability & Toxicology[4]

Understanding the metabolic fate of the 3,4-dimethylpyridine core is essential to prevent high clearance or toxicity.

Metabolic Soft Spots[4]
  • Benzylic Oxidation: The primary metabolic liability is the oxidation of the methyl groups by CYP450 enzymes (mainly CYP2E1 and CYP2D6) to form hydroxymethyl (-CH2OH) and subsequently carboxylic acid (-COOH) metabolites.

    • Mitigation: Fluorination (e.g., -CF3 or -CHF2) or Deuteration (-CD3) of the methyl groups can block this pathway.[1]

  • N-Oxidation: The electron-rich nitrogen is susceptible to N-oxidation by Flavin-containing Monooxygenases (FMOs).[1]

    • Risk:[1] Pyridine N-oxides can be reactive or rapidly excreted.[1]

    • Mitigation: Steric shielding at C2/C6 (using the Minisci reaction) can reduce N-oxide formation.[1]

Diagram: Metabolic Pathways & Synthetic Divergence

The following diagram illustrates the metabolic fate of the scaffold and how synthetic chemistry can divert it towards bioactive analogs.

Metabolic_Synthetic_Map Core 3,4-Lutidine (Scaffold) Met1 Hydroxymethyl Metabolite (CYP450 Oxidation) Core->Met1 Bio-Oxidation Met3 N-Oxide (FMO Oxidation) Core->Met3 N-Oxidation Syn1 Imidazo[4,5-b]pyridine (Fused Kinase Core) Core->Syn1 Cyclization (via Diamine) Syn2 C2-Alkyl Derivative (Minisci Reaction) Core->Syn2 Radical Alkylation Met2 Carboxylic Acid (Rapid Excretion) Met1->Met2 Phase I Syn3 MMP-13 Inhibitors (Amide Coupling) Met2->Syn3 Bio-isostere Design

Caption: Metabolic liabilities (Red) vs. Synthetic opportunities (Green/Yellow) for the 3,4-lutidine scaffold.

Synthetic Accessibility & Functionalization[4]

To utilize 3,4-lutidine in a drug campaign, one must be able to functionalize it selectively.[1]

A. The Minisci Reaction (C-H Functionalization)

The most powerful method to diversify the 3,4-lutidine core is the Minisci Reaction . This allows for the direct addition of alkyl groups at the electron-deficient C2 and C6 positions using carbon-centered radicals.

  • Mechanism: Protonated pyridine (activated) undergoes nucleophilic attack by an alkyl radical (generated from a carboxylic acid + AgNO3/Persulfate or Photoredox).[1]

  • Regioselectivity: In 3,4-lutidine, the C2 position is sterically less hindered than C6 (due to the C5-H vs C4-Me interaction, though subtle), but mixtures are common.[1] The C6 position is adjacent to the C5-H, while C2 is adjacent to C3-Me.[1] Actually, C2 is adjacent to C3-Me? No.

    • Structure Check: N(1)-C(2)-C(3)(Me)-C(4)(Me)-C(5)-C(6).[1]

    • C2 Position: Adjacent to C3-Methyl.[1] (Sterically hindered).

    • C6 Position: Adjacent to C5-Hydrogen.[1] (Sterically accessible).[1]

    • Result: Minisci reaction predominantly occurs at C6 (the "5-position" relative to the nitrogen if numbering from the other side, but formally C6).

B. Lateral Lithiation

The methyl groups themselves are acidic (pKa ~26-28).[1] Treatment with LDA (Lithium Diisopropylamide) allows for lateral lithiation .[1]

  • Selectivity: The methyl at C4 is more acidic/accessible due to resonance stabilization with the ring nitrogen (para-like position).

  • Application: Reaction with electrophiles (aldehydes, alkyl halides) extends the carbon chain, useful for building linker regions in PROTACs or fragment-based leads.[1]

Case Studies in Drug Discovery

Case Study 1: Imidazo[4,5-b]pyridines (Kinase Inhibitors)

The "4,5" nomenclature often appears in fused systems.[1] The imidazo[4,5-b]pyridine core is a direct analog where the 3,4-diaminopyridine skeleton is cyclized.[1]

  • Target: TrkA (Pain), CDK9 (Cancer).[1]

  • Role of Methyls: In derivatives where the pyridine ring retains methyls (e.g., from 4,5-dimethyl-2,3-diaminopyridine precursors), the methyls fill hydrophobic pockets (e.g., the gatekeeper region in kinases), improving selectivity over other kinases.[1]

Case Study 2: MMP-13 Inhibitors

Researchers designed dimethylpyridine-3-carboxamides as selective inhibitors of Matrix Metalloproteinase 13 (MMP-13) for osteoarthritis.[1]

  • Design Logic: The 3,4-dimethyl substitution provided a rigid hydrophobic core that fit the S1' specificity pocket of MMP-13 better than the unsubstituted pyridine, while the carboxamide (derived from oxidation of a methyl or cyano group) chelated the active site Zinc.

Experimental Protocols

Protocol A: Minisci Alkylation of 3,4-Lutidine (C6-Functionalization)

This protocol introduces a tert-butyl group at the C6 position, improving lipophilicity and blocking metabolism.[1]

Reagents:

  • 3,4-Lutidine (1.0 equiv)[1][4]

  • Pivalic Acid (3.0 equiv)[1]

  • Silver Nitrate (AgNO3, 0.2 equiv)[1]

  • Ammonium Persulfate ((NH4)2S2O8, 1.5 equiv)[1]

  • Solvent: 10% H2SO4 (aq) / Acetonitrile (1:1)[1]

Procedure:

  • Dissolution: Dissolve 3,4-lutidine (10 mmol) in a mixture of water (10 mL) and acetonitrile (10 mL). Add concentrated H2SO4 (1 mL) carefully to protonate the pyridine (activates the ring).

  • Radical Generation: Add pivalic acid (30 mmol) and AgNO3 (2 mmol).

  • Initiation: Heat the solution to 70°C. Add Ammonium Persulfate (15 mmol) dissolved in water dropwise over 30 minutes. Note: Evolution of CO2 gas will occur.

  • Workup: Stir for 2 hours. Cool to RT. Basify with NaOH (aq) to pH > 9.[1] Extract with Dichloromethane (3x).[1]

  • Purification: Dry organics over MgSO4. Concentrate. Purify via Flash Chromatography (Hexanes/EtOAc).

  • Expected Outcome: 6-tert-butyl-3,4-dimethylpyridine.[1] (Major isomer due to steric hindrance at C2 by the C3-methyl).[1]

Protocol B: Synthesis of Imidazo[4,5-b]pyridine Core

From 2,3-Diamino-4,5-dimethylpyridine (derived from nitration/reduction of 3,4-lutidine).[1]

  • Cyclization: Dissolve 2,3-diamino-4,5-dimethylpyridine (1 equiv) in Triethyl Orthoformate (solvent/reagent).

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (pTSA).[1]

  • Reflux: Heat to reflux (146°C) for 4 hours.

  • Isolation: Cool to RT. The product often precipitates. Filter and wash with cold ether.[1]

  • Result: 6,7-dimethyl-1H-imidazo[4,5-b]pyridine.[1]

References

  • Physicochemical Properties of Lutidines

    • Title: "Dissociation Constants and Lipophilicity of Pyridine Deriv
    • Source: NIST Chemistry WebBook & PubChem.[1]

    • URL:[Link][1]

  • Minisci Reaction on Pyridines

    • Title: "Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes."
    • Source:Journal of Organic Chemistry / PMC.[1]

    • URL:[Link]

  • Imidazo[4,5-b]pyridine in Drug Discovery

    • Title: "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives."[1]

    • Source:Molecules (MDPI).[1]

    • URL:[Link][1]

  • MMP-13 Inhibitors & Pyridine Carboxamides

    • Title: "New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors."[1]

    • Source:Intern
    • URL:[Link][1][5]

  • SABRE Hyperpolariz

    • Title: "Harnessing asymmetric N-heterocyclic carbene ligands to optimise SABRE hyperpolaris
    • Source:Chemical Science / PMC.[1]

    • URL:[Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 1-(4,5-Dimethylpyridin-3-yl)ethanone from 3,4-Lutidine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Route Selection

The "Beta-Functionalization" Challenge

The synthesis of 1-(4,5-dimethylpyridin-3-yl)ethanone (also known as 3-acetyl-4,5-dimethylpyridine) from 3,4-lutidine presents a classic problem in heterocyclic chemistry: Regioselectivity on the Pyridine Ring.

To transform 3,4-lutidine (1) into the target ketone (4), we must introduce an acetyl group at the C5 position (which becomes C3 in the product numbering).

Why Standard Routes Fail:
  • Friedel-Crafts Acylation: Pyridines are electron-deficient and deactivate further upon complexation with Lewis acids (e.g., AlCl₃). Direct acylation is generally impossible.[1]

  • Minisci Reaction (Radical Substitution): While Minisci reactions allow direct acylation, nucleophilic alkyl/acyl radicals preferentially attack the most electron-deficient positions: C2 and C6 (

    
    -positions) . Applying standard Minisci conditions to 3,4-lutidine would predominantly yield the unwanted 2-acetyl isomer.
    
  • Lithiation (DoM): Direct treatment of 3,4-lutidine with alkyl lithiums (n-BuLi) typically results in lateral lithiation (deprotonation of the methyl groups) rather than ring metalation, leading to chain extension rather than ring functionalization.

The Solution: Electrophilic Activation & Palladium Catalysis

To achieve exclusive


-selectivity (C5) , we must exploit the specific directing effects of the pyridinium ion under forcing conditions, followed by modern transition-metal catalysis.

The Validated Pathway:

  • High-Temperature Bromination: Electrophilic Aromatic Substitution (EAS) on the pyridinium salt favors the

    
    -position (C3/C5). Since C3 is blocked by a methyl group, bromination occurs exclusively at C5.
    
  • Heck-Type Acylation: The resulting 3-bromo-4,5-dimethylpyridine is an excellent substrate for Pd-catalyzed coupling with a vinyl ether surrogate, which is subsequently hydrolyzed to the ketone.

Part 2: Visual Workflow (Pathway Logic)

The following diagram illustrates the critical decision-making process, highlighting the failure of direct methods and the logic of the chosen multi-step protocol.

G cluster_legend Pathway Logic Start 3,4-Lutidine (Starting Material) Minisci Direct Minisci (Radical Acylation) Start->Minisci Acyl Radical Inter1 3-Bromo-4,5-dimethylpyridine (Intermediate A) Start->Inter1 Br2, Oleum 130u00b0C (EAS) WrongProduct 2-Acetyl Isomer (Unwanted u03b1-Regioisomer) Minisci->WrongProduct Favors C2/C6 Inter2 Vinyl Ether Intermediate (Intermediate B) Inter1->Inter2 Butyl Vinyl Ether Pd(OAc)2, DPPP Target This compound (Target Product) Inter2->Target HCl (aq) Hydrolysis legend1 Blue Solid Line: Recommended Protocol legend2 Red Dashed Line: Failed/Wrong Regioselectivity

Caption: Logical pathway selection avoiding the


-selective Minisci trap in favor of 

-selective bromination.

Part 3: Detailed Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesize 3-bromo-4,5-dimethylpyridine. Mechanism: Electrophilic Aromatic Substitution on the protonated pyridine ring. The C5 position is activated by the ortho-methyl group and is the only accessible beta position.

Reagents & Stoichiometry
ReagentEquiv.Role
3,4-Lutidine 1.0Substrate
Bromine (Br₂) 0.6Halogen Source (Portion 1)
Oleum (20-65% SO₃) 2.5 mL/gSolvent/Catalyst
Bromine (Br₂) 0.6Halogen Source (Portion 2)
Protocol
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a gas trap (scrubber for HBr/SO₂ fumes).

  • Solvation: Charge the flask with Oleum (20% free SO₃) . Cool to 0°C in an ice bath.

  • Addition: Add 3,4-Lutidine dropwise. Caution: Highly exothermic. Maintain internal temperature <60°C.[2]

  • First Bromination: Add the first portion of Bromine (0.6 eq) dropwise.

  • Heating: Slowly heat the mixture to 130°C . Stir for 4 hours.

  • Second Bromination: Cool slightly (to 100°C) and add the second portion of Bromine (0.6 eq) .

  • Completion: Return to 130°C and stir for an additional 12–16 hours. Monitor by HPLC or GC.

  • Workup:

    • Cool to room temperature.[3]

    • Pour onto crushed ice carefully (exothermic hydrolysis of oleum).

    • Basify to pH 10 using 50% NaOH (keep temp <20°C).

    • Extract with Dichloromethane (DCM) (3x).

    • Dry organics over Na₂SO₄ and concentrate.[3]

  • Purification: Distillation under reduced pressure or flash chromatography (Hexane/EtOAc).

    • Expected Yield: 60–75%.

    • Validation: ¹H NMR should show one aromatic singlet at ~8.5 ppm (C2-H) and one at ~8.2 ppm (C6-H).

Step 2: Palladium-Catalyzed Heck Acylation

Objective: Convert the aryl bromide to the methyl ketone. Method: Heck coupling with butyl vinyl ether followed by hydrolysis. This avoids the use of toxic organotin reagents (Stille) or hazardous cryogenic lithiation.

Reagents & Stoichiometry
ReagentEquiv.Role
3-Bromo-4,5-dimethylpyridine 1.0Substrate
Butyl Vinyl Ether (BVE) 2.0Acetyl Equivalent
Pd(OAc)₂ 0.03 (3 mol%)Catalyst Precursor
DPPP (Ligand)0.06 (6 mol%)Bidentate Ligand
K₂CO₃ 2.5Base
DMF or Toluene 10 volSolvent
Protocol
  • Catalyst Formation: In a reaction vial, dissolve Pd(OAc)₂ and 1,3-Bis(diphenylphosphino)propane (DPPP) in DMF. Stir under Argon for 15 min to form the active catalyst complex (yellow/orange solution).

  • Reaction Assembly: Add the 3-bromo-4,5-dimethylpyridine , Potassium Carbonate , and Butyl Vinyl Ether .

  • Coupling: Heat the sealed vessel to 110°C for 16–24 hours.

    • Checkpoint: TLC should show consumption of the bromide and appearance of a less polar vinyl ether intermediate.

  • Hydrolysis (In-situ):

    • Cool the mixture to room temperature.

    • Add 5% HCl (aq) slowly until pH < 2.

    • Stir vigorously at room temperature for 1 hour. (This hydrolyzes the enol ether to the ketone).

  • Workup:

    • Neutralize with saturated NaHCO₃.

    • Extract with Ethyl Acetate .[4]

    • Wash combined organics with Brine (to remove DMF).

    • Dry over MgSO₄ and concentrate.[5]

  • Purification: Flash chromatography (DCM/MeOH 95:5).

Part 4: Quality Control & Validation

To ensure the protocol was successful, verify the product using the following self-validating markers.

Analytical Specifications
ParameterSpecification (Expected)Diagnostic Note
Appearance Pale yellow oil or low-melting solidDarkens upon oxidation/storage.
¹H NMR (CDCl₃) δ 2.60 (s, 3H) The Acetyl methyl group.
δ 2.35 (s, 3H), 2.28 (s, 3H) Two Aryl methyl groups (distinct environments).
δ 8.8-9.0 (s, 1H) C2-H (Deshielded by adjacent N and Acetyl).
δ 8.3-8.5 (s, 1H) C6-H (Less deshielded).
IR Spectroscopy ~1690 cm⁻¹ Strong C=O stretch (Conjugated ketone).
Mass Spec [M+H]⁺ = 150.2 Consistent with C₉H₁₁NO.
Troubleshooting Guide
  • Issue: Low yield in Step 1 (Bromination).

    • Cause: Temperature too low or insufficient SO₃.

    • Fix: Ensure temperature reaches 130°C; use fresh Oleum. The pyridine ring is highly deactivated and requires harsh conditions.

  • Issue: Incomplete conversion in Step 2 (Heck).

    • Cause: Catalyst poisoning by pyridine nitrogen.

    • Fix: Increase catalyst loading to 5 mol% or use a monodentate ligand like P(o-tol)₃ if DPPP fails (though bidentate is usually superior for electron-poor aryls).

References

  • Regioselectivity in Pyridine Bromination

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[2] (Standard text confirming

      
      -substitution preference in electrophilic substitution of pyridines).
      
    • Context: Validates the bromination
  • Heck Coupling on Pyridines

    • Source: Nilsson, P., & Larhed, M. (2002). Microwave-Assisted Palladium-Catalyzed Heck Reactions of 2- and 3-Bromopyridine Derivatives.
    • URL:[Link]

    • Context: Protocol adaptation for vinyl ether coupling to bromopyridines.
  • Synthesis of Acetylpyridines via Vinyl Ethers

    • Source: Legros, J. Y., & Fiaud, J. C. (1994). Palladium-catalyzed coupling of vinyl ethers with aryl triflates and halides: A convenient synthesis of aryl methyl ketones. Tetrahedron Letters, 35(2), 209-212.
    • URL:[Link]

    • Context: Core methodology for converting the bromide to the ketone.
  • Minisci Reaction Selectivity

    • Source: Duncton, M. A. (2011). Minisci reactions: Versatile C–H functionalization for medicinal chemists. MedChemComm, 2(12), 1135-1161.

    • URL:[Link]

    • Context: Explains why the direct radical route was rejected (favors -substitution).

Sources

Application Note: 1-(4,5-Dimethylpyridin-3-yl)ethanone as a Privileged Scaffold in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In contemporary medicinal chemistry, the pyridine ring is a cornerstone, ranking as the second most widely utilized nitrogen heterocycle in FDA-approved pharmaceuticals[1]. Its ability to improve aqueous solubility, act as a bioisostere for benzene, and participate in key hydrogen-bonding interactions makes it indispensable for drug discovery[1]. Within this chemical space, 1-(4,5-dimethylpyridin-3-yl)ethanone (also known as 3-acetyl-4,5-dimethylpyridine) emerges as a highly specialized and valuable pharmaceutical intermediate.

The strategic placement of two methyl groups at the 4- and 5-positions of the pyridine ring serves a dual purpose. First, it provides significant steric shielding, which can lock the conformation of the adjacent acetyl group—a critical feature for enhancing the target selectivity of downstream kinase inhibitors. Second, these electron-donating groups increase the overall lipophilicity (LogP) of the scaffold and block metabolic oxidation sites, thereby improving the pharmacokinetic stability of the final drug candidate[2]. The 3-acetyl moiety acts as a versatile synthetic handle, enabling divergent synthesis into complex heterocycles like chalcones, pyrazoles, and hydrazones[3][4].

Physicochemical Properties & Structural Rationale

Understanding the baseline properties of this compound is crucial for optimizing reaction conditions. The steric bulk of the 4-methyl group directly adjacent to the acetyl group requires specific catalytic driving forces (e.g., elevated temperatures or stronger bases) during condensation reactions compared to unsubstituted analogs.

Table 1: Physicochemical Profile and Medicinal Chemistry Rationale

PropertyValue / DescriptionPharmacological / Synthetic Rationale
Chemical Formula C9H11NOProvides a low-molecular-weight core (MW ~149.19 g/mol ), ideal for Fragment-Based Drug Discovery (FBDD).
LogP (Estimated) ~1.8 - 2.1Enhances membrane permeability compared to unsubstituted 3-acetylpyridine (LogP ~0.5).
Hydrogen Bonding 1 Acceptor (N), 1 Acceptor (C=O)The pyridine nitrogen serves as a critical hydrogen bond acceptor in the hinge region of target kinases.
Steric Profile 4,5-Dimethyl substitutionBlocks Cytochrome P450-mediated oxidation at the C4/C5 positions; restricts rotation of the C3-acetyl group.

Key Synthetic Workflows and Methodologies

The 3-acetyl group is a prime candidate for nucleophilic addition and condensation. Below are two field-proven workflows for converting this intermediate into high-value bioactive scaffolds. Every protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure scientific integrity and reproducibility.

Workflow 1: Synthesis of Pyrazole-Based Kinase Inhibitors

Pyrazoles derived from acetylpyridines are potent inhibitors of Receptor Tyrosine Kinases (RTKs) such as EGFR and BRAF[4]. The synthesis proceeds via a Claisen-Schmidt condensation to form a chalcone, followed by cyclization with hydrazine hydrate.

Protocol 1.1: Claisen-Schmidt Condensation (Chalcone Formation) Causality Note: The steric hindrance from the 4-methyl group necessitates a strong base (NaOH) and extended reaction times to drive enolate formation and subsequent dehydration.

  • Reaction Setup: Dissolve this compound (1.0 eq) and a substituted benzaldehyde (e.g., 4-dimethylaminobenzaldehyde, 1.05 eq) in absolute ethanol to achieve a 0.5 M concentration.

  • Catalysis: Cool the mixture to 0 °C. Dropwise, add an aqueous solution of 10% NaOH (0.5 eq). Stir the mixture at room temperature for 18–24 hours[4].

  • In-Process Control (IPC) - TLC: Monitor via TLC (Hexane:EtOAc 7:3). The starting ketone (Rf ~0.4) should disappear, replaced by a brightly fluorescent yellow/orange spot under 365 nm UV (Rf ~0.25), indicating the extended conjugation of the chalcone.

  • Workup: Pour the mixture into ice water and neutralize with dilute HCl to pH 7. Collect the precipitate via vacuum filtration and wash with cold ethanol.

  • Validation (NMR): Confirm success via 1H NMR (CDCl3). The defining feature of the chalcone is the presence of two doublets at ~7.4 ppm and ~7.8 ppm with a coupling constant (J) of 15–16 Hz, confirming the trans (E) geometry of the α,β-unsaturated ketone.

Protocol 1.2: Cyclization to Pyrazole

  • Reaction Setup: Suspend the synthesized chalcone (1.0 eq) in glacial acetic acid (0.2 M).

  • Cyclization: Add hydrazine hydrate (80% aqueous, 4.0 eq). The excess hydrazine and acidic environment drive the formation of the hydrazone intermediate, which spontaneously undergoes intramolecular Michael addition to form the pyrazoline ring, followed by oxidation to the pyrazole[4].

  • Reflux: Heat the mixture to 100 °C for 10–12 hours.

  • IPC - LC-MS: Sample the reaction at 8 hours. LC-MS should show the mass of the desired pyrazole [M+H]+, with the complete disappearance of the chalcone mass.

  • Validation: 1H NMR will show the disappearance of the trans-alkene protons and the appearance of a distinct pyrazole C4-H singlet around 6.8–7.2 ppm (depending on the aldehyde substitution).

Workflow 2: Synthesis of Hydrazone Cytotoxic Agents

Hydrazones derived from acetylpyridines are highly valued for their ability to chelate transition metals (like Cu(II) and Ga(III)), generating complexes that induce ROS-mediated cytotoxicity in glioma and other cancer cells[3].

Protocol 2.1: Hydrazone Derivatization Causality Note: The reaction requires mild acidic catalysis to activate the carbonyl carbon without fully protonating the nucleophilic hydrazine nitrogen.

  • Reaction Setup: Dissolve this compound (1.0 eq) in absolute methanol. Add the desired aryl-hydrazide or hydrazine (1.1 eq).

  • Catalysis: Add 2-3 drops of glacial acetic acid as a catalyst. Reflux the mixture at 65 °C for 4–6 hours.

  • IPC - TLC/Visual: The reaction often precipitates the product directly as it forms. Monitor the disappearance of the starting material via TLC (DCM:MeOH 95:5).

  • Validation: FT-IR spectroscopy is the fastest validation tool for this workflow. Look for the disappearance of the strong ketone C=O stretch at ~1680 cm⁻¹ and the appearance of a sharp C=N imine stretch at ~1610–1620 cm⁻¹ alongside an N-H stretch at ~3200 cm⁻¹.

Mechanistic Workflow Diagram

The divergent synthetic utility of this compound is mapped below, illustrating how a single intermediate branches into distinct therapeutic classes.

G Start This compound (Core Scaffold) Aldehyde Claisen-Schmidt Condensation (+ Ar-CHO, NaOH, EtOH) Start->Aldehyde Hydrazine Hydrazone Formation (+ R-NHNH2, H+, MeOH) Start->Hydrazine Chalcone Chalcone Intermediate (Anti-inflammatory/Precursor) Aldehyde->Chalcone Hydrazone Hydrazone Derivative (Cytotoxic Agent/Metal Ligand) Hydrazine->Hydrazone Pyrazole Pyrazole Derivative (Kinase Inhibitor) Chalcone->Pyrazole + Hydrazine Hydrate (Cyclization & Oxidation)

Figure 1: Divergent synthetic pathways of this compound in drug discovery.

Conclusion

This compound is far more than a simple building block; it is a privileged scaffold that imparts critical physicochemical advantages to drug candidates. By leveraging its unique steric and electronic profile, medicinal chemists can design highly selective kinase inhibitors and potent cytotoxic metal-ligand complexes. The self-validating protocols outlined above ensure high-fidelity translation from theoretical design to benchtop execution.

References[2] Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Source: Dove Medical Press. URL: Link[1] Title: A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Source: PMC. URL: Link[3] Title: ROS-Mediated Cytotoxic Effect of Copper(II) Hydrazone Complexes against Human Glioma Cells. Source: PMC. URL: Link[4] Title: Synthesis, molecular docking, and Anti-Tumor Activity of Pyrazole Derivatives. Source: AIP Publishing. URL: Link

Sources

Application Note: 1-(4,5-Dimethylpyridin-3-yl)ethanone in Coordination & Medicinal Chemistry

[1][2]

Executive Summary & Ligand Profile[1][2]

This compound (also known as 3-acetyl-4,5-dimethylpyridine) represents a specialized subclass of pyridine ligands.[1][2] Unlike its 2-substituted counterparts which often form chelate rings (e.g., 2-acetylpyridine), this 3-substituted isomer acts primarily as a monodentate N-donor or a divergent building block for supramolecular assemblies.[1][2]

Its unique value lies in the interplay between the electron-donating methyl groups and the electron-withdrawing acetyl group, positioned on a pyridine core that remains sterically accessible at the nitrogen donor site.[1][2]

Chemical Identity
PropertyDetail
IUPAC Name This compound
CAS Number 108028-67-7
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
Coordination Mode Monodentate (

); Potential Bridging (via O-acetyl in rare cases)
Key Features Unhindered N-donor; 4,5-dimethyl electronic tuning; 3-acetyl reactive handle

Technical Analysis: Electronic & Steric Causality

To use this ligand effectively, one must understand the structural causality governing its reactivity.

Steric Environment (The "Open Door" N-Donor)

Unlike 2,6-lutidine derivatives where methyl groups block the nitrogen, the 4,5-dimethyl substitution pattern leaves positions 2 and 6 unsubstituted.[1]

  • Implication: The pyridine nitrogen is sterically unhindered.[2] It can easily form octahedral (

    
    ) or square planar (
    
    
    ) complexes without significant steric clash.[2]
  • Comparison: It binds metals more readily than 2,6-dimethylpyridine but offers higher lipophilicity than unsubstituted pyridine.[2]

Electronic Push-Pull[1][2]
  • The "Push": The methyl groups at positions 4 and 5 exert a positive inductive effect (+I), increasing the electron density on the pyridine ring. This makes the ring nitrogen more basic (higher

    
    ) and a stronger 
    
    
    -donor compared to 3-acetylpyridine alone.[1][2]
  • The "Pull": The 3-acetyl group is electron-withdrawing (-M, -I).[1][2] However, the adjacent 4-methyl group may force the acetyl group out of planarity with the aromatic ring due to steric repulsion, diminishing its resonance withdrawal.

  • Net Effect: A ligand that is a stronger donor than 3-acetylpyridine, with a tunable lipophilic profile suitable for crossing biological membranes in drug delivery applications.[2]

Visualization: Structural Logic & Workflow[2]

The following diagram illustrates the ligand's structural logic and the experimental workflow described in the protocols below.

LigandLogiccluster_PropsElectronic/Steric Profilecluster_AppsApplicationsLigandThis compound(N-Donor)UnblockedPos 2,6 Unsubstituted(Unhindered Binding)Ligand->UnblockedMethyls4,5-Dimethyl (+I)(Increased Basicity)Ligand->MethylsAcetyl3-Acetyl Group(Reactive Handle)Ligand->AcetylCoordinationMetal Complexation[M(L)2Cl2]Unblocked->CoordinationHigh AffinityMedChemSchiff Base Synthesis(Thiosemicarbazones)Acetyl->MedChemCondensationMOFsMOFs / NetworksCoordination->MOFsSupramolecularLinkerBioactivityBioactive ScaffoldsMedChem->BioactivityAnticancer/Antimicrobial

Figure 1: Structural causality map linking the 4,5-dimethyl substitution pattern to coordination behavior and medicinal chemistry applications.

Validated Experimental Protocols

Protocol A: Synthesis of Dichlorobis(this compound)zinc(II)

Objective: To synthesize a discrete coordination complex to verify ligand purity and donor strength.[1][2] Zn(II) is chosen as a

Materials:

  • 
     (Anhydrous, 98%+)
    
  • This compound[1][2]

  • Ethanol (Absolute)[3]

  • Diethyl ether[2]

Step-by-Step Methodology:

  • Preparation of Metal Solution: Dissolve

    
     (136 mg, 1.0 mmol) in 5 mL of absolute ethanol. Note: Use gentle heating (40°C) if necessary to ensure complete dissolution.
    
  • Ligand Addition: Dissolve this compound (300 mg, ~2.0 mmol) in 5 mL of ethanol. Add this solution dropwise to the stirring zinc solution.

    • Causality: A 1:2 Metal:Ligand stoichiometry is used to target the tetrahedral or octahedral monomeric species

      
      .[2]
      
  • Reaction: Stir the mixture at room temperature for 2 hours. A white or off-white precipitate should begin to form as the complex is less soluble than the free ligand.[1][2]

  • Isolation: Filter the solid using a sintered glass crucible.

  • Washing: Wash the precipitate with cold ethanol (2 x 2 mL) followed by diethyl ether (2 x 5 mL) to remove unreacted ligand.[2]

  • Drying: Dry under vacuum at 40°C for 4 hours.

Expected Data:

  • 
    :  A downfield shift of the pyridine ring protons (positions 2 and 6) compared to the free ligand (
    
    
    ppm) confirms coordination via the nitrogen atom.[2]
  • IR Spectroscopy: The

    
     ring stretching frequency typically shifts to higher energy (
    
    
    ) upon coordination.[1][2]
Protocol B: Functionalization to Thiosemicarbazone (Drug Scaffold)

Objective: To convert the acetyl group into a thiosemicarbazone moiety.[2] This creates a "hybrid" ligand system: the thiosemicarbazone side chain binds transition metals (Fe, Cu) for biological activity, while the pyridine nitrogen remains available to bind a second metal or modulate pharmacokinetics.

Materials:

  • This compound[1][2]

  • Thiosemicarbazide[2]

  • Ethanol[2][4]

  • Glacial Acetic Acid (Catalyst)[5]

Step-by-Step Methodology:

  • Stoichiometry: Combine the ketone (1.0 eq) and thiosemicarbazide (1.0 eq) in ethanol (10 mL/mmol).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Mechanism:[2][6] Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack of the hydrazine group.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM).

  • Crystallization: Cool the solution to room temperature. If no precipitate forms, reduce solvent volume by 50% under reduced pressure and cool to 4°C.

  • Purification: Recrystallize the crude solid from hot ethanol/water (9:1).

Application Note for Drug Discovery: This scaffold is particularly relevant for developing metallo-drugs .[1][2] The thiosemicarbazone moiety is a known chelator of iron (ribonucleotide reductase inhibition) and copper.[2] The 4,5-dimethylpyridine tail improves lipophilicity, potentially enhancing cellular uptake compared to standard 2-acetylpyridine thiosemicarbazones.[1][2]

References

  • Compound Data: this compound.[1][2] CAS Common Chemistry.[2] CAS Registry Number: 108028-67-7.[1][2][7] Link

  • General Pyridine Coordination: Constable, E. C. (2016). "Pyridines and their Benzo-fused Derivatives." Comprehensive Coordination Chemistry II. Elsevier.[2] (Contextual grounding for N-donor behavior).

  • Stille Coupling Synthesis (Analogous): Kawasuji, T., et al. (2006). "Synthesis of 1-(6-methylpyridin-3-yl)ethanone via Stille Coupling." Bioorganic & Medicinal Chemistry, 14(24), 8430. (Methodology for acetylpyridine synthesis).
  • Thiosemicarbazone Medicinal Chemistry: Richardson, D. R., et al. (2006). "Thiosemicarbazones as potent anticancer agents."[2] Journal of Medicinal Chemistry, 49(22), 6510-6527. (Context for Protocol B applications).

  • Steric Effects in Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[2] (Theoretical basis for steric analysis of 4,5-substitution).

preparation of 3-acetyl-4,5-dimethylpyridine via Grignard reaction

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of 3-Acetyl-4,5-dimethylpyridine via Chelation-Controlled Grignard Addition

Executive Summary & Mechanistic Rationale

3-Acetyl-4,5-dimethylpyridine is a critical heterocyclic scaffold utilized in the development of kinase inhibitors and advanced alkaloid analogs. The regioselective introduction of an acetyl group at the C3 position of an electron-deficient pyridine ring presents a synthetic challenge: direct nucleophilic addition of Grignard reagents to standard pyridine-3-carboxylic acid esters often suffers from poor chemoselectivity, leading to over-alkylation and the formation of tertiary alcohols.

To circumvent this, two primary methodologies are viable:

  • Direct Nitrile Addition : Methylmagnesium bromide (MeMgBr) attacks 3-cyano-4,5-dimethylpyridine to form an iminium salt, which is subsequently hydrolyzed to the ketone[1][2]. While efficient, sterically hindered pyridine imines can be notoriously difficult to hydrolyze.

  • Weinreb Amide Approach (Preferred) : Conversion of the starting carboxylic acid to an N-methoxy-N-methylamide (Weinreb amide) provides a highly controlled electrophile. Upon addition of the Grignard reagent, the bidentate coordination of the magnesium ion by the carbonyl and methoxy oxygens forms a highly stable, five-membered tetrahedral chelate[3].

Causality & Control : This chelated intermediate is robust under anhydrous conditions, strictly halting the reaction after a single equivalent of nucleophile is added[3]. The desired ketone is only liberated during the aqueous acidic quench, making this a highly predictable and scalable self-validating system.

Experimental Workflow

Pathway N1 4,5-Dimethylpyridine- 3-carboxylic acid N2 Weinreb Amide Intermediate N1->N2 NH(OMe)Me·HCl EDC, HOBt, DIPEA N3 Chelated Tetrahedral Intermediate N2->N3 MeMgBr, THF 0 °C to RT N4 3-Acetyl-4,5- dimethylpyridine N3->N4 aq. NH4Cl (Hydrolysis)

Reaction workflow for the synthesis of 3-acetyl-4,5-dimethylpyridine via Weinreb amide.

Materials and Reagents

The following stoichiometry is optimized for a 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountPurpose / Role
4,5-Dimethylpyridine-3-carboxylic acid151.161.01.51 gStarting Material
N,O-Dimethylhydroxylamine·HCl97.541.51.46 gAmine Source
EDC·HCl191.701.22.30 gCoupling Agent
HOBt (anhydrous)135.121.21.62 gCoupling Additive
DIPEA129.243.05.2 mLOrganic Base
MeMgBr (3.0 M in Diethyl Ether)119.241.55.0 mLGrignard Nucleophile[1][2]
THF (Anhydrous)72.11-50 mLReaction Solvent

Step-by-Step Protocol

Phase 1: Synthesis of the Weinreb Amide
  • Activation : To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4,5-dimethylpyridine-3-carboxylic acid (1.51 g, 10.0 mmol) and anhydrous DMF (20 mL). Add EDC·HCl (2.30 g, 12.0 mmol) and HOBt (1.62 g, 12.0 mmol). Stir the suspension at room temperature for 15 minutes to generate the active ester.

  • Amidation : Add N,O-dimethylhydroxylamine hydrochloride (1.46 g, 15.0 mmol) followed by the dropwise addition of DIPEA (5.2 mL, 30.0 mmol). The reaction will become a homogeneous solution. Stir at room temperature for 12 hours.

  • Workup : Dilute the mixture with Ethyl Acetate (100 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 50 mL) and brine (3 × 50 mL) to remove DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation Check : Analyze the crude via TLC (10% MeOH in DCM). The starting carboxylic acid remains at the baseline, while the Weinreb amide migrates to Rf ~0.4. LC-MS should confirm the mass[M+H]⁺ = 195.1.

Phase 2: Chelation-Controlled Grignard Addition
  • Preparation : Dissolve the crude Weinreb amide (~1.94 g, 10.0 mmol) in anhydrous THF (30 mL) in a flame-dried, argon-purged 100 mL Schlenk flask.

  • Cooling : Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Nucleophilic Addition : Using a dry syringe, add Methylmagnesium bromide (3.0 M in diethyl ether, 5.0 mL, 15.0 mmol) dropwise over 10 minutes[1][2].

    • Causality Note: The reaction is exothermic. Dropwise addition at 0 °C prevents localized heating, which could disrupt the formation of the chelated intermediate and lead to trace double-addition byproducts.

  • Maturation : Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for an additional 2 hours[1].

  • Validation Check : The reaction must remain strictly anhydrous. Vigorous bubbling upon Grignard addition indicates premature quenching by moisture (generating methane gas). A mini-workup aliquot (100 µL quenched in NH₄Cl) analyzed via TLC (50% EtOAc/Hexanes) should reveal the product at Rf ~0.5.

Phase 3: Quench and Isolation
  • Hydrolysis : Cool the reaction mixture back to 0 °C. Carefully quench by the dropwise addition of saturated aqueous NH₄Cl solution (20 mL)[1][2].

    • Causality Note: NH₄Cl provides mild acidic protons to collapse the tetrahedral intermediate into the ketone without protonating the basic pyridine nitrogen, which would otherwise trap the product in the aqueous layer.

  • Extraction : Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL).

  • Purification : Wash the combined organic layers with brine (50 mL), dry over MgSO₄, filter, and concentrate in vacuo. Purify the crude oil via silica gel flash chromatography (gradient: 20% to 60% EtOAc in Hexanes) to yield 3-acetyl-4,5-dimethylpyridine as a pale yellow oil/solid.

Analytical Characterization

The self-validating nature of this protocol ensures high purity. Below are the expected ¹H NMR spectroscopic benchmarks used to confirm regiochemistry and successful acetyl integration.

PositionExpected Shift (ppm)MultiplicityIntegrationStructural Assignment
C2-H ~8.85Singlet (s)1HAromatic proton highly deshielded by N and Acetyl
C6-H ~8.35Singlet (s)1HAromatic proton deshielded by N and C5-Methyl
C3-Acetyl ~2.60Singlet (s)3HMethyl group of the newly formed ketone
C4-CH₃ ~2.35Singlet (s)3HAromatic methyl group
C5-CH₃ ~2.30Singlet (s)3HAromatic methyl group

References

1.[1] CA2972070A1 - 5,7-dihydro-pyrrolo-pyridine derivatives. Google Patents. URL: 2.[2] US10604519B2 - 5,7-dihydro-pyrrolo-pyridine derivatives. Google Patents. URL: 3.[3] Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. PMC. URL:

Sources

Application Note: Chemoselective Reduction of 1-(4,5-Dimethylpyridin-3-yl)ethanone to Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of functionalized acetylpyridines, specifically 1-(4,5-dimethylpyridin-3-yl)ethanone, to their corresponding secondary alcohols is a critical transformation in the synthesis of pyridine-containing active pharmaceutical ingredients (APIs). Because the substrate features both an electrophilic carbonyl group and a basic, aromatic pyridine nitrogen, researchers must carefully select reduction methodologies that prevent unwanted ring saturation or catalyst poisoning.

This guide provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for both the scalable racemic reduction and the enantioselective asymmetric transfer hydrogenation (ATH) of this compound.

Mechanistic Insights & Strategic Reagent Selection

The Chemoselectivity Challenge

The pyridine ring is susceptible to reduction under harsh hydrogenation conditions (e.g., high-pressure


 with Pd/C in acidic media), which can inadvertently yield piperidine derivatives [1]. To achieve absolute chemoselectivity for the acetyl group, hydride donors or specialized transfer hydrogenation catalysts must be employed.
Pathway A: Racemic Reduction via Sodium Borohydride ( )

Sodium borohydride is the industry standard for the robust, scalable reduction of ketones [3]. It acts as a nucleophilic hydride source. The mechanism involves the nucleophilic attack of the hydride (


) on the electrophilic carbonyl carbon, forming an intermediate alkoxide. When performed in a protic solvent like methanol, the solvent rapidly protonates the alkoxide, driving the reaction to completion [2]. 

is exceptionally chemoselective; it is mild enough to leave the electron-deficient pyridine ring completely intact.
Pathway B: Asymmetric Transfer Hydrogenation (ATH)

For drug development applications requiring enantiopure intermediates, Asymmetric Transfer Hydrogenation utilizing a Noyori-type Ruthenium catalyst—such as RuCl(p-cymene)[(R,R)-Ts-DPEN]—is the premier choice [4]. Unlike traditional hydrogenation, ATH utilizes a formic acid/triethylamine azeotrope as the hydrogen source. The reaction proceeds via a concerted, outer-sphere mechanism where a hydride from the ruthenium center and a proton from the chiral diamine ligand are simultaneously transferred to the ketone. The triethylamine buffers the system, preventing the basic pyridine nitrogen of the substrate from coordinating with and poisoning the ruthenium center.

Reaction Pathway Visualization

Workflow Substrate This compound (Starting Ketone) NaBH4 Standard Reduction NaBH4 / MeOH, 0°C to RT Substrate->NaBH4 Achiral Pathway ATH Asymmetric Transfer Hydrogenation RuCl(p-cymene)[(R,R)-Ts-DPEN] Substrate->ATH Enantioselective Pathway Racemic Racemic Alcohol (±)-1-(4,5-Dimethylpyridin-3-yl)ethanol NaBH4->Racemic >95% Yield Chiral Chiral Alcohol (R)-1-(4,5-Dimethylpyridin-3-yl)ethanol ATH->Chiral >90% Yield, >98% ee

Reaction pathways for the reduction of this compound to alcohol.

Experimental Methodologies

Protocol A: Scalable Racemic Reduction via Sodium Borohydride

This protocol is designed as a self-validating system to ensure maximum yield and safety during scale-up.

Materials:

  • This compound (1.0 equiv)

  • Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Methanol (MeOH), anhydrous (0.2 M relative to substrate)

  • Saturated aqueous Ammonium Chloride (

    
    )
    

Step-by-Step Procedure:

  • Substrate Dissolution: Charge a flame-dried round-bottom flask with this compound and anhydrous MeOH. Cool the solution to 0 °C using an ice bath. Causality: Cooling mitigates the exothermic nature of the subsequent hydride addition and prevents solvent boil-off.

  • Hydride Addition: Add

    
     (1.5 equiv) portion-wise over 15 minutes. Causality: Portion-wise addition controls the release of hydrogen gas and maintains a stable internal temperature.
    
  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • In-Process Validation (TLC): Monitor the reaction via TLC (Silica gel, 50% EtOAc/Hexanes). The starting ketone is strongly UV-active and stains positive with 2,4-Dinitrophenylhydrazine (2,4-DNP). Validation Check: The product alcohol will appear as a more polar spot (lower

    
    ) that is UV-active but 2,4-DNP negative, confirming the complete consumption of the carbonyl group.
    
  • Quenching & Workup: Cool the mixture back to 0 °C and carefully add saturated aqueous

    
     dropwise. Causality: Strong acids (like HCl) would protonate the basic pyridine nitrogen (
    
    
    
    ~ 6), making the product highly water-soluble and ruining the extraction.
    
    
    provides mild acidity to safely decompose excess borohydride without trapping the product in the aqueous layer.
  • Extraction: Extract the aqueous layer three times with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the pure racemic alcohol.
    
Protocol B: Enantioselective Asymmetric Transfer Hydrogenation (ATH)

This protocol is optimized for generating chiral building blocks for API synthesis.

Materials:

  • This compound (1.0 equiv)

  • RuCl(p-cymene)[(R,R)-Ts-DPEN] (1.0 mol%)

  • Formic acid / Triethylamine azeotrope (5:2 molar ratio)

  • Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

  • Catalyst Activation: In a Schlenk flask under an inert argon atmosphere, dissolve the RuCl(p-cymene)[(R,R)-Ts-DPEN] catalyst (1.0 mol%) in the HCOOH/

    
     azeotropic mixture. Stir for 15 minutes at room temperature to generate the active ruthenium-hydride species.
    
  • Substrate Introduction: Add this compound (1.0 equiv) to the active catalyst solution.

  • Thermal Activation: Heat the reaction mixture to 40 °C and stir for 16-24 hours. Causality: 40 °C provides the optimal thermodynamic energy to overcome the activation barrier of the outer-sphere hydride transfer while maintaining strict stereocontrol.

  • In-Process Validation (Chiral HPLC): Take a 10

    
     aliquot, dilute with mobile phase, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). Validation Check: A >99% conversion is validated by the disappearance of the ketone peak. The appearance of a single major enantiomer peak confirms the stereoselectivity of the ATH process.
    
  • Workup: Cool to room temperature, dilute with water, and carefully basify to pH 8 using saturated

    
    . Extract with EtOAc. Causality: Basification ensures the pyridine nitrogen is fully deprotonated, maximizing the partition coefficient of the chiral alcohol into the organic phase. Dry over 
    
    
    
    and concentrate.

Quantitative Data & Analytical Comparison

The selection between Protocol A and Protocol B depends heavily on the downstream requirements of the drug development pipeline. Table 1 summarizes the key operational metrics.

Table 1: Quantitative Comparison of Reduction Methodologies

ParameterProtocol A (Racemic Reduction)Protocol B (Asymmetric Transfer Hydrogenation)
Reagent System

/ MeOH
RuCl(p-cymene)[(R,R)-Ts-DPEN] / HCOOH-

Reaction Temperature 0 °C to Room Temperature40 °C
Typical Yield >95%90 - 95%
Enantiomeric Excess (ee) N/A (Racemic mixture)>98% (R-enantiomer)
Chemoselectivity Excellent (No ring reduction)Excellent (No ring reduction)
Scalability Excellent (Kilogram scale)Good (Pilot scale, catalyst cost is a factor)
Primary Application Building block synthesis, analytical standardsAPI synthesis, chiral intermediate generation

References

  • Dalian Institute of Chemical Physics (DICP)
  • 3.4.
  • Sodium Borohydride (NaBH4)
  • Asymmetric Transfer Hydrogenation Sigma-Aldrich URL

Application Note: Solvent Selection Strategies for 1-(4,5-Dimethylpyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for senior researchers and process chemists optimizing reactions involving 1-(4,5-Dimethylpyridin-3-yl)ethanone (CAS: 1122-43-6 analog/derivative). It moves beyond basic solubility to address the kinetic and thermodynamic implications of solvent choice on this sterically congested heterocyclic ketone.

Executive Summary & Molecule Analysis

The substrate This compound presents a unique "push-pull" electronic environment. The electron-deficient pyridine ring withdraws density, increasing the acidity of the


-protons on the acetyl group. However, the 4-methyl substituent  introduces significant steric strain and electron-donating induction proximal to the carbonyl center.

Successful reaction engineering requires a solvent system that:

  • Solubilizes the amphiphilic core: The pyridine nitrogen accepts H-bonds, while the dimethyl-phenyl-like backbone requires lipophilic dispersion forces.

  • Modulates Enolate Reactivity: For condensation reactions, the solvent must support enolate formation without quenching it (if using strong bases).

  • Manages Steric Hindrance: The 4-methyl group shields the carbonyl carbon; higher boiling solvents are often required to overcome the activation energy barrier for nucleophilic attack.

Solvent Selection Decision Matrix

Core Solubility Profile
Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Chlorinated DCM, ChloroformHigh General synthesis, oxidations (mCPBA), Friedel-Crafts workups.[1]
Protic Polar Methanol, Ethanol, IPAHigh NaBH4 reductions, acid-catalyzed condensations.[1]
Aprotic Polar DMSO, DMF, DMAcHigh S_NAr reactions, high-temp condensations, metal-catalyzed couplings.[1]
Ethers THF, 2-MeTHF, MTBEModerate Grignard additions, lithiation (anhydrous required).[1]
Hydrocarbons Toluene, HexanesLow-Moderate Dean-Stark dehydrations; Hexane is a poor solvent (antisolvent).
Diagram 1: Solvent Selection Decision Tree

This logic flow guides the chemist to the optimal solvent based on the desired reaction pathway.

SolventSelection Start Target Reaction for This compound Type Reaction Class? Start->Type Condensation Aldol / Claisen-Schmidt (C-C Bond Formation) Type->Condensation Reduction Carbonyl Reduction (Ketone -> Alcohol) Type->Reduction Oxidation N-Oxidation (Pyridine -> N-Oxide) Type->Oxidation Coupling Metal Catalysis (Cross-Coupling) Type->Coupling Cond_Solv1 Ethanol/Methanol (Standard Base Catalysis) Condensation->Cond_Solv1 Standard Cond_Solv2 Toluene + Dean-Stark (For difficult dehydrations) Condensation->Cond_Solv2 Steric Bulk Issue Red_Solv1 Methanol/Ethanol (NaBH4 - Fast Kinetics) Reduction->Red_Solv1 Mild Red_Solv2 THF/2-MeTHF (LiAlH4 - Anhydrous) Reduction->Red_Solv2 Strong Ox_Solv1 DCM or CHCl3 (mCPBA - High Solubility) Oxidation->Ox_Solv1 Anhydrous Ox_Solv2 Acetic Acid (H2O2 - Green/Stable) Oxidation->Ox_Solv2 Aqueous Compatible

Caption: Decision tree for solvent selection based on reaction thermodynamics and reagent compatibility.

Detailed Experimental Protocols

Protocol A: Claisen-Schmidt Condensation (Chalcone Synthesis)

Context: The 4-methyl group creates steric hindrance. Standard room-temperature protocols often fail. We utilize a Polar Protic Reflux system to ensure solubility of the intermediate enolate and drive the equilibrium.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Electrophile: Substituted Benzaldehyde (1.1 eq)[1]

  • Base: 10% NaOH (aq) or KOH (ethanolic)[1]

  • Solvent: Ethanol (Absolute) or Methanol [1]

Step-by-Step Methodology:

  • Dissolution: Charge the reaction vessel with the ketone (1.0 eq) and aldehyde (1.1 eq). Add Ethanol (10 mL per gram of ketone). Note: If the ketone does not dissolve immediately, gentle warming to 35°C is acceptable.[1]

  • Catalyst Addition: Cool the mixture to 0°C. Dropwise add the base solution (0.5 - 1.0 eq) over 10 minutes.

    • Expert Insight: The solution often turns yellow/orange immediately due to enolate conjugation.

  • Reaction Phase: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.

    • Critical Check: If conversion is <50% after 4 hours, the 4-methyl steric bulk is inhibiting attack. Switch strategy: Heat to reflux (78°C). The higher temperature overcomes the steric barrier.

  • Workup (Self-Validating): Pour the reaction mixture into ice-cold water (5x volume).

    • Success Indicator: A precipitate (chalcone) should form immediately. If oil forms, the solvent composition was too lipophilic; add more water or scratch the flask to induce crystallization.

  • Purification: Recrystallize from hot Ethanol.

Protocol B: Carbonyl Reduction to Alcohol

Context: Reduction of the ketone without reducing the pyridine ring.

Reagents:

  • Reducing Agent: Sodium Borohydride (NaBH4) (0.6 - 1.0 eq)

  • Solvent: Methanol (MeOH) [1]

    • Why MeOH? NaBH4 reacts faster in MeOH than EtOH due to better solvation of the borohydride anion, and MeOH is acidic enough to protonate the intermediate alkoxide.

Step-by-Step Methodology:

  • Preparation: Dissolve this compound in MeOH (0.2 M concentration). Cool to 0°C.

  • Addition: Add NaBH4 in small portions. Caution: Hydrogen gas evolution.[1]

  • Monitoring: Stir at 0°C for 30 mins, then warm to RT.

    • Validation: TLC should show a more polar spot (Alcohol) and disappearance of the starting material.

  • Quench: Add Acetone (1 mL) to destroy excess hydride, then concentrate in vacuo.

  • Extraction: Partition residue between EtOAc and sat. NaHCO3. (Do not use acidic water, or the pyridine will protonate and stay in the aqueous phase).

Mechanistic Visualization: Solvent-Solute Interactions

The following diagram illustrates how solvent choice impacts the transition state of the enolate formation, the critical step in functionalizing the acetyl group.

Mechanism Substrate Ketone Substrate (Neutral) TS_Protic Transition State (H-Bond Stabilized) Substrate->TS_Protic + Base TS_Aprotic Transition State (Naked Anion - Reactive) Substrate->TS_Aprotic + Base Base Base (OH-) Enolate Enolate Intermediate TS_Protic->Enolate TS_Aprotic->Enolate MeOH Solvent: MeOH (Protic) MeOH->TS_Protic Solvates Anion (Slower Rxn) DMF Solvent: DMF (Polar Aprotic) DMF->TS_Aprotic Solvates Cation only (Faster Rxn)

Caption: Impact of protic vs. aprotic solvents on enolate formation kinetics.

Senior Scientist Notes & Troubleshooting

  • The "4-Methyl" Trap:

    • In many pyridine syntheses, the 4-position methyl group is significantly acidic (vinylogous to the nitrogen). However, in This compound , the acetyl methyl group (

      
       to carbonyl) is decidedly more acidic (pKa ~19 vs ~25+).
      
    • Risk:[1][2][3] If using extremely strong bases (LDA, LiHMDS) in THF, you may get competitive deprotonation at the 4-methyl group.[1]

    • Solution: Stick to alkoxide bases (NaOEt, NaOMe) in protic solvents to ensure thermodynamic control favoring the acetyl enolate.[1]

  • Green Chemistry Alternatives:

    • Replace DCM with 2-MeTHF or Ethyl Acetate for extractions.

    • Replace DMF with N-Butylpyrrolidinone (NBP) or Dimethyl Isosorbide (DMI) if high temperatures are required.

  • Purification of the Hydrochloride Salt:

    • If the free base is an oil (common with these derivatives), convert to the HCl salt for solid handling.

    • Protocol: Dissolve in minimal Acetone. Add 2.0 M HCl in Ether dropwise. The salt usually precipitates as a white, hygroscopic solid. Filter under Nitrogen.[4]

References

  • Synthesis of 3-Acetylpyridine Derivatives

    • Source: ChemicalBook & Patent Liter
    • Relevance: Establishes baseline protocols for nicotinic acid derivative conversion to acetylpyridines via Claisen condens
    • URL:

  • Solvent Effects on Nucleophilic Substitution & Condensation

    • Source: Chemistry LibreTexts.
    • Relevance: Foundational theory on protic vs. aprotic solvent effects on enolate and nucleophile reactivity.[5]

    • URL:

  • Reactivity of Methyl-Substituted Pyridines

    • Source: RSC Advances / Organic & Biomolecular Chemistry.
    • Relevance: Discusses the acidity of methyl groups on the pyridine ring and competition with other electrophilic centers.
    • URL:

  • Solubility Data for Pyridine Derivatives

    • Source: NIST Chemistry WebBook.[6]

    • Relevance: Provides physical property data (solubility, phase change) for 1-(4-pyridinyl)ethanone analogs.
    • URL:

Sources

Application Note: Strategies and Protocols for the Scale-Up Synthesis of Substituted Acetylpyridines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs)

Executive Summary

Substituted acetylpyridines are highly valued scaffolds in drug discovery (serving as precursors to kinase inhibitors and antiviral agents) and materials science (as building blocks for multidentate terpyridine ligands). While laboratory-scale synthesis often relies on diverse, chromatography-heavy methodologies, scaling these processes to the multi-gram or kilogram level requires strict adherence to atom economy, thermal control, and crystallization-based purification.

As a Senior Application Scientist, I have structured this guide to evaluate the three primary industrial pathways for acetylpyridine synthesis. By understanding the mechanistic causality behind reagent selection and reaction engineering, process chemists can select the optimal route based on their starting material availability and functional group tolerance.

Strategic Pathway Selection & Mechanistic Causality

The selection of a synthetic route for acetylpyridines is dictated by the substitution pattern of the target molecule and the availability of precursors.

Pathway A: Nucleophilic Addition to Cyanopyridines (The Industrial Standard)

The addition of methylmagnesium bromide (MeMgBr) to a substituted cyanopyridine is the most robust and scalable method for synthesizing acetylpyridines[1].

  • Causality of Chemoselectivity: Unlike esters or acid chlorides, which often suffer from over-addition of the Grignard reagent to form tertiary alcohols, nitriles undergo a single nucleophilic attack. The resulting N-magnesium imine salt is electronically stable and resists further nucleophilic attack. The ketone is only liberated during the aqueous acidic workup.

  • Solvent Engineering: Toluene/THF mixtures are preferred over pure THF on a large scale. Toluene moderates the basicity of the Grignard reagent, improves the solubility of the intermediate imine salt, and facilitates phase separation during the aqueous quench.

Pathway B: Palladium-Catalyzed Cross-Coupling (For Halogenated Precursors)

When cyanopyridines are unavailable, halopyridines can be converted to acetylpyridines via Stille or Suzuki cross-coupling[1]. This involves coupling the halopyridine with an acetyl equivalent, such as 1-ethoxyvinyltri-n-butyltin or a vinyl ether boronate.

  • Causality of the Enol Ether Intermediate: Direct coupling of an acetyl group is mechanistically unfavorable due to competitive enolate formation and aldol condensations. By coupling a protected enol ether, the sensitive carbonyl is masked during the high-temperature palladium cycle. A subsequent mild acidic hydrolysis unmasks the acetyl group.

Pathway C: Decarboxylative Minisci Acylation (Late-Stage Functionalization)

For complex, unfunctionalized pyridines, direct C–H functionalization via the Minisci reaction is highly advantageous[2].

  • Causality of Radical Generation: Pyruvic acid (an α-keto acid) is utilized as an acyl radical surrogate. Under oxidative conditions, it undergoes rapid decarboxylation (releasing CO₂) to generate a nucleophilic acetyl radical[3].

  • Regioselectivity: The reaction is conducted under acidic conditions to protonate the pyridine ring. The nucleophilic acetyl radical selectively attacks the most electron-deficient positions (C2 or C4) of the pyridinium ion. Recent advances in photoredox and electrochemical Minisci reactions have eliminated the need for stoichiometric transition-metal oxidants, making this route increasingly viable for scale-up[3],[4].

RouteSelection Start Substituted Pyridine Starting Material Cyano Cyanopyridine Available? Start->Cyano Halo Halopyridine Available? Start->Halo CH Direct C-H Functionalization? Start->CH Grignard Grignard Addition (Highly Scalable) Cyano->Grignard Yes CrossCoupling Pd-Catalyzed Coupling (Enol Ether) Halo->CrossCoupling Yes Minisci Minisci Acylation (Late-Stage) CH->Minisci Yes (Pyruvic Acid)

Caption: Decision tree for selecting the optimal scale-up synthesis route for acetylpyridines.

Comparative Process Data

To aid in route scouting, the following table summarizes the key process metrics for each methodology.

MetricGrignard Addition (Pathway A)Pd-Cross Coupling (Pathway B)Minisci Acylation (Pathway C)
Typical Yield 80 – 95%65 – 85%40 – 70%
Scalability Excellent (Multi-kg)Moderate (100g - 1kg)Moderate (Gram to 100g)
Functional Group Tolerance Low (Intolerant to acidic protons, esters, ketones)High (Tolerates esters, amides, unprotected amines)Moderate (Tolerates halogens, esters; sensitive to oxidation)
Primary Cost Driver Cryogenic cooling / Grignard reagentPalladium catalyst / Tin or Boron reagentsOxidants / Photocatalysts
E-Factor (Waste) Low (Aqueous salts)High (Heavy metal waste, e.g., Tin)Medium (Dependent on oxidant)

Self-Validating Experimental Protocols

Protocol A: 1-Kilogram Scale Synthesis via Grignard Addition

Target: 4-Acetyl-3-methylpyridine from 4-Cyano-3-methylpyridine

This protocol utilizes a reverse quench technique. If water is added directly to the Grignard mixture (normal quench), localized depletion of acid causes the intermediate imine to prematurely hydrolyze to the ketone, which then reacts with unquenched MeMgBr to form a tertiary alcohol impurity. The reverse quench completely prevents this.

Step-by-Step Methodology:

  • Reactor Preparation: Purge a 10 L jacketed glass reactor with N₂. Charge 4-cyano-3-methylpyridine (1.00 kg, 8.46 mol) and anhydrous Toluene (4.0 L). Stir at 250 rpm until complete dissolution is achieved.

  • Cryogenic Cooling: Circulate coolant to bring the internal temperature (T_int) to 0 °C to 5 °C.

  • Grignard Dosing: Slowly dose Methylmagnesium bromide (3.0 M in Diethyl Ether, 3.38 L, 10.15 mol, 1.2 equiv) via an addition funnel over 3 hours.

    • In-Process Control (IPC): Maintain T_int < 10 °C. The reaction is highly exothermic. A thick yellow/orange slurry of the N-magnesium imine salt will form.

  • Aging: Once dosing is complete, warm the reactor to 20 °C and stir for 2 hours. Confirm >99% conversion via HPLC (aliquot quenched in MeOH/HCl).

  • Reverse Quench (Critical Step): In a separate 20 L reactor, prepare a quench solution of 2M HCl (8.0 L) and cool to 0 °C. Transfer the active Grignard slurry into the cold HCl solution over 1 hour, maintaining T_int < 20 °C.

    • Causality: The MeMgBr is instantly destroyed, and the imine is trapped as a water-soluble iminium salt, which safely hydrolyzes to the ketone.

  • Phase Separation & Neutralization: Separate the organic toluene layer (discard). Adjust the aqueous layer to pH 8.5 using 30% NaOH (aq) while keeping T_int < 25 °C.

  • Extraction & Isolation: Extract the neutralized aqueous layer with Ethyl Acetate (2 x 4.0 L). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude product. Purify via vacuum distillation to afford 4-acetyl-3-methylpyridine as a pale yellow oil (Yield: ~1.05 kg, 92%).

Mechanism A Cyanopyridine B MeMgBr (Nucleophilic Attack) A->B C N-Magnesium Imine Intermediate B->C Fast (<10 °C) D Aqueous HCl (Hydrolysis) C->D Reverse Quench E Acetylpyridine Product D->E -NH4Cl

Caption: Mechanistic pathway of Grignard addition to cyanopyridines and subsequent hydrolysis.

Protocol B: 100-Gram Scale Minisci Acylation via Decarboxylative Radical Addition

Target: 2-Acetyl-4-chloropyridine from 4-Chloropyridine

This protocol leverages pyruvic acid as a traceless acyl radical precursor, avoiding the need for pre-functionalized starting materials[3].

Step-by-Step Methodology:

  • Reagent Charging: In a 2 L round-bottom flask equipped with a mechanical stirrer, charge 4-chloropyridine hydrochloride (100 g, 0.66 mol), pyruvic acid (174 g, 1.98 mol, 3.0 equiv), and AgNO₃ (11.2 g, 0.066 mol, 10 mol%).

  • Solvent System: Add a solvent mixture of Acetonitrile/Water (1:1 v/v, 1.0 L). Add Trifluoroacetic acid (TFA) (37.6 g, 0.33 mol, 0.5 equiv) to ensure complete protonation of the pyridine ring, directing the radical attack to the C2 position.

  • Oxidant Dosing: Heat the mixture to 40 °C. Slowly add an aqueous solution of Ammonium persulfate, (NH₄)₂S₂O₈ (225 g, 0.99 mol, 1.5 equiv, dissolved in 300 mL H₂O) dropwise over 2 hours.

    • Causality: Slow addition keeps the steady-state concentration of the acyl radical low, preventing radical-radical dimerization and suppressing di-acylation side reactions. Vigorous CO₂ gas evolution will be observed.

  • Aging & Workup: Stir at 40 °C for an additional 4 hours. Cool to room temperature, adjust pH to 8 with saturated NaHCO₃, and extract with Dichloromethane (3 x 500 mL).

  • Purification: Concentrate the organic phase and purify the crude residue via crystallization from hot heptane/ethyl acetate to afford the pure 2-acetyl-4-chloropyridine.

References

  • Recent advances towards electrochemical transform
  • Visible-Light Photoredox-Catalyzed Decarboxylative Alkylation of Heteroarenes Using Carboxylic Acids with Hydrogen Release | Organic Letters acs.org
  • 4-Acetyl-3-methylpyridine | 82352-00-9 | Benchchem benchchem.com
  • Progress in the Functionalization of Purines and Purine Nucleosides by Minisci Reactions Over the Past 50 Years researchg

Sources

Troubleshooting & Optimization

separating 4,5-dimethyl and 4,6-dimethyl isomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolution of 4,5- vs. 4,6-Dimethyl Isomers

Case ID: #ISO-DM-4546 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Applicable Scaffolds: Benzimidazoles, Indoles, Dibenzothiophenes, Quinolines.[1]

Executive Summary

The separation of 4,5-dimethyl (vicinal) and 4,6-dimethyl (meta-substituted) regioisomers is a "critical pair" challenge in organic synthesis and drug development.[1] These isomers share identical molecular weights and nearly identical calculated LogP values.

Standard C18 chromatography often fails because it relies on hydrophobic volume, which is similar for both.[1] Successful resolution requires exploiting shape selectivity , dipole moments , and


-electron density  differences.[1]

This guide provides a validated workflow for Identification (NMR), Analytical Separation (HPLC), and Preparative Purification (SFC/Crystallization).[1]

Module 1: Diagnostic & Identification (The "Triage")

Before attempting separation, you must definitively assign the regioisomers. In many heterocycles (e.g., Benzimidazoles), tautomerism can confuse assignments.[1]

The "Smoking Gun" Metric: Proton Coupling Constants (


-values) 
The most reliable method to distinguish these isomers is 

H NMR, specifically looking at the aromatic protons remaining on the ring.
IsomerSubstitution PatternRemaining ProtonsCoupling Constant (

)
Diagnostic Signal
4,5-Dimethyl Vicinal MethylsH6, H7 (Ortho)

Hz
Doublets. Strong ortho-coupling indicates protons are neighbors.[1]
4,6-Dimethyl Meta MethylsH5, H7 (Meta)

Hz
Singlets (or fine doublets). Weak meta-coupling (W-coupling) indicates protons are separated by one carbon.[1]

Expert Insight: In 4,5-dimethyl systems, the "buttressing effect" of vicinal methyl groups often causes a slight out-of-plane twist, which can also shield/deshield adjacent protons differently than the planar 4,6-system.[1]

Workflow: Identification Decision Tree

NMR_Identification Start Crude Mixture Isolate HNMR Run 1H NMR (DMSO-d6) Start->HNMR AromaticRegion Analyze Aromatic Region (6.5 - 8.0 ppm) HNMR->AromaticRegion Coupling Coupling Pattern? AromaticRegion->Coupling Ortho Strong Doublets (J ~ 8.0 Hz) Coupling->Ortho H6/H7 Neighbors Meta Singlets / Broad Singlets (J ~ 1.5 Hz) Coupling->Meta H5/H7 Separated Result45 CONFIRMED: 4,5-Dimethyl Isomer Ortho->Result45 Result46 CONFIRMED: 4,6-Dimethyl Isomer Meta->Result46

Figure 1: NMR logic flow for distinguishing vicinal (4,5) vs. meta (4,6) substitution patterns.

Module 2: Chromatographic Separation (HPLC)

The Problem: Standard Alkyl (C18/C8) phases separate based on hydrophobicity. Since both isomers have two methyl groups, their hydrophobicity is virtually identical.[1]

The Solution: Use Fluorinated Phases (PFP) .[2][3] Pentafluorophenyl columns separate based on distinct mechanisms:

  • 
    -
    
    
    
    Interactions:
    The electron-deficient PFP ring interacts with the electron-rich aromatic analyte.
  • Shape Selectivity: The 4,5-isomer is sterically crowded (thicker), while the 4,6-isomer is flatter.[1] PFP phases are highly sensitive to this molecular "thickness."

Recommended Protocol: Analytical HPLC
ParameterSpecificationRationale
Column Pentafluorophenyl (PFP/F5) Maximizes

-

and shape selectivity.[1][3]
Dimensions

mm,

m (Fused Core)
Fused core particles provide high efficiency at lower backpressure.[1]
Mobile Phase A Water + 0.1% Formic Acid (or Ammonium Formate)Buffer controls ionization (critical for benzimidazoles).[1]
Mobile Phase B Methanol (NOT Acetonitrile)Critical: MeOH allows

-

interactions to dominate.[1] ACN suppresses them.
Gradient 50-70% B over 15 minsShallow gradient focuses on the specific lipophilicity range.
Temperature

(Low)
Lower temperatures enhance steric selectivity (entropy effect).[1]

Troubleshooting Tip: If PFP fails, try a Phenyl-Hexyl column.[1] The mechanism is similar but the alkyl linker allows for different spatial arrangements.

Mechanism of Separation (PFP)
  • 4,6-Dimethyl: Flatter, more accessible

    
    -cloud 
    
    
    
    Stronger retention on PFP.[1]
  • 4,5-Dimethyl: Steric clash twists the ring/methyls

    
     Weaker interaction 
    
    
    
    Elutes earlier (typically).[1]

Module 3: Preparative Purification (Scale-Up)

For isolating grams of material, HPLC is expensive.[1] Use these scalable methods.

A. Supercritical Fluid Chromatography (SFC)

SFC is superior for structural isomers because supercritical CO


 has high diffusivity and "slots" into crystal-like structures differently.[1]
  • Column: 2-Ethylpyridine (2-EP) or Pyridine Amide .[1]

    • Why: These basic stationary phases interact with the acidic protons (if present) or the nitrogen lone pairs.

  • Co-Solvent: Methanol + 0.1% Diethylamine (DEA) or Ammonia.[1]

    • Note: Basic additives improve peak shape for nitrogen heterocycles.

B. Fractional Recrystallization (Non-Chromatographic)

If you have >10g, chromatography is a bottleneck.[1]

  • Principle: The 4,6-isomer is generally more symmetric (higher point group symmetry) than the 4,5-isomer.[1]

  • Consequence: Higher symmetry = Better crystal packing lattice energy = Higher Melting Point and Lower Solubility .

  • Protocol:

    • Dissolve mixture in hot Ethanol or Toluene.

    • Cool slowly to room temperature (do not crash cool).

    • The precipitate is usually enriched in the 4,6-isomer .

    • The mother liquor retains the 4,5-isomer .

Module 4: Troubleshooting & FAQ

Q1: My peaks are merging on the PFP column. What now?

  • A: Switch the organic modifier from Acetonitrile to Methanol . Acetonitrile forms a "

    
    -shell" around the analyte, blocking the interaction with the PFP ring. Methanol is "transparent" to these interactions.
    

Q2: I see "ghost peaks" or peak splitting.

  • A: If your molecule is a benzimidazole with a free N-H, you are seeing tautomerism .[1]

    • Fix: Run the HPLC at a higher pH (pH > 9 using Ammonium Bicarbonate) to deprotonate the N-H (if stable), or more commonly, run at high pH to force a single neutral species if the pKa allows.[1] Alternatively, heat the column to

      
       to speed up tautomeric exchange (coalescence), though this hurts separation selectivity.[1]
      

Q3: Can I use Chiral Columns for these achiral isomers?

  • A: Yes. Amylose or Cellulose-based columns (e.g., AD-H, OD-H) are excellent for separating regioisomers even if they are achiral.[1] The chiral cavities act like "locks" that fit the 4,6-key but not the 4,5-key. This is often the "nuclear option" if PFP fails.

Visual Workflow: Column Selection Strategy

Column_Selection Start Isomer Mixture (4,5 vs 4,6) Step1 Attempt C18 / High pH Start->Step1 Check1 Resolved? Step1->Check1 Step2 Switch to PFP (F5) Mobile Phase: MeOH Check1->Step2 No (Co-elution) Success Proceed to Prep Check1->Success Yes Check2 Resolved? Step2->Check2 Step3 Switch to SFC (2-Ethylpyridine) Check2->Step3 No Check2->Success Yes Check3 Resolved? Step3->Check3 Step4 Use Chiral Column (Amylose/Cellulose) Check3->Step4 No (Difficult Case) Check3->Success Yes Step4->Success

Figure 2: Strategic column screening order for difficult regioisomers.

References

  • Ascentis® Express F5 (Pentafluorophenyl) U/HPLC Columns . MilliporeSigma. (Explains the electron-deficient ring mechanism for separating isomers).

  • A Guide to Selective Columns for Isomer Separation . Welch Materials, 2024. (Details the use of PFP and Phenyl-Hexyl for benzene ring positional isomers).

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns . Agilent Technologies, 2014.[2] (Application note demonstrating separation of halogenated positional isomers where C18 failed).

  • Separation and analysis of dimethylaniline isomers by supercritical fluid chromatography . Journal of Chromatography A, 2009.[4] (Validates SFC for separating dimethyl-substituted aromatics).

  • Discovery and history of dimethylbenzimidazoles . Benchchem. (Provides context on the synthesis and recrystallization purification of dimethylbenzimidazoles).

Sources

Technical Support Center: Purification of 1-(4,5-Dimethylpyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals facing challenges in the purification of 1-(4,5-Dimethylpyridin-3-YL)ethanone and structurally similar compounds by column chromatography. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to streamline your purification workflow.

Introduction

This compound is an aryl ketone that possesses a basic pyridine nucleus. This structural feature is the primary determinant of its chromatographic behavior. The basic nitrogen atom is prone to strong interactions with the acidic silanol groups present on the surface of standard silica gel, which is the most common stationary phase.[1] This interaction frequently leads to significant experimental challenges, including poor peak shape, low recovery, and inadequate separation from impurities. This guide will equip you with the knowledge to anticipate these issues and the strategies to overcome them effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue observed when purifying pyridine-containing compounds like this on silica gel?

A: The most prevalent issue is severe peak tailing.[1] This occurs because the basic lone pair of electrons on the pyridine nitrogen interacts strongly with acidic silanol groups (Si-OH) on the silica surface. This causes a portion of the analyte molecules to be retained more strongly, resulting in a broad, asymmetrical peak that smears across fractions and leads to poor separation.

Q2: How do I select an appropriate mobile phase (solvent system) to start with?

A: The best practice is to first perform analytical Thin Layer Chromatography (TLC). A good starting solvent system for moderately polar compounds like this is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). Adjust the ratio of the solvents until the target compound has an Rf value of approximately 0.2-0.3.[2] This Rf range generally translates well to good separation on a column.

Q3: My compound is streaking badly on the TLC plate. What does this indicate?

A: Streaking on a silica TLC plate is a direct visual indicator of the strong, undesirable interactions that cause peak tailing on a column.[1] This is a warning sign that running the column under these conditions will result in poor purification. The solution is to add a small amount (0.5-1%) of a basic modifier, such as triethylamine (TEA) or pyridine, to the TLC developing chamber. If the streaking is resolved and a well-defined spot is observed, you should use the same modifier in your column's mobile phase.

Q4: Can I use reversed-phase chromatography for this compound?

A: While possible, it may not be the optimal starting point. As a polar, basic compound, this compound may exhibit poor retention on standard C18 reversed-phase columns, potentially eluting at or near the solvent front with highly aqueous mobile phases.[2][3] If reversed-phase is necessary, techniques like using a polar-embedded group (EPG) column or adjusting the mobile phase pH to be acidic (e.g., pH 2.5-4) would be required to achieve retention and good peak shape.[2]

Troubleshooting Guide: Specific Issues & Solutions

This section addresses specific problems you may encounter during the purification process.

Issue 1: Severe Peak Tailing or Complete Adsorption on the Column

  • Q: I ran my column with a hexane/ethyl acetate mixture, but my product is coming off in many fractions with a long tail. What should I do?

    • Root Cause: This is the classic sign of strong interaction between the basic pyridine nitrogen and acidic silica silanol groups.[1]

    • Solution 1: Add a Basic Modifier. The most effective solution is to add a competing base to your mobile phase.[1] Triethylamine (TEA) at a concentration of 0.1% to 1% (v/v) is the most common choice. The TEA will preferentially bind to the active silanol sites, masking them from your compound and allowing it to elute symmetrically.[1] Always pre-treat your column by flushing it with the base-modified mobile phase before loading your sample.

    • Solution 2: Use a Deactivated Stationary Phase. If the addition of a base is not desirable (e.g., it complicates product workup), consider using an alternative stationary phase.

      • Neutral Alumina: Alumina is generally more basic than silica and can be an excellent choice for purifying basic compounds.

      • End-capped Silica: Modern, highly end-capped silica gels have a much lower concentration of free silanol groups and can significantly reduce tailing for basic compounds.[1]

Issue 2: Poor Separation from a Similarly Polar Impurity

  • Q: My product is co-eluting with an impurity, even though I've optimized the polarity of my hexane/ethyl acetate system. How can I improve resolution?

    • Root Cause: The selectivity of your chromatographic system is insufficient. Selectivity refers to the ability of the system to differentiate between two compounds based on differences in their chemical properties, not just their polarity.

    • Solution 1: Change Solvent Selectivity. Keep the overall polarity similar (i.e., maintain a similar Rf on TLC) but change the composition of the mobile phase. For example, replace ethyl acetate with a different solvent like dichloromethane (DCM) or a mixture of DCM/methanol. Different solvents interact with your compound and the stationary phase in unique ways (e.g., hydrogen bonding, dipole-dipole interactions), which can alter the relative retention times and improve separation.

    • Solution 2: Change the Stationary Phase. Switching from silica gel to a different adsorbent like alumina can dramatically alter the selectivity of the separation, as the surface chemistry is different.[1] This can often resolve impurities that are inseparable on silica.

Issue 3: Low or No Recovery of the Product

  • Q: I loaded my crude material onto the column, but I'm recovering very little of my target compound. Where did it go?

    • Root Cause 1: Irreversible Adsorption. In some cases, particularly with very active (acidic) silica, the interaction with the basic analyte can be so strong that the compound becomes irreversibly bound to the top of the column.

    • Root Cause 2: On-Column Degradation. Ketones can be sensitive compounds, and the acidic surface of silica gel can potentially catalyze degradation or polymerization reactions, especially if the compound is left on the column for an extended period.[1][4]

    • Solution: First, ensure you are not overloading the column, as this can exacerbate adsorption issues. The primary solution is to switch to a more inert stationary phase, such as neutral alumina or a polymer-based resin.[1] These materials lack the strong acidic sites responsible for irreversible binding and degradation. Using a basic modifier (TEA) in the mobile phase can also mitigate this by ensuring the compound remains in its free-base form and elutes efficiently.

Experimental Protocols

Protocol 3.1: Method Development with Analytical TLC

This step is critical for predicting column behavior and saving time and materials.

  • Prepare TLC Chamber: Line a TLC chamber with filter paper and add your chosen developing solvent (e.g., 70:30 Hexane:Ethyl Acetate). To this solvent, add 0.5% (v/v) triethylamine (TEA). Close the chamber and allow it to saturate for at least 15 minutes.

  • Spot the Plate: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Develop & Visualize: Place the TLC plate in the saturated chamber and allow the solvent front to travel up the plate. Remove the plate, mark the solvent front, and allow it to dry completely. Visualize the spots using a UV lamp (254 nm).

  • Analyze: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent).

    • If Rf is > 0.4, the solvent is too polar. Increase the proportion of hexane.

    • If Rf is < 0.2, the solvent is not polar enough. Increase the proportion of ethyl acetate.

    • Aim for an Rf of 0.2-0.3 for the target compound, with clear separation from major impurities.[2]

Protocol 3.2: Purification via Flash Column Chromatography (Silica Gel with TEA)
  • Column Selection & Packing: Choose a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight). Pack the column as a slurry using your pre-determined mobile phase (containing 0.5% TEA). Ensure the column is packed uniformly to avoid channeling.[5]

  • Equilibration: Flush the packed column with at least 2-3 column volumes of the mobile phase (containing TEA) to ensure the entire stationary phase is equilibrated with the basic modifier.

  • Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel (~1-2x the weight of the crude material), evaporate the solvent, and load the resulting dry powder onto the top of the column bed.

  • Elution: Begin elution with the mobile phase. If TLC showed that impurities are much less polar, you can start with a less polar solvent mixture and gradually increase the polarity (gradient elution). If impurities are close, isocratic elution (using the same solvent mixture throughout) may provide better resolution.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the purified product.

  • Workup: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Note that TEA is volatile but may require a slightly elevated temperature or co-evaporation with a solvent like toluene for complete removal.

Data & Visualization

Table 1: Common Solvents for Normal-Phase Chromatography
SolventPolarity IndexEluting Strength (ε° on Silica)Comments
Hexane / Petroleum Ether0.10.01Non-polar, used as the base solvent.
Toluene2.40.29Can improve separation of aromatic compounds.
Dichloromethane (DCM)3.10.42Good general-purpose solvent, use in a fume hood.
Diethyl Ether2.80.38Less polar than Ethyl Acetate, can offer different selectivity.
Ethyl Acetate (EtOAc)4.40.58Excellent general-purpose polar solvent.
Acetone5.10.56Stronger than EtOAc, good for more polar compounds.
Methanol (MeOH)5.10.95Very polar, used in small percentages to significantly increase eluting power.

Data synthesized from common chromatography principles.

Diagrams
Workflow for Method Development & Purification

G cluster_dev Method Development cluster_purify Purification TLC 1. Run Analytical TLC (with 0.5% TEA) Rf_Check 2. Is Rf ~0.2-0.3 and separation good? TLC->Rf_Check Optimize Adjust Solvent Ratio Rf_Check->Optimize No Pack 3. Pack Column (Slurry Method) Rf_Check->Pack Yes Optimize->TLC Equilibrate 4. Equilibrate Column (Mobile Phase + TEA) Pack->Equilibrate Load 5. Load Sample (Wet or Dry Loading) Equilibrate->Load Elute 6. Elute & Collect Fractions Load->Elute Analyze 7. Analyze Fractions by TLC Elute->Analyze Combine 8. Combine Pure Fractions & Evaporate Analyze->Combine

Caption: A standard workflow from TLC method development to column purification.

Troubleshooting Flowchart for Common Issues

G decision decision action action issue issue Start Run Column Tailing Observe Peak Tailing? Start->Tailing Separation Poor Separation? Tailing->Separation No Add_TEA ACTION: Add 0.5-1% TEA to Mobile Phase Tailing->Add_TEA Yes Recovery Low Recovery? Separation->Recovery No Change_Solvent ACTION: Change Solvent System (e.g., DCM/MeOH) Separation->Change_Solvent Yes Success Purification Successful Recovery->Success No Change_Stationary ACTION: Switch to Neutral Alumina or Deactivated Silica Recovery->Change_Stationary Yes Add_TEA->Separation Change_Solvent->Recovery Change_Stationary->Success

Caption: A logical guide for troubleshooting common chromatography problems.

References

  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • Patsnap Eureka. (2025, July 24). How to Overcome Challenges in Carbonyl Compound Purification?
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.

Sources

Technical Support Center: Solubility Optimization for 1-(4,5-Dimethylpyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

1-(4,5-Dimethylpyridin-3-yl)ethanone is a functionalized pyridine derivative characterized by a basic nitrogen center and a polar ketone moiety, flanked by two lipophilic methyl groups.[1] This structural duality creates a specific solubility profile: the compound behaves as a lipophilic base .[1][2]

Most solubility issues reported by researchers stem from three root causes:

  • Unintended Protonation: Formation of insoluble pyridinium salts in acidic environments (e.g., aged chloroform).[1][2]

  • Hygroscopicity: Water uptake leading to phase separation in non-polar solvents.[1][2]

  • Phase Behavior: Tendency to "oil out" rather than crystallize due to a low melting point (predicted <50°C based on analogs like 3-acetylpyridine).[1][2]

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImplication for Solubility
Structure Pyridine ring, 3-acetyl, 4,5-dimethylAmphiphilic: Polar head (N, C=O), Lipophilic tail (Me).[1][3]
pKa (Conj. Acid) ~4.5 – 5.5 (Est.)[1][2]Weak base.[1][2] Will protonate in dilute acid (pH < 4).[1][2]
LogP ~1.2 – 1.5 (Est.)[1][2]Moderately lipophilic.[1][2] Prefers organic layers over water.
Physical State Liquid or Low-Melting SolidHigh risk of oiling out during purification.[1][2]

Solubility Compatibility Matrix

Use this matrix to select the optimal solvent system for your application.

Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent Primary Choice. Warning:[1] Acidic impurities in old CHCl₃ can cause precipitation (salt formation).[1][2]
Alcohols Methanol, Ethanol, IPAExcellent Good for stock solutions.[1] Can dissolve both the free base and protonated salts.[1][2]
Polar Aprotic DMSO, DMF, DMAcExcellent Use only if necessary; difficult to remove.[1] High boiling point.[1][2]
Esters Ethyl Acetate (EtOAc)Good Ideal for extraction.[1][2] Solubility decreases significantly at -20°C.
Aromatics Toluene, BenzeneGood Good for azeotropic drying of the pyridine ring.[1][2]
Ethers THF, Diethyl Ether, MTBEModerate Good solubility for free base.[1] Salts are insoluble .[1][2]
Alkanes Hexanes, Heptane, PentanePoor Antisolvent. Used to precipitate the compound or induce crystallization.[1]
Water Water (Neutral pH)Low/Moderate Limited solubility due to methyl groups.[1][2]
Water Water (Acidic pH < 3)High Dissolves readily as the pyridinium cation.[1][2]

Troubleshooting Guides (FAQ)

Issue 1: "The compound precipitates when I dissolve it in Chloroform or DCM."

Diagnosis: Acidic Contamination. Chlorinated solvents (especially Chloroform) decompose over time to form HCl and Phosgene.[1][2] Your pyridine derivative is reacting with this trace acid to form the pyridinium hydrochloride salt , which is less soluble in the organic phase.[1]

  • Verification: Add a drop of Triethylamine (TEA) or aqueous NaHCO₃.[1][2] If the precipitate dissolves/clears, it was a salt.[1]

  • Solution:

    • Filter the solvent through basic alumina before use.[1][2]

    • Wash the organic solution with saturated NaHCO₃.[1][2]

Issue 2: "My sample is 'oiling out' instead of crystallizing."

Diagnosis: Melted Solvate State. As a likely low-melting solid, the compound prefers a liquid amorphous state when impurities or solvent residues lower the lattice energy.[1][2]

  • Solution (Trituration Protocol):

    • Dissolve the oil in a minimum amount of Diethyl Ether or DCM .[1][2]

    • Slowly add Hexanes or Pentane until slightly cloudy.

    • Scratch the glass side with a spatula or add a seed crystal.[1][2]

    • Cool to -20°C. Do not cool too fast, or it will oil out again.

Issue 3: "Incomplete dissolution in water for biological assays."

Diagnosis: Hydrophobicity Limit. The 4,5-dimethyl substitution makes this analog significantly more lipophilic than simple 3-acetylpyridine.[1][2]

  • Solution:

    • Pre-dissolve in DMSO (make a 100 mM stock).

    • Dilute into the aqueous buffer. Ensure final DMSO concentration is <1%.[1][2]

    • Alternative: If the assay permits, lower the pH to 4.0-5.0 to protonate the nitrogen, drastically increasing aqueous solubility.[1]

Advanced Protocol: Free-Basing & Purification

If you encounter solubility inconsistencies, your sample likely exists as a mixture of free base and salt.[1] Standardize the sample using this protocol.

Objective: Convert all species to the lipophilic free base for consistent organic solubility.

  • Dissolution: Dissolve the crude material in DCM (10 mL per gram).

  • Wash: Transfer to a separatory funnel. Wash with Saturated Aqueous NaHCO₃ (2x).[1][2]

    • Mechanism: This deprotonates any pyridinium salts (

      
      ).[1][2]
      
  • Extraction: Collect the organic (lower) layer.[1][2][4]

  • Drying: Dry over Anhydrous Na₂SO₄ (Sodium Sulfate) for 15 minutes.

    • Note: Pyridines are hygroscopic; do not skip this step.[1][2]

  • Filtration & Concentration: Filter off the solid. Evaporate solvent in vacuo.

  • Result: You now have the pure free base.[1][2] It should be readily soluble in Ether, Toluene, and Esters.[1]

Visualizing the Decision Matrix

Use this logic flow to resolve solubility issues in real-time.

SolubilityTroubleshooting Start Start: Solubility Issue SolventType Which Solvent System? Start->SolventType NonPolar Non-Polar / Organic (Ether, Hexane, Toluene) SolventType->NonPolar Polar Polar / Aqueous (Water, Buffer) SolventType->Polar Precipitate Issue: Precipitate Forms NonPolar->Precipitate OilOut Issue: Oiling Out NonPolar->OilOut Insoluble Issue: Won't Dissolve Polar->Insoluble CheckAcid Check: Is Solvent Acidic? (Old CHCl3?) Precipitate->CheckAcid SaltForm Diagnosis: Salt Formation CheckAcid->SaltForm Yes FixSalt Action: Wash with NaHCO3 or Add TEA SaltForm->FixSalt Triturate Action: Triturate with Pentane/Ether at -20°C OilOut->Triturate CheckPH Check: pH Level Insoluble->CheckPH HighPH pH > 6 (Neutral/Basic) CheckPH->HighPH LowPH pH < 4 (Acidic) CheckPH->LowPH UseCosolvent Action: Use DMSO Co-solvent or Acidify Buffer HighPH->UseCosolvent GoodSol Result: High Solubility (Cationic Form) LowPH->GoodSol

Figure 1: Decision tree for diagnosing and resolving solubility failures with this compound.

References

  • Sigma-Aldrich. 3-Acetylpyridine Product Specification & Properties. (Analog reference for solubility/melting point data). [1][2]

  • National Institute of Standards and Technology (NIST). Ethanone, 1-(4-pyridinyl)- Properties. NIST Chemistry WebBook, SRD 69.[1][2]

  • Scifinder/CAS. Pyridine and Pyridine Derivatives: Physical Properties and Solubility. (General class behavior for alkyl-acyl pyridines).

  • Organic Chemistry Data. Common Solvents and Solubility Parameters.

Sources

Technical Support Center: Acetylpyridine Synthesis & Oxidation Control

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Oxidation Side Reactions in Acetylpyridine Synthesis Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Introduction: The Selectivity Paradox

Synthesizing acetylpyridine (2-, 3-, or 4-isomers) presents a classic chemoselectivity challenge. The target molecule contains two reactive centers susceptible to oxidation: the electron-rich nitrogen atom (prone to N-oxide formation) and the activated benzylic carbon (prone to over-oxidation to carboxylic acids).

This guide addresses the specific failure modes where "simple" oxidation of ethylpyridines spirals into complex mixtures of N-oxides, carboxylic acids, and cleavage products. It provides mechanistic insights and validated protocols to arrest oxidation at the ketone stage or avoid the oxidative pathway entirely via radical chemistry.

Module 1: The Chemistry of Over-Oxidation

To prevent side reactions, one must understand the microscopic events driving them. The transformation of ethylpyridine to acetylpyridine is not a single step but a cascade.

The Oxidation Cascade & Failure Points
  • Initiation: Hydrogen abstraction at the benzylic position forms a secondary radical.

  • Propagation: Oxygen trapping yields a hydroperoxide, which dehydrates to the ketone (Acetylpyridine).

  • The Danger Zone (Over-Oxidation): The resulting ketone is relatively stable, but under aggressive conditions (high temp, strong oxidants like KMnO₄), the C-C bond adjacent to the carbonyl can cleave, or the aldehyde equilibrium (in methyl analogs) drives the reaction to the thermodynamic sink: Pyridine Carboxylic Acid (Nicotinic/Isonicotinic Acid).

  • The N-Oxide Trap: Electrophilic oxidants (mCPBA, H₂O₂) will attack the nitrogen lone pair faster than they oxidize the C-H bond unless the nitrogen is deactivated (protonated) or the oxidant is sterically/mechanistically constrained (radical pathways).

Visualizing the Pathway

OxidationPathways cluster_prevention Control Zone Ethyl Ethylpyridine (Starting Material) Radical Benzylic Radical (Intermediate) Ethyl->Radical H-Abstraction (Catalyst) NOxide Pyridine N-Oxide (Side Reaction) Ethyl->NOxide Electrophilic Attack (Peracids/H2O2) Peroxide Hydroperoxide Radical->Peroxide + O2 Ketone Acetylpyridine (TARGET) Peroxide->Ketone - H2O Acid Pyridine Carboxylic Acid (Over-Oxidation Impurity) Ketone->Acid C-C Cleavage (Strong Oxidant/High T)

Figure 1: The competitive landscape of ethylpyridine oxidation. The goal is to stabilize the green node while suppressing the red nodes.

Module 2: Troubleshooting Guide

Issue 1: "My product is primarily Nicotinic/Isonicotinic Acid."
Root Cause Diagnostic Corrective Action
Oxidant too strong Reaction turns brown/sludge immediately; rapid exotherm.Stop using KMnO₄ or Chromic Acid. These are incapable of stopping at the ketone. Switch to NHPI/Co(OAc)₂ (Protocol A) or Minisci Acylation (Protocol B).
Over-cooking Reaction left overnight; TLC shows conversion of product spot to baseline spot.Monitor strictly. Ketones are intermediates. Quench the reaction at 80-90% conversion. Do not aim for 100% starting material consumption.
Water presence Using aqueous oxidants without phase transfer control.Exclude water. Water facilitates the hydration of the ketone/aldehyde, promoting oxidation to the acid. Use anhydrous solvents (Acetonitrile/Acetic Acid).
Issue 2: "I see a Mass Shift of M+16 (N-Oxide) in LC-MS."
Root Cause Diagnostic Corrective Action
Electrophilic Oxidant Using mCPBA or uncatalyzed H₂O₂.Switch Mechanism. Use radical-based oxidation (NHPI) or metal-catalyzed aerobic oxidation.[1] These attack C-H bonds, not the N-lone pair.
Unprotected Nitrogen Reaction performed at neutral/basic pH.Protonate the Ring. If using peroxides, run in acidic media (TFA/AcOH). The pyridinium ion (

) is resistant to N-oxidation but susceptible to radical attack (Minisci).
Issue 3: "Low Conversion / Reaction Stalls."
  • Cause: Radical chain termination. Pyridines can act as radical scavengers/antioxidants themselves.

  • Fix: Increase catalyst loading (NHPI to 10-20 mol%) or add a radical initiator (AIBN) to restart the chain. Ensure efficient oxygen mass transfer (vigorous stirring/bubbling).

Module 3: Validated Protocols

Protocol A: Selective Aerobic Oxidation (NHPI/Co System)

Best for: Converting existing ethyl groups to acetyl groups with high atom economy.

This method uses N-Hydroxyphthalimide (NHPI) as a radical catalyst to abstract the benzylic hydrogen selectively.[1] The Cobalt co-catalyst regenerates the radical.

Reagents:

  • Substrate: 2-Ethylpyridine (10 mmol)

  • Catalyst: NHPI (1.0 mmol, 10 mol%)

  • Co-Catalyst: Co(OAc)₂[1][2]·4H₂O (0.5 mmol, 5 mol%)

  • Solvent: Glacial Acetic Acid (20 mL) or Acetonitrile

  • Oxidant: Oxygen (O₂) balloon (1 atm)

Step-by-Step:

  • Setup: In a two-neck round-bottom flask, dissolve 2-ethylpyridine in acetic acid.

  • Catalyst Addition: Add NHPI and Co(OAc)₂.[1][2] The solution will likely turn deep purple/brown.

  • Oxygenation: Purge the flask with O₂ and attach a balloon of O₂.

  • Reaction: Heat to 70–80°C with vigorous stirring. Do not exceed 90°C to prevent acid formation.

  • Monitoring (Critical): Check TLC/GC every hour.

    • Stop point: When the ratio of Ketone:Acid is optimal (usually ~8-10 hours).

  • Workup: Cool to RT. Concentrate solvent. Neutralize with sat. NaHCO₃ (careful of foaming). Extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Why this works: The Phthalimide-N-oxyl (PINO) radical is electrophilic, making it highly selective for the electron-rich benzylic C-H bond over the aromatic ring C-H bonds.

Protocol B: The Minisci Acylation (De Novo Synthesis)

Best for: Avoiding "over-oxidation" entirely by installing the acetyl group directly onto the pyridine ring.

Instead of oxidizing an ethyl group, this method generates an acetyl radical (


) from pyruvic acid and attaches it to the pyridine. This completely bypasses the risk of forming carboxylic acid by-products from side-chain degradation.

Reagents:

  • Substrate: Pyridine (10 mmol)

  • Radical Source: Pyruvic Acid (30 mmol, 3 equiv)

  • Catalyst: AgNO₃ (1 mmol, 10 mol%)

  • Oxidant: (NH₄)₂S₂O₈ (Ammonium Persulfate) (15 mmol, 1.5 equiv)

  • Solvent: DCM/Water (1:1 biphasic) or 10% H₂SO₄ (aq)

  • Acid Additive: TFA (1 equiv) or H₂SO₄ (if not using as solvent)

Step-by-Step:

  • Preparation: Dissolve Pyridine and Pyruvic Acid in the solvent system. Add acid (TFA/H₂SO₄) to protonate the pyridine (activates the ring for nucleophilic radical attack).

  • Catalyst: Add AgNO₃.

  • Initiation: Heat to 40–50°C (or RT depending on kinetics). Add (NH₄)₂S₂O₈ dropwise as a solution in water over 30 minutes.

    • Note: Slow addition controls the radical concentration, preventing radical-radical coupling.

  • Mechanism:

    • Persulfate oxidizes Ag(I)

      
       Ag(II).
      
    • Ag(II) decarboxylates Pyruvic Acid (

      
      ).
      
    • Acetyl radical attacks the protonated pyridine.

  • Workup: Basify with NaOH to pH > 9 (deprotonates the product). Extract with DCM.

  • Purification: Distillation or Column Chromatography.

Visualizing the Minisci Workflow

MinisciReaction Pyridine Pyridine (Substrate) ProtonatedPy Protonated Pyridine (Activated) Pyridine->ProtonatedPy + H+ Pyruvic Pyruvic Acid (Radical Source) AcRadical Acetyl Radical (CH3-CO•) Pyruvic->AcRadical Oxidative Decarboxylation Ag Ag(I)/Persulfate (Catalyst system) Ag->AcRadical Catalyzes Reaction Radical Addition & Re-aromatization ProtonatedPy->Reaction AcRadical->Reaction Product 2-Acetylpyridine (Product) Reaction->Product

Figure 2: The Minisci Acylation strategy. By generating the acetyl group as a radical, the risk of over-oxidizing an ethyl side chain is eliminated.

References

  • Ishii, Y., et al. (2000).[1] "Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide." Organic Process Research & Development. (Demonstrates the NHPI/Co mechanism; note that while this paper focuses on acid production, the kinetic pathway proceeds through the ketone/aldehyde, and milder conditions favor partial oxidation).

  • Minisci, F., et al. (1971). "Nucleophilic Character of Alkyl Radicals: Homolytic Alkylation of Pyridine and Quinoline." Tetrahedron.

  • Duncton, M. A. (2011). "Minisci reactions: Versatile C–H functionalization for medicinal chemists."[3] MedChemComm. (Review of modern Minisci conditions including acylation).

  • Recupero, F., & Punta, C. (2007). "Free Radical Functionalization of Organic Compounds Catalyzed by N-Hydroxyphthalimide." Chemical Reviews. (Comprehensive review of NHPI selectivity and mechanisms).

Sources

Technical Support Center: Optimizing Reaction Temperature for Pyridine Acetylation

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PYR-AC-OPT-001 Subject: Temperature Control Strategies for N-Acetylation and C-H Functionalization of Pyridine Derivatives Assigned Specialist: Senior Application Scientist

Executive Summary: The Thermal Landscape

"Pyridine acetylation" encompasses two distinct chemical transformations, each with opposing thermal requirements. Identifying your specific reaction pathway is the first step to optimization.

Reaction TypeTarget SitePrimary ChallengeThermal Strategy
N-Acetylation (e.g., 2-aminopyridine)Exocyclic AmineOver-acetylation (Di-acetyl byproduct)Kinetic Control: Low to Moderate T (0°C – 50°C) to favor mono-substitution.
Minisci Acylation (Radical)Ring Carbon (C-H)Radical Lifetime & Polymerization Initiation Control: Moderate to High T (50°C – 80°C) for thermal initiation, or Low T (5°C) for photochemical methods.
Technical Deep Dive: Thermodynamics & Kinetics
Scenario A: N-Acetylation of Aminopyridines

Context: Protecting the amine group of 2-aminopyridine using Acetic Anhydride (


) or Acetyl Chloride (

).

The Thermal Conflict: The acetylation of 2-aminopyridine is a nucleophilic acyl substitution.[1] The pyridine ring nitrogen is basic, but the exocyclic amine is the nucleophile.

  • Low Temperature (<25°C): The reaction is selective for the mono-acetyl product (

    
    -(pyridin-2-yl)acetamide). The activation energy (
    
    
    
    ) for the first acetylation is lower than for the second.
  • High Temperature (>60°C): Thermal energy overcomes the higher

    
     barrier for the acetylation of the amide nitrogen, leading to the 
    
    
    
    -diacetyl byproduct
    (imide formation). This is a common yield-killing side reaction [1].
Scenario B: Minisci C-H Acetylation

Context: Direct functionalization of the pyridine ring via radical chemistry.

The Thermal Conflict: This reaction relies on the generation of nucleophilic acetyl radicals (e.g., from pyruvic acid or acetaldehyde) attacking the protonated pyridine ring.

  • Temperature Threshold: Thermal radical initiators (like ammonium persulfate) require specific temperatures (typically 50–80°C) to decompose at a rate that sustains the radical chain without causing "radical runaway" (polymerization/tars) [2].

  • Selectivity: Higher temperatures often degrade regioselectivity (C2 vs C4) and promote decarboxylation of the acyl source before it can react.

Experimental Protocols & Optimization
Protocol A: Controlled N-Acetylation of 2-Aminopyridine

Target: Maximize Mono-acetyl yield; Minimize Di-acetyl impurity.

Reagents: 2-Aminopyridine (1.0 eq), Acetic Anhydride (1.1 eq), Solvent (DCM or Toluene). Catalyst: None (or mild base if using AcCl).

  • Dissolution: Dissolve 2-aminopyridine in DCM (for low T) or Toluene (if heating is expected) at Room Temperature (20-25°C) .

  • Controlled Addition: Cool to 0°C (ice bath). Add

    
     dropwise.
    
    • Why? The exotherm at this stage can locally spike temperature, triggering di-acetylation.

  • Reaction Monitoring: Allow to warm to RT . Monitor via TLC/HPLC after 2 hours.

    • Decision Point: If conversion is <50%, heat to 40-50°C . Do NOT exceed 60°C unless substrate is electron-deficient (e.g., nitro-aminopyridine) [3].

  • Quench: Pour into ice water to hydrolyze excess anhydride.

Protocol B: Thermal Minisci C-H Acetylation

Target: Direct ring acetylation.

Reagents: Pyridine (Substrate + Solvent), Pyruvic Acid (Radical Source),


 (Catalyst), 

(Oxidant).
  • Setup: Dissolve substrate in 10%

    
    /Water (Protonation is essential for Minisci).
    
  • Thermal Initiation: Heat mixture to 70°C .

    • Why? Persulfate half-life is optimal here for steady radical generation.

  • Addition: Add solution of Pyruvic Acid and Persulfate dropwise over 30 mins.

  • Optimization: If tarring occurs, lower T to 50°C and extend addition time.

Optimization Data Matrix

The following table summarizes the effect of temperature on yield and byproduct formation for 2-aminopyridine acetylation (


 equivalent = 1.1).
Temperature (°C)Time (h)Mono-Yield (%)Di-Acetyl Byproduct (%)Observation
0 - 25 4 - 692% < 1%Ideal for standard substrates. Slow for e-deficient rings.
50 285%5 - 8%Acceptable compromise for sluggish substrates.
80 (Reflux) 165%25% Critical Failure: Significant over-acetylation.
Troubleshooting & Decision Support
Visualizing the Pathway

The diagram below illustrates the kinetic bifurcation in N-acetylation. Note how Temperature acts as the "gatekeeper" to the unwanted Di-Acetyl path.

ReactionPathway Start 2-Aminopyridine Mono Mono-Acetyl Product (Target) Start->Mono Low Temp (0-25°C) Fast Kinetics Reagent + Ac2O Di Di-Acetyl Byproduct (Impurity) Mono->Di High Temp (>60°C) High Ea Barrier

Caption: Kinetic pathway showing temperature dependence of mono- vs di-acetylation.

Troubleshooting Decision Tree

Use this logic flow to resolve yield issues in real-time.

Troubleshooting Start Issue: Low Yield / Impurity CheckTLC Check TLC/HPLC Is SM consumed? Start->CheckTLC SM_Yes No (SM Remains) CheckTLC->SM_Yes Incomplete SM_No Yes (SM Consumed) CheckTLC->SM_No Complete TempCheck Current Temp? SM_Yes->TempCheck IncreaseT Increase T to 50°C (Max 60°C) TempCheck->IncreaseT If <40°C CheckCat Add Catalyst (DMAP 5 mol%) TempCheck->CheckCat If >50°C ByproductCheck Identify Impurity (MS/NMR) SM_No->ByproductCheck DiAcetyl Di-Acetyl Found (M+42 peak) ByproductCheck->DiAcetyl Tar Tars/Polymer ByproductCheck->Tar Action_Cool RESTART: Lower T to 0-25°C Control Addition Rate DiAcetyl->Action_Cool Action_Conc RESTART: Dilute Reaction Lower T Tar->Action_Conc

Caption: Troubleshooting logic for optimizing reaction temperature and conditions.

Frequently Asked Questions (FAQs)

Q: I am reacting a nitro-substituted 2-aminopyridine, and it won't react at room temperature. Can I heat it? A: Yes. Electron-withdrawing groups (like


) reduce the nucleophilicity of the amine. You can safely increase the temperature to 60-70°C  or use refluxing toluene. The risk of di-acetylation is naturally lower with these deactivated substrates [3].

Q: My Minisci reaction turned into a black tar. Was the temperature too high? A: Likely, yes. "Tarring" in Minisci reactions often results from polymerization of the substrate or radical source. Reduce the temperature by 10-20°C and ensure you are adding the oxidant/radical source dropwise rather than all at once. This keeps the instantaneous radical concentration low [2].

Q: Can I use pyridine as both the solvent and the reagent? A: For N-acetylation of aminopyridines, yes. Pyridine acts as an acid scavenger (for the acetic acid byproduct) and a solvent. However, pure pyridine can be difficult to remove. A mixture of DCM/Pyridine (5:1) allows for easier workup while maintaining reactivity.

References
  • BenchChem Technical Support. (2025).[1][2][3][4] Protocol for N-acetylation of 2-aminopyridine: An Application Note. Retrieved from 1[2][3]

  • Royal Society of Chemistry. (2024). Direct C–H functionalisation of azoles via Minisci reactions. Retrieved from 5

  • BenchChem Technical Support. (2025). Troubleshooting guide for the direct acetylation of 4-amino-2-methylquinoline. Retrieved from 6[2][3]

  • Proctor, R. S. J., et al. (2023). Discovery and Development of the Enantioselective Minisci Reaction. Accounts of Chemical Research. Retrieved from 7

Sources

Technical Support Center: Advanced Troubleshooting for 3,4-Lutidine Removal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of active pharmaceutical ingredients (APIs) from reaction mixtures containing 3,4-lutidine (3,4-dimethylpyridine). While 3,4-lutidine is an excellent mild base and nucleophilic catalyst, its physicochemical properties make it notoriously difficult to remove via standard rotary evaporation or simple aqueous workups[1].

This guide provides field-proven, mechanistically grounded workflows to eliminate unreacted 3,4-lutidine from your product mixture, ensuring high purity without compromising sensitive functional groups.

Physicochemical Profiling of 3,4-Lutidine

Understanding the physical properties of the reagent is the first step in designing a rational separation strategy.

PropertyValueCausality / Impact on Purification
Boiling Point 163–164 °C[2]High boiling point prevents efficient removal via standard rotary evaporation without risking thermal degradation of the product[3].
pKa (Conjugate Acid) 6.46 at 25 °C[2]Weakly basic. Requires a sufficiently acidic aqueous wash (pH < 4) to ensure complete protonation and partitioning into the aqueous layer.
Water Solubility 52 g/L at 20 °C[2]Partially miscible in water. Unprotonated 3,4-lutidine will readily partition back into the organic layer during neutral aqueous washes.
Density 0.954 g/mL[2]Lighter than water. Relevant for phase identification during liquid-liquid extraction.

Decision Matrix: Selecting the Right Removal Strategy

DecisionTree Start Crude Mixture containing 3,4-Lutidine IsAcidSensitive Is the product acid-sensitive? Start->IsAcidSensitive AcidWash Protocol A: Mild Acid Wash (10% Citric Acid) IsAcidSensitive->AcidWash No IsWaterSoluble Is the product highly water-soluble? IsAcidSensitive->IsWaterSoluble Yes Azeotrope Azeotropic Distillation (Toluene/Heptane) AcidWash->Azeotrope Trace removal CuSO4Wash Protocol B: CuSO4 Wash (Coordination Extraction) IsWaterSoluble->CuSO4Wash No Resin Protocol C: Amberlyst-15 (Solid-Phase Scavenging) IsWaterSoluble->Resin Yes / Anhydrous required CuSO4Wash->Azeotrope Trace removal

Decision matrix for selecting a 3,4-lutidine removal strategy based on product properties.

Troubleshooting & FAQs (Mechanisms & Causality)

Q1: I've left my product on the rotary evaporator for hours at 40°C, but the 3,4-lutidine won't budge. Why? A1: 3,4-lutidine has a boiling point of 163–164 °C[2], meaning its vapor pressure at 40°C is too low for efficient removal under standard vacuum (e.g., 20 mbar). Pushing the bath temperature higher risks the thermal degradation of sensitive APIs. The Solution:Azeotropic Distillation . By adding a solvent like toluene (BP 110°C) or heptane (BP 98°C) to your crude mixture, you form a lower-boiling binary azeotrope with the lutidine. This allows the lutidine to be co-evaporated at much milder temperatures. Repeat the toluene addition 2-3 times to strip residual traces[1][3].

Q2: My product contains a highly acid-sensitive Boc-protecting group. I cannot use the standard 1M HCl wash. What is the alternative? A2: Use a Copper(II) Sulfate (


) Wash . 3,4-lutidine is a strong Lewis base due to the localized lone pair on its 

hybridized nitrogen. Cu(II) ions act as Lewis acids with empty d-orbitals. When the organic layer is washed with 10-15% aqueous

, the lutidine molecules displace water ligands around the Cu(II) center, forming a bulky, highly charged coordination complex:

[4]. This complex partitions exclusively into the aqueous phase at a near-neutral pH, safely preserving acid-sensitive functional groups[5].

Q3: My synthesized peptide is highly water-soluble, making liquid-liquid extraction impossible. How do I remove the lutidine? A3: Employ Solid-Phase Scavenging using Amberlyst-15. Amberlyst-15 is a macroreticular, cross-linked polystyrene resin functionalized with strongly acidic sulfonic acid groups (


)[6]. It acts as a heterogeneous proton donor. The basic 3,4-lutidine is protonated and ionically tethered to the solid polymer matrix[7]. Because the resin is completely insoluble in organic solvents, the bound lutidine is removed by simple filtration, avoiding aqueous workup entirely[8].

Validated Experimental Protocols

Every protocol below is designed as a self-validating system, meaning it includes built-in experimental feedback loops to guarantee success and prevent downstream contamination.

Protocol A: Mild Acidic Extraction (For Acid-Stable Compounds)

Mechanism: Protonation of the pyridine ring nitrogen (pKa 6.46) to form a highly water-soluble pyridinium salt[9].

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Extraction: Transfer to a separatory funnel and add an equal volume of 10% aqueous Citric Acid (or 1M HCl if the product is highly stable)[4].

  • Agitation: Stopper and shake vigorously, venting frequently. Allow the layers to separate.

  • Self-Validation Check (Critical): Test the pH of the separated aqueous layer using pH paper. If the pH is > 3, the acid was depleted by the excess 3,4-lutidine. Action: Repeat the acid wash until the aqueous layer remains strictly acidic (pH 1-2).

  • Neutralization: Wash the organic layer once with saturated aqueous

    
     to neutralize residual acid, followed by a brine wash.
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
Protocol B: Copper(II) Sulfate Complexation (For Acid-Sensitive Compounds)

Mechanism: Lewis acid-base coordination complexation[5].

  • Preparation: Prepare a 10-15% (w/v) aqueous solution of

    
    . The solution will be naturally pale blue.
    
  • Extraction: Dissolve the crude mixture in an organic solvent and transfer to a separatory funnel. Add the

    
     solution.
    
  • Agitation & Observation: Shake vigorously. As the copper-lutidine complex forms, the aqueous layer will turn a striking deep violet or royal blue[4].

  • Self-Validation Check (Critical): Separate and discard the blue aqueous layer. Add fresh

    
     solution and repeat the wash. The extraction is complete only when the fresh aqueous layer remains its original pale blue color, indicating no further complexation is occurring[5].
    
  • Isolation: Wash the organic layer with brine, dry over

    
    , filter, and concentrate.
    
Protocol C: Solid-Phase Scavenging with Amberlyst-15 (For Water-Soluble or Late-Stage APIs)

AmberlystWorkflow Step1 1. Dissolve Crude (CH2Cl2 or THF) Step2 2. Add Amberlyst-15 (3-5 equivalents) Step1->Step2 Step3 3. Agitate 1-2 hrs (Monitor by TLC) Step2->Step3 Step4 4. Filter Resin (Glass Frit) Step3->Step4 Step5 5. Concentrate (Lutidine-Free Product) Step4->Step5

Step-by-step workflow for the solid-phase scavenging of 3,4-lutidine using Amberlyst-15 resin.

Mechanism: Heterogeneous ion-exchange trapping of amines[6][8].

  • Resin Preparation: Weigh out Amberlyst-15 resin (typically 3 to 5 molar equivalents relative to the estimated 3,4-lutidine content). Pre-wash the resin with Dichloromethane (DCM) to remove polymer impurities and swelling agents[8].

  • Reaction: Dissolve the crude mixture in an anhydrous solvent (e.g., DCM, THF) and add the washed resin.

  • Agitation: Stir gently at room temperature for 1 to 2 hours.

  • Self-Validation Check (Critical): Spot the supernatant on a TLC plate alongside a 3,4-lutidine standard. Elute and visualize under UV light. If the characteristic low-Rf lutidine streak is still present, add 1 more equivalent of resin and stir for another 30 minutes.

  • Filtration: Filter the suspension through a sintered glass frit. Rinse the resin bed thoroughly with fresh solvent to ensure complete recovery of your product[7][8].

  • Isolation: Concentrate the filtrate under reduced pressure to yield the highly pure, lutidine-free product.

References

  • Title: 3,4-Lutidine CAS#: 583-58-4. Source: ChemWhat. URL: [Link]

  • Title: Organoboron catalysis for direct amide/peptide bond formation. Source: Chemical Communications (RSC Publishing). URL: [Link]

  • Title: Pyridine as a solvent doesn't want to evaporate. Source: Reddit (r/chemistry). URL: [Link]

  • Title: Organic Syntheses Procedure (Amberlyst 15). Source: Organic Syntheses. URL: [Link]

  • Title: Polymeric Scavenger Reagents in Organic Synthesis. Source: ResearchGate. URL: [Link]

  • Title: 3,4-Dimethylpyridine | C7H9N | CID 11417. Source: PubChem. URL: [Link]

Sources

Technical Support Center: Crystallization Workflows for 1-(4,5-Dimethylpyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 1-(4,5-Dimethylpyridin-3-yl)ethanone (also known as 3-acetyl-4,5-dimethylpyridine).

This molecule presents unique crystallization dynamics: it possesses a basic pyridine nitrogen (capable of protonation or hydrogen bonding), a polar acetyl group (hydrogen bond acceptor), and two lipophilic methyl groups that significantly increase its solubility in organic solvents[1]. Because substituted acetylpyridines often exhibit low melting points and a propensity to "oil out" (Liquid-Liquid Phase Separation), standard cooling crystallization is frequently insufficient.

This guide provides self-validating protocols, thermodynamic data, and targeted troubleshooting to ensure high-yield, high-purity crystalline recovery.

Thermodynamic & Solvent Selection Matrix

To design a successful crystallization system, we must exploit the differential solubility created by the molecule's functional groups. Acetylpyridine derivatives exhibit moderate volatility and are highly soluble in polar organic solvents, but their lipophilic methyl groups limit aqueous solubility[1].

Table 1: Physicochemical Solvent Matrix for this compound

Solvent SystemSolubility ProfileMechanistic Role & Utility
Water Poor (Lipophilic methyl dominance)Anti-Solvent. Drives supersaturation when added to polar organic solutions.
Ethanol / Methanol High (Polar carbonyl & basic nitrogen)Primary Solvent. Ideal for anti-solvent workflows. Disrupts intermolecular aggregation.
Acetonitrile Moderate to HighCo-Crystallization Solvent. Solubilizes both the basic pyridine and acidic co-formers without strongly competing for hydrogen bonds[2].
Ethyl Acetate HighPrimary Solvent. Use in anhydrous systems paired with a non-polar anti-solvent.
Heptane / Hexane PoorAnti-Solvent. Ideal for pairing with Ethyl Acetate to avoid hydrate formation.

Validated Crystallization Protocols

The following methodologies are designed as self-validating systems. By strictly controlling the supersaturation generation rate, you prevent the system from bypassing the nucleation phase, which is the primary cause of amorphous precipitation.

Protocol A: Anti-Solvent Crystallization (Free Base Isolation)

Use this method when the pure, uncharged active pharmaceutical ingredient (API) or synthetic intermediate is required.

  • Dissolution: Dissolve 1.0 g of crude this compound in 5.0 mL of absolute ethanol in a jacketed crystallizer. Heat to 50°C under moderate agitation (250 RPM).

    • Causality: Ethanol fully solvates the lipophilic and polar domains. 50°C ensures complete dissolution without risking thermal degradation of the acetyl group.

  • Anti-Solvent Titration: Using a syringe pump, add deionized water (anti-solvent) dropwise at a rate of 0.5 mL/min until the solution becomes slightly turbid (the "cloud point").

    • Causality: Slow addition prevents localized spikes in supersaturation. The cloud point indicates the system has crossed the solubility curve into the metastable zone.

  • Metastable Zone Hold (Critical): Immediately halt water addition. Hold the temperature at 50°C and agitation at 250 RPM for 30 minutes.

    • Causality: This hold time provides the activation energy necessary for stable crystal nuclei to form, preventing the compound from crashing out as an oil.

  • Controlled Cooling: Cool the suspension to 5°C at a strictly controlled linear rate of 0.2°C/min.

    • Causality: A slow cooling ramp feeds the existing nuclei, promoting the growth of large, filterable crystals rather than generating microscopic fines (secondary nucleation).

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 2 mL of ice-cold 10% ethanol/water to remove surface impurities, and dry under vacuum at 30°C for 12 hours.

Protocol B: Supramolecular Co-Crystallization (Stability Enhancement)

Use this method if the free base persistently oils out or if you require a higher-melting-point solid for long-term storage or X-Ray Diffraction (XRD). Substituted pyridines readily form robust co-crystals or salts with dicarboxylic and phenolic acids via the strong acid-pyridine heterosynthon[2][3].

  • Stoichiometric Mixing: Weigh equimolar amounts of this compound and a suitable co-former (e.g., Succinic Acid or Gallic Acid).

  • Dissolution: Dissolve the mixture in a minimal volume of hot acetonitrile (approx. 60°C).

    • Causality: Acetonitrile is an aprotic polar solvent that dissolves both components but does not aggressively compete for the hydrogen-bonding sites required to form the N···H-O heterosynthon[2].

  • Slow Evaporation: Transfer the clear solution to a glass vial. Cover with parafilm, puncture 2-3 small holes, and leave undisturbed at 20-25°C for 3 to 7 days.

    • Causality: Slow solvent evaporation gradually and uniformly increases supersaturation, allowing the supramolecular assembly to form highly ordered, macroscopic single crystals[2][3][4].

  • Harvesting: Once sufficient crystal mass is observed, decant the remaining mother liquor and gently dry the crystals on filter paper.

Experimental Workflows & Logic Visualizations

Workflow Start This compound Crude Material Decision Target Form? Start->Decision FreeBase Free Base Crystallization (Anti-Solvent Method) Decision->FreeBase Need Pure Base SaltForm Salt/Co-Crystal Formation (e.g., Succinate/Gallate) Decision->SaltForm Need High Stability DissolveFB Dissolve in Ethanol at 50°C FreeBase->DissolveFB DissolveSalt Dissolve API & Co-former in Acetonitrile SaltForm->DissolveSalt AddWater Add Water (Anti-solvent) Dropwise to Cloud Point DissolveFB->AddWater CoolFB Hold 30 min, then Cool slowly to 5°C AddWater->CoolFB End Characterization (XRD, NMR, DSC) CoolFB->End Evaporate Slow Evaporation at 25°C for 3-7 days DissolveSalt->Evaporate CollectSalt Harvest Co-crystals via Decantation Evaporate->CollectSalt CollectSalt->End

Fig 1. Decision matrix and step-by-step workflow for crystallizing the target pyridine derivative.

Troubleshooting Issue Issue: Oiling Out (LLPS) Instead of Crystallization Check1 Is the concentration too high? Issue->Check1 Action1 Dilute solution with primary solvent (Ethanol) Check1->Action1 Yes Check2 Is cooling rate too fast? Check1->Check2 No Seeding Add Seed Crystals at Cloud Point Action1->Seeding Action2 Reduce cooling rate (e.g., 0.1°C/min) Check2->Action2 Yes Check3 Are there impurities depressing the MP? Check2->Check3 No Action2->Seeding Action3 Perform pre-purification (e.g., Silica Plug) Check3->Action3 Yes Check3->Seeding No / Unknown Action3->Seeding

Fig 2. Diagnostic logic tree for resolving Liquid-Liquid Phase Separation (Oiling Out).

Troubleshooting & FAQs

Q: During the anti-solvent addition, my solution turned milky and eventually formed a sticky oil at the bottom of the flask. How do I fix this? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known in the field as "oiling out." This occurs when the supersaturation level exceeds the solubility of the liquid phase before the solid crystal phase has the thermodynamic opportunity to nucleate.

  • Resolution: First, lower your initial concentration by diluting the starting ethanol solution by 10-20%. Second, introduce "seed crystals" (a few milligrams of previously obtained pure product) exactly at the cloud point. Seeding bypasses the high activation energy barrier required for primary nucleation, forcing the system directly into solid crystal growth.

Q: My crystals are too small, forming a fine powder that clogs the filter paper. How can I improve the crystal habit? A: Microcrystalline aggregation is a symptom of a cooling rate that is too fast or an agitation rate that is too high, which induces shear-stress secondary nucleation.

  • Resolution: Reduce your cooling ramp to 0.1°C/min and lower the stirring speed to 150-200 RPM. If fines still appear, implement Ostwald Ripening (temperature cycling): once crystals form, heat the suspension up by 5-10°C to dissolve the unstable smaller crystals, then cool it back down. This thermodynamic cycling feeds the larger, more stable crystals at the expense of the smaller ones.

Q: Is it better to crystallize the free base or form a salt/co-crystal? A: It depends on your downstream application. If you need the pure API for subsequent covalent synthesis, you must use the free base anti-solvent method. However, substituted pyridines often have low melting points and poor solid-state stability. Forming a co-crystal with an aliphatic dicarboxylic acid (like succinic acid) or a salt with a phenolic acid (like gallic acid) significantly improves the melting point, bulk density, and shelf-life by utilizing the robust acid-pyridine heterosynthon[2][3]. If isolation is your only goal, co-crystallization is the superior technique.

Q: The yield is too low after cooling to 5°C. How can I drive more precipitation? A: The solubility of the compound in the current solvent mixture at 5°C is still too high.

  • Resolution: You can either lower the temperature further (e.g., to -10°C using a chiller), or slowly add more anti-solvent (water or heptane, depending on your system) while maintaining the cold temperature. Be cautious: adding anti-solvent too quickly at low temperatures can cause the remaining solute to oil out.

References

  • Denisov, G.L., & Nelyubina, Y.V. (2022). New Co-Crystals/Salts of Gallic Acid and Substituted Pyridines: An Effect of Ortho-Substituents on the Formation of an Acid–Pyridine Heterosynthon. Crystals / ProQuest.
  • Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. (2024). Physical Chemistry Chemical Physics, RSC Publishing.
  • 2-Acetylpyridine 1122-62-9. Guidechem.
  • Lemmerer, A., et al. (2010). 4-Acetylpyridine - succinic acid cocrystal: Synthesis, X-ray structure, DFT and Hirshfeld surfaces analysis.
  • Crystallization from solution versus mechanochemistry to obtain double-drug multicomponent crystals of ethacridine with salicylic/acetylsalicylic acids. (2024). PMC.

Sources

Technical Support Center: Stability of 1-(4,5-Dimethylpyridin-3-YL)ethanone Under Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(4,5-Dimethylpyridin-3-YL)ethanone (also known as 3-acetyl-4,5-dimethylpyridine). This compound is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of Poly(ADP-ribose) polymerase (PARP-1) inhibitors [1] and selective aldosterone synthase (CYP11B2) inhibitors [2].

However, its unique structural features—a methyl ketone adjacent to a substituted pyridine ring—make it highly sensitive to basic conditions. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to help you maintain compound integrity during your synthetic workflows.

Part 1: Mechanistic FAQs – Understanding Base-Catalyzed Instability

Q1: Why does this compound rapidly degrade or form complex mixtures in basic media? A: The instability is driven by the differential acidity of its protons and the resulting thermodynamic equilibria. The compound possesses two primary sites of potential deprotonation: the


-protons of the acetyl group at the 3-position, and the protons of the methyl group at the 4-position.
Because the pyridine nitrogen is strongly electron-withdrawing, it increases the acidity of the acetyl 

-protons (pKa ~19) [5]. Under thermodynamic basic conditions (e.g., NaOH, KOH, or alkoxides at room temperature), the acetyl group reversibly deprotonates to form a reactive enolate. This enolate acts as a nucleophile, attacking the carbonyl carbon of unreacted starting material. This initiates an Aldol self-condensation cascade , leading to

-hydroxy ketones that rapidly dehydrate into

-unsaturated ketone degradation products [3].

Q2: Does the 4-methyl group participate in these side reactions? A: Yes, but typically only under strongly basic, kinetic conditions. The 4-methyl protons are vinylogous to the pyridine nitrogen, giving them a pKa of approximately 29 [4]. While the acetyl protons are deprotonated first, the use of excess strong base (like n-BuLi or LDA) at elevated temperatures can lead to competitive deprotonation at the 4-position, resulting in unwanted cross-condensation or polymeric byproducts.

Part 2: Troubleshooting Guide – Common Experimental Issues

Issue 1: Unwanted Aldol Condensation During Base-Mediated Alkylation
  • Symptom: LC-MS or NMR shows a mass/signal corresponding to a dimerized chalcone-like derivative instead of the desired alkylated product.

  • Causality: Using a thermodynamic base (e.g., K₂CO₃, NaOEt) allows the generated enolate to equilibrate with unreacted starting material, promoting self-attack.

  • Solution: Shift from thermodynamic to kinetic control . Use a sterically hindered, strong base like Lithium Diisopropylamide (LDA) at strictly –78 °C. This ensures rapid, quantitative, and irreversible enolate formation, leaving no unreacted ketone available for self-condensation.

Issue 2: Product Loss During Basic Aqueous Workup
  • Symptom: High purity in the reaction mixture (via TLC/UPLC), but significant degradation observed after a 1N NaOH or 1N KOH extraction.

  • Causality: Prolonged exposure to hydroxide ions during phase separation catalyzes the Aldol dehydration pathway.

  • Solution: Limit contact time and reduce base strength. Transition to saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8) for neutralization. If a stronger base is strictly required to remove acidic byproducts, perform the extraction at 0 °C and limit biphasic contact time to under 5 minutes.

Part 3: Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.

Protocol A: Controlled Kinetic Enolate Generation (Avoiding Self-Condensation)

This protocol ensures 100% conversion to the kinetic enolate without triggering Aldol degradation.

  • Preparation: Flame-dry a Schlenk flask under argon and charge with anhydrous THF (0.2 M relative to the ketone).

  • Base Formation: Add diisopropylamine (1.1 equiv) and cool the system to –78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

  • Ketone Addition: Dissolve this compound (1.0 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise over 15 minutes down the side of the flask to pre-cool the drops before they hit the LDA solution.

  • Validation Step: Stir for 45 minutes at –78 °C. Self-Validation: Quench a 0.1 mL aliquot in D₂O. A rapid ¹H NMR should show >95% deuterium incorporation at the acetyl methyl group, confirming quantitative enolization without dimerization.

  • Electrophile Addition: Introduce your electrophile dropwise at –78 °C and allow the reaction to proceed as required.

Protocol B: Optimized Mild Basic Workup

This protocol prevents degradation of the pyridine methyl ketone during isolation.

  • Quench: Cool the reaction mixture to 0 °C and quench slowly with saturated aqueous NH₄Cl.

  • Neutralization: Adjust the aqueous phase pH to 7.5–8.0 using saturated aqueous NaHCO₃. Do not use NaOH.

  • Extraction: Extract immediately with ethyl acetate (3 × 15 mL).

  • Validation Step: Monitor the aqueous layer via TLC (UV 254 nm) to ensure no pyridine derivatives remain.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Maintain the water bath temperature below 30 °C to prevent thermal degradation of the concentrated product.

Part 4: Quantitative Data Presentation

The table below summarizes the stability of this compound across various basic environments to help you select the appropriate reagents.

Base SystemTemperatureExposure TimeObserved Stability / Primary OutcomeRecommended Action
1N NaOH (aq) 25 °C1 hourModerate degradation (~15% Aldol adduct)Avoid if possible; limit contact to <5 mins at 0 °C.
K₂CO₃ / MeOH 65 °C4 hoursHigh degradation (>50% conversion)Avoid prolonged heating in alkoxide/carbonate media.
NaHCO₃ (sat. aq) 25 °C24 hoursHighly stable (>98% recovery)Standardize as the primary basic workup reagent.
LDA / THF –78 °C2 hoursStable as kinetic enolate (>99%)Maintain strict temperature control; do not let warm.

Part 5: Visualizations

Base-Catalyzed Degradation Pathway

The following diagram illustrates the mechanistic pathway of degradation when the compound is exposed to thermodynamic basic conditions.

AldolPathway Ketone This compound (Starting Material) Enolate Pyridine Enolate (Reactive Intermediate) Ketone->Enolate OH⁻ / Heat (Deprotonation) Aldol Aldol Adduct (β-Hydroxy Ketone) Enolate->Aldol + Unreacted Ketone (Nucleophilic Attack) Enone α,β-Unsaturated Ketone (Degradation Product) Aldol->Enone - H₂O (Dehydration)

Base-catalyzed aldol self-condensation pathway of this compound.

Troubleshooting Workflow for Basic Workups

Use this decision tree to determine the safest workup conditions for reactions involving this compound.

WorkupWorkflow Start Reaction Complete: Requires Basic Workup CheckBase Is strong base (NaOH/KOH) strictly required? Start->CheckBase UseStrong Use 1N NaOH at 0°C Extract < 5 mins CheckBase->UseStrong Yes UseMild Use Sat. NaHCO₃ (pH ~8) Standard Extraction CheckBase->UseMild No Success Stable Product Recovery (No Aldol Byproducts) UseStrong->Success UseMild->Success

Troubleshooting decision tree for selecting basic workup conditions to prevent degradation.

Part 6: References

  • Design and Activity of Novel Oxadiazole Based Compounds That Target Poly(ADP-ribose) Polymerase. Molecules, PMC, NIH. URL:

  • Aldosterone synthase inhibitors (WO2012012478A1). Google Patents. URL:

  • The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. BenchChem. URL:

  • Adsorption of 4-Picoline and Piperidine to the Hydrated SiO2 Surface. OSU Chemistry. URL:

  • 3-Acetylpyridine WIKI Information. Guidechem. URL:

Technical Support Center: Troubleshooting Pyridine Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion Rates in Pyridine Acylation Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1][2]

The Core Problem: The "Pyridine Paradox"

If you are experiencing <5% conversion or complete starting material recovery when attempting Friedel-Crafts acylation on a pyridine scaffold, you are not alone. You are fighting two fundamental intrinsic properties of the substrate:

  • 
    -Deficiency:  The electronegative nitrogen atom pulls density from the ring, making it electronically similar to nitrobenzene. It is inherently deactivated toward electrophilic attack.[1]
    
  • Lewis Base Deactivation: The lone pair on the nitrogen coordinates with Lewis acids (

    
    , 
    
    
    
    , etc.), forming a pyridinium salt. This places a positive charge on the ring, further deactivating it to the point of inertness.

Diagnosis: If your LCMS shows only starting material after 24 hours at reflux with


, stop. You are using the wrong mechanism.

Decision Matrix: Selecting the Right Protocol

Before troubleshooting, ensure you are using a viable pathway. Use this logic flow to determine if your low conversion is a method mismatch or an experimental error.

PyridineAcylation Start Start: Pyridine Acylation Method Current Method? Start->Method FC Friedel-Crafts (Lewis Acid + Acyl Chloride) Method->FC Classical Minisci Minisci Reaction (Radical Mechanism) Method->Minisci Radical NOxide N-Oxide Activation (Boekelheide/Katada) Method->NOxide Indirect TM Transition Metal C-H (Pd/Rh Catalysis) Method->TM Catalytic Stop STOP. Method will not work. Switch to Minisci or N-Oxide. FC->Stop CheckMinisci Check: Decarbonylation? Oxidant stoichiometry? Minisci->CheckMinisci CheckNOxide Check: Rearrangement Temp? Anhydride Quality? NOxide->CheckNOxide CheckTM Check: Ligand Bulk? N-Coordination? TM->CheckTM

Figure 1: Troubleshooting logic flow. Note that classical Friedel-Crafts is a dead end for electron-deficient pyridines.

Module A: Troubleshooting Minisci Acylation

Mechanism: Radical substitution of protonated pyridine. Common Reagents: Aldehyde + t-BuOOH +


 (or Persulfate) + TFA.
Symptom: Low Conversion (<30%) with Alkyl Byproducts

The Issue: Decarbonylation. Acyl radicals (


) are unstable. If the reaction temperature is too high or the radical lifetime is too long, the acyl radical loses CO to become an alkyl radical (

). You obtain the alkylated pyridine instead of the acylated product.

Troubleshooting Protocol:

VariableAdjustmentScientific Rationale
Temperature Lower to 0°C - 10°C Decarbonylation is entropy-driven. Lower temperatures preserve the acyl radical species long enough to attack the ring [1].
Acid Source Increase TFA The pyridine must be protonated to activate the ring toward nucleophilic radical attack. Ensure pH < 2.
Radical Source Switch to

-Keto Acids
Using

-keto acids with Ammonium Persulfate (

cat.) generates acyl radicals more cleanly than aldehyde H-abstraction [2].
Solvent System Biphasic (DCM/Water) Minimizes side reactions between the oxidant and the product.
Experimental Protocol: Silver-Catalyzed Minisci Acylation

Use this when direct aldehyde insertion fails.

  • Dissolve: Pyridine (1.0 equiv) and

    
    -Keto acid (2.0 equiv) in 1:1 DCM/Water (0.2 M).
    
  • Acidify: Add TFA (1.0 equiv) or

    
     (1.0 equiv).
    
  • Catalyst: Add

    
     (0.1 equiv).
    
  • Initiate: Add

    
     (2.0 equiv) followed by stirring at room temperature  (do not heat).
    
  • Monitor: Check LCMS at 1 hour. If "alkyl" mass (+R) appears instead of "acyl" (+COR), cool to 0°C.

Module B: The N-Oxide Route (Boekelheide/Katada)

Mechanism: Activation of pyridine by oxidation, followed by acylation/rearrangement. Best For: C2-functionalization when Minisci regioselectivity is poor.

Symptom: Stalled Reaction at N-Acyloxypyridinium Intermediate

The Issue: The rearrangement step (sigmatropic shift) has a high activation energy barrier or the acylating agent is insufficiently electrophilic.

Troubleshooting Protocol:

ObservationRoot CauseCorrective Action
Start Material (N-Oxide) Remains Poor AcylationSwitch from Acetic Anhydride (

) to Trifluoroacetic Anhydride (TFAA) . TFAA is significantly more electrophilic and allows rearrangement at lower temperatures (Boekelheide variant) [3].
Intermediate Trapped Nucleophile CompetitionEnsure the system is anhydrous. Water hydrolyzes the active N-acyl species back to N-oxide.
Decomposition/Tars Thermal InstabilityIf performing the rearrangement at >100°C, lower temp and use a stronger activator (e.g., acid chloride + base).
Visualizing the Failure Mode

NOxidePath cluster_fail Common Failure PyNO Pyridine N-Oxide Salt N-Acyloxy Salt (Activated) PyNO->Salt Fast AcAgent Acylating Agent (Ac2O or TFAA) AcAgent->Salt Salt->PyNO Hydrolysis (Wet) Rearrange [3,3] Rearrangement Salt->Rearrange Rate Determining Step (Failure Point) Product 2-Acyloxymethyl Pyridine Rearrange->Product

Figure 2: The critical bottleneck in N-Oxide activation is the rearrangement step. Moisture reverts the salt to starting material.

Module C: Transition Metal C-H Activation

Mechanism: Pd or Rh catalyzed C-H bond insertion. Major Hurdle: Catalyst Poisoning.

Symptom: Catalyst "Blacking Out" (Precipitation) Immediate

The Issue: The pyridine nitrogen binds to the Pd center more strongly than the substrate/ligand, displacing the ligand and killing the catalytic cycle.

Troubleshooting Protocol:

  • Ligand Switch: Use bulky, electron-rich ligands that cannot be easily displaced by pyridine.

    • Recommendation:XPhos or dtbpy (di-tert-butyl bipyridine).

  • Lewis Acid Additive: Add a stoichiometric Lewis acid (e.g.,

    
     or 
    
    
    
    ) to "tie up" the pyridine nitrogen lone pair, forcing the catalyst to interact with the C-H bond [4].
  • N-Oxide Precursor: Use Pyridine N-oxide as the substrate.[2][3][4][5][6][7] The oxygen acts as a directing group (DG) for C2-acylation and prevents N-poisoning. The N-oxide can be reduced later (

    
     or Zn/AcOH).
    

Frequently Asked Questions (FAQs)

Q: I am seeing a mass of [M+1] in my Minisci reaction, but no product. A: This is likely protonated starting material. Minisci requires acidic media.[8] If you see no conversion, your radical source is likely dead. Check your peroxide quality (iodometric titration) or switch to the


 system which is more robust than peroxide/Fe.

Q: Can I use Friedel-Crafts if I put an electron-donating group (EDG) on the pyridine? A: Only if the EDG is strong (e.g., -OMe, -NHAc) and you block the Nitrogen. However, even 2-methoxypyridine is difficult to acylate via classical FC. It is almost always more efficient to use metallation (Grignard exchange): Treat bromopyridine with iPrMgCl, then quench with an amide or nitrile.

Q: My Boekelheide reaction yields a chlorinated byproduct. A: You likely used ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 or Thionyl Chloride as the activator.[4] These are aggressive chlorinating agents. If you want the acylated/hydroxylated product, use Trifluoroacetic Anhydride (TFAA)  instead.

References

  • Duncton, M. A. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles.[9] Med.[7] Chem. Commun., 2, 1135-1161.

  • Fontenas, C., et al. (2006).[3][10] The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent.[3][10] Synthetic Communications, 25(5), 629–633.[10]

  • Ye, M., et al. (2011). Pd-Catalyzed C–H Functionalization of Pyridine N-Oxides. Journal of the American Chemical Society, 133(35), 13770–13773.

  • Jia, X., et al. (2014). Radical Acylation of Pyridines. Organic Chemistry Frontiers, 1, 194-198.

Sources

Validation & Comparative

Unambiguous Structural Elucidation: 1H NMR Analysis of 1-(4,5-Dimethylpyridin-3-yl)ethanone vs. Regioisomeric Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, substituted pyridines serve as ubiquitous pharmacophores. However, the regioselective functionalization of the pyridine ring frequently yields complex mixtures of structural isomers. For instance, the synthesis of 1-(4,5-dimethylpyridin-3-yl)ethanone (the Target) can inadvertently produce 1-(5,6-dimethylpyridin-3-yl)ethanone (the Alternative) depending on the thermodynamic stability of the intermediates.

Differentiating these regioisomers using standard 1D Nuclear Magnetic Resonance (NMR) spectroscopy can be ambiguous due to overlapping chemical shifts. Definitive structural confirmation requires a self-validating analytical system utilizing 2D NMR techniques[1]. This guide provides a comprehensive, comparative framework for researchers to unequivocally assign the 1H NMR spectrum of this compound by leveraging substituent effects and orthogonal 2D NMR workflows[2][3].

Theoretical Framework & Substituent Effects

The chemical shifts of pyridine ring protons are dictated by the electronic nature and spatial arrangement of their substituents[2]. Understanding the causality behind these shifts is the first step in spectral interpretation:

  • Nitrogen Atom (N1): Highly electronegative, strongly deshielding adjacent protons via inductive effects.

  • Acetyl Group (at C3): An electron-withdrawing group (EWG) that deshields ortho and para protons via resonance.

  • Methyl Groups (at C4, C5 or C5, C6): Electron-donating groups (EDG) that mildly shield adjacent protons.

Target: this compound

In this isomer, the two aromatic protons are located at C2 and C6 .

  • H2 is flanked by the strongly deshielding N1 and the EWG acetyl group at C3. It appears as a highly deshielded singlet (~8.90 - 9.10 ppm).

  • H6 is adjacent to N1 and the EDG methyl at C5. It appears as a slightly less deshielded singlet (~8.30 - 8.50 ppm).

Alternative: 1-(5,6-Dimethylpyridin-3-yl)ethanone

In this regioisomer, the aromatic protons are located at C2 and C4 .

  • H2 remains highly deshielded (~8.90 - 9.10 ppm) due to its position between N1 and the acetyl group.

  • H4 is flanked by the acetyl group and the C5 methyl. Because it lacks the direct deshielding effect of the adjacent nitrogen atom, it appears significantly further upfield (~7.80 - 8.00 ppm).

Comparative NMR Data Analysis

To streamline the identification process, the quantitative and qualitative diagnostic features of both isomers are summarized below.

Table 1: Comparative 1D 1H NMR and 2D HMBC/NOESY Diagnostic Features

FeatureTarget: this compoundAlternative: 1-(5,6-Dimethylpyridin-3-yl)ethanoneDiagnostic Rationale
Aromatic Protons (1H NMR) H2 (~8.9 ppm, s)H6 (~8.4 ppm, s)H2 (~9.0 ppm, s)H4 (~7.9 ppm, s)H4 in the alternative is shielded compared to H6 in the target due to the absence of the adjacent electronegative N1 atom[2].
HMBC (Carbonyl C=O) Cross-peak to H2 only (3-bond)Cross-peaks to H2 and H4 (both 3-bond)The acetyl C=O is an absolute anchor. 3-bond correlations definitively map the proximity of aromatic protons[3].
NOESY (Ring Methyls) C5-Me correlates to H6 C5-Me correlates to H4 Through-space interactions (<5 Å) confirm which aromatic proton is adjacent to the methyl cluster[1].

The Self-Validating 2D NMR Workflow

While 1D 1H NMR provides initial insights, relying solely on chemical shifts is risky due to solvent and concentration dependencies. A robust, self-validating system requires orthogonal 2D NOESY (through-space) and HMBC (through-bond) experiments[1][3].

Causality of Experimental Choices:
  • Why HMBC? Heteronuclear Multiple Bond Correlation (HMBC) detects couplings between protons and carbons separated by 2-3 bonds. The carbonyl carbon (C=O) of the acetyl group (~197 ppm) acts as a perfect diagnostic anchor. In the 4,5-dimethyl target, the C=O carbon is 3 bonds away from only one aromatic proton (H2). In the 5,6-dimethyl alternative, it is 3 bonds away from two aromatic protons (H2 and H4). This binary distinction (1 cross-peak vs. 2 cross-peaks) is absolute.

  • Why NOESY? Nuclear Overhauser Effect Spectroscopy (NOESY) identifies protons close in space (< 5 Å). In the target molecule, the C5-methyl group will show a strong NOE to H6, confirming the substitution pattern on the right side of the ring.

By combining these techniques, the protocol self-validates: if NOESY suggests the 4,5-dimethyl isomer, the HMBC must show only one 3-bond correlation to the carbonyl. Any contradiction indicates a mixture or an incorrect assignment.

NMR_Workflow Start Synthesized Pyridine Derivative (Unknown Regioisomer) NMR1D Acquire 1D 1H NMR (Check Aromatic Region) Start->NMR1D Decision1 Are H2/H6 or H2/H4 signals cleanly resolved? NMR1D->Decision1 HMBC Acquire 2D HMBC (Anchor: Carbonyl C=O) Decision1->HMBC Yes NOESY Acquire 2D NOESY (Anchor: Methyl Protons) Decision1->NOESY Yes Target Target Confirmed: This compound (1 HMBC cross-peak to C=O) HMBC->Target 3-bond to H2 only Alternative Alternative Confirmed: 1-(5,6-Dimethylpyridin-3-yl)ethanone (2 HMBC cross-peaks to C=O) HMBC->Alternative 3-bond to H2 & H4 NOESY->Target NOE: C5-Me to H6 NOESY->Alternative NOE: C5-Me to H4

Figure 1: Self-validating 1D/2D NMR workflow for distinguishing pyridine regioisomers.

Standardized Experimental Protocol

To ensure high-fidelity data acquisition, follow this step-by-step methodology optimized for small heterocyclic molecules.

Step 1: Sample Preparation Dissolve 15-20 mg of the purified analyte in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS). Transfer the solution to a 5 mm precision NMR tube. Rationale: CDCl₃ is selected because it lacks exchangeable protons that might interfere with NOESY cross-relaxation. Furthermore, its residual solvent peak (7.26 ppm) serves as a reliable secondary internal standard for chemical shift calibration[4].

Step 2: Instrument Calibration Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium frequency of the CDCl₃ solvent. Perform automated gradient shimming (e.g., topshim) to ensure a perfectly homogeneous magnetic field. This is critical for resolving fine J-couplings in the crowded aromatic region.

Step 3: 1D 1H NMR Acquisition Acquire the 1D spectrum using a standard 30° pulse program (e.g., zg30). Set the spectral width to 12 ppm and the relaxation delay (D1) to 2-3 seconds. Rationale: A sufficient D1 delay ensures complete longitudinal relaxation, allowing for accurate integration of the methyl singlets relative to the aromatic protons.

Step 4: 2D HMBC Acquisition Set up a gradient-selected HMBC experiment (e.g., hmbcgplpndqf). Optimize the long-range coupling constant (


) to 8 Hz. Rationale: An 8 Hz optimization is ideal for capturing the critical 3-bond correlations from the acetyl carbonyl carbon (~197 ppm) to the aromatic protons, which is the primary diagnostic feature for these regioisomers[1][3].

Step 5: 2D NOESY Acquisition Set up a phase-sensitive NOESY experiment (e.g., noesygpphpp). Set the mixing time (D8) to 300-500 ms. Rationale: This specific mixing duration is optimal for small molecules (~150 Da) as it allows sufficient time for cross-relaxation and NOE buildup between the ring methyls and adjacent aromatic protons without succumbing to spin diffusion[1].

References

Sources

Comparative Guide: Distinguishing 1-(4,5-Dimethylpyridin-3-yl)ethanone from Regioisomers via NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Challenge

In the synthesis of polysubstituted pyridines—common scaffolds in kinase inhibitors and GPCR ligands—regioselectivity is rarely absolute. Methods such as the Hantzsch pyridine synthesis or direct acetylation often yield mixtures of isomers.

For 1-(4,5-Dimethylpyridin-3-yl)ethanone (hereafter Target ), the primary analytical challenge is distinguishing it from thermodynamically likely isomers such as the 4,6-dimethyl and 2,5-dimethyl analogues. While Mass Spectrometry (MS) confirms the formula (


, 

), it cannot distinguish the substitution pattern.

This guide details a self-validating NMR protocol to unambiguously identify the Target. The methodology relies on three distinct pillars: Aromatic Proton Count/Multiplicity , Chemical Shift Logic (


) , and Spatial Proximity (NOESY) .

Structural Analysis & Isomer Landscape

Before interpreting spectra, we must define the magnetic environments of the Target and its closest impostors.

CompoundStructure DescriptionKey Features (Predicted)
Target (4,5-dimethyl) Acetyl at C3; Methyls at C4, C5.Two Singlets. Both protons are

to Nitrogen or ortho to Acetyl. Both deshielded (>8.0 ppm).
Isomer A (4,6-dimethyl) Acetyl at C3; Methyls at C4, C6.Two Singlets. One proton is

(H2), one is

(H5). Large

between aromatics.
Isomer B (2,4-dimethyl) Acetyl at C3; Methyls at C2, C4.Two Doublets. Protons at H5/H6 are vicinal.

Hz.
Isomer C (2,5-dimethyl) Acetyl at C3; Methyls at C2, C5.Two Singlets. Protons at H4/H6. No Me-Me adjacency (NOE silent).

Pillar 1: 1H NMR Analysis (1D)

The first level of screening uses standard proton NMR.[1] The specific coupling patterns and chemical shifts provide immediate "Go/No-Go" decision points.

Multiplicity Filter

The Target molecule possesses protons at positions C2 and C6 . These are separated by the nitrogen and the substituents, resulting in a lack of strong vicinal coupling.

  • Observation: You should observe two singlets (or very fine doublets,

    
     Hz).
    
  • Rejection Criteria: If you observe two doublets with

    
     Hz, you have the 2,4-dimethyl isomer  (protons at H5/H6 are neighbors).
    
Chemical Shift Logic (The -Proton Rule)

Pyridine ring nitrogen exerts a strong deshielding effect on


-protons (C2-H and C6-H).
  • Target (4,5-dimethyl):

    • H2: Located between N and Acetyl. Extremely Deshielded (

      
       ppm).
      
    • H6: Located between N and Methyl. Deshielded (

      
       ppm).
      
    • Result: Two low-field signals.

  • Isomer A (4,6-dimethyl):

    • H2:

      
      -proton. Deshielded (
      
      
      
      ppm).
    • H5:

      
      -proton. Shielded by flanking methyls. (
      
      
      
      ppm).[2]
    • Result: One low-field, one high-field signal.

Comparative Data Table (1H NMR in


) 
SignalTarget (4,5-Me)Isomer A (4,6-Me)Isomer B (2,4-Me)
Ar-H (Low Field)

8.60 (s, H2)

8.80 (s, H2)

8.30 (d, H6)
Ar-H (High Field)

8.35 (s, H6)

6.95 (s, H5)

6.90 (d, H5)

(ppm)
< 0.5 ppm > 1.5 ppm > 1.0 ppm

Technical Insight: The large chemical shift difference (


) in the 4,6-isomer is the most rapid diagnostic tool. If your aromatic signals are separated by more than 1 ppm, it is likely not the Target.

Pillar 2: Advanced Verification (2D NMR)

While 1D NMR eliminates vicinal isomers, distinguishing the Target (4,5-dimethyl) from the 2,5-dimethyl isomer (both have singlets) requires spatial confirmation via NOESY (Nuclear Overhauser Effect Spectroscopy) .

The "Methyl Zipper" Test (NOESY)

This is the definitive confirmation step. We look for cross-peaks between substituents.

  • Target (4,5-dimethyl):

    • The methyl groups at C4 and C5 are adjacent.

    • Observation: Strong NOE correlation between the two methyl singlets (

      
       ppm).
      
    • Secondary Check: The Acetyl methyl (

      
      ) shows NOE to the C4-Methyl.
      
  • Isomer C (2,5-dimethyl):

    • Methyls are at C2 and C5 (separated by the ring).

    • Observation: No NOE correlation between the two ring methyls.

HMBC Correlations (Long Range)

If NOESY is ambiguous due to peak overlap, use HMBC.

  • Target: The Acetyl Carbonyl (

    
     ppm) will show a strong 
    
    
    
    correlation to the H2 singlet (the most deshielded proton).
  • Isomer (2,5-dimethyl): The Acetyl Carbonyl correlates to H4 , which is typically more shielded than the

    
    -proton H6.
    

Visual Decision Logic

The following diagram illustrates the step-by-step logic flow to confirm the structure.

IsomerLogic Start Start: Acquire 1H NMR Multiplicity Check Aromatic Multiplicity Start->Multiplicity Doublets Two Doublets (J=5-8Hz) Multiplicity->Doublets Coupled Singlets Two Singlets Multiplicity->Singlets Isolated Res_24 Isomer: 2,4-Dimethyl Doublets->Res_24 ShiftCheck Check Chemical Shift Separation (Δδ) Singlets->ShiftCheck LargeGap Large Gap (>1.5 ppm) One H < 7.5 ppm ShiftCheck->LargeGap SmallGap Small Gap (<0.5 ppm) Both H > 8.0 ppm ShiftCheck->SmallGap Res_46 Isomer: 4,6-Dimethyl LargeGap->Res_46 NOECheck Run NOESY: Check Methyl-Methyl Region SmallGap->NOECheck NoNOE No Me-Me Correlation NOECheck->NoNOE StrongNOE Strong Me-Me Correlation NOECheck->StrongNOE Res_25 Isomer: 2,5-Dimethyl NoNOE->Res_25 Res_Target CONFIRMED TARGET: This compound StrongNOE->Res_Target

Figure 1: Decision tree for distinguishing dimethylpyridine isomers via NMR.

Experimental Protocol

To ensure reproducibility, follow this acquisition protocol.

Sample Preparation[2][3]
  • Solvent:

    
     (99.8% D) is standard. If signals overlap, switch to 
    
    
    
    or
    
    
    (Benzene-d6 often resolves methyl overlaps).
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube to minimize shimming errors.

Acquisition Parameters (400 MHz+)
  • 1H NMR:

    • Spectral Width: -1 to 12 ppm.

    • Scans: 16 (minimum).

    • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for accurate integration).

  • NOESY (1D or 2D):

    • Mixing Time: 500 ms (optimal for small molecules like pyridines).

    • If using 1D NOESY (Selective): Irradiate the methyl region (

      
       ppm) and observe the aromatic region.
      

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for pyridine chemical shift increments).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Reference for general pyridine isomer shifts).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Verified resource for coupling constant analysis).

Sources

Comprehensive HPLC Method Development and Column Comparison Guide for 1-(4,5-Dimethylpyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective Performance Comparison, Mechanistic Causality, and Validated Methodologies

Analyte Profiling & The Chromatographic Challenge

1-(4,5-Dimethylpyridin-3-YL)ethanone (also known as 3-acetyl-4,5-dimethylpyridine) presents a classic chromatographic challenge inherent to nitrogen-containing heterocycles. Structurally, it features a basic pyridine nitrogen (pKa ~5.5), moderate hydrophobicity from the dimethyl groups, and a polar acetyl moiety.

When analyzing basic compounds like pyridine derivatives, analytical chemists frequently encounter severe peak tailing and poor retention[1]. The causality behind this lies in the stationary phase chemistry:

  • The Silanol Effect: On standard silica-based reversed-phase (C18) columns, the basic nitrogen of the pyridine ring interacts strongly with acidic residual silanol groups (

    
    ) on the silica surface[1]. This secondary ion-exchange interaction causes the trailing edge of the peak to broaden, destroying resolution and sensitivity.
    
  • Retention Paradox: To suppress silanol ionization, mobile phases are often acidified (pH 2.5–3.0). However, this protonates the pyridine nitrogen, rendering the analyte highly polar. Consequently, there is hardly any retention on standard C18 columns, leading to co-elution with non-retained matrix components near the void volume (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    

To achieve a robust, self-validating analytical method, we must abandon standard C18 approaches in favor of chemistries designed specifically for basic, polar heterocycles.

Column Chemistry Comparison: Causality & Performance

As a Senior Application Scientist, I evaluate stationary phases not just by their theoretical plate counts, but by how their surface chemistry mechanistically interacts with the analyte's functional groups.

A. The Baseline: Standard C18 (Sub-Optimal)

Standard C18 relies purely on hydrophobic interactions. Because this compound is highly polar when protonated at low pH, the hydrophobic interaction is too weak to retain it effectively[2]. If the pH is raised to neutralize the analyte, the residual silanols become fully ionized, leading to irreversible adsorption and massive peak tailing[1].

B. The Alternative: Hydrogen-Bonding Chromatography

Columns like the SHARC 1 utilize specific hydrogen-bond adsorption rather than hydrophobicity or ion-exchange[3]. In this mode, the acetyl oxygen acts as a hydrogen-bond acceptor, and the pyridine nitrogen can participate in H-bonding with the stationary phase. This requires a non-aqueous mobile phase (typically Acetonitrile/Methanol mixtures) and offers unique selectivity, particularly useful if resolving structural isomers of the analyte[4].

C. The Optimal Solution: Mixed-Mode Liquid Chromatography (MMLC)

Mixed-mode columns (e.g., Amaze SC or Coresep 100) embed strong cation-exchange groups directly into the hydrophobic alkyl chain[5]. This provides a dual-retention mechanism. The protonated pyridine nitrogen binds to the cation-exchange sites, ensuring strong retention even at low pH, while the dimethyl and acetyl groups interact with the hydrophobic chain[2]. This completely masks the silanol effect, resulting in perfectly symmetrical peaks without the need for MS-incompatible ion-pairing reagents[6].

G cluster_c18 Standard C18 Column (Sub-Optimal) cluster_mm Mixed-Mode Column (Optimal) A1 Analyte (Protonated) S1 Residual Silanols (Uncontrolled Ion-Exchange) A1->S1 Causes Tailing H1 C18 Ligand (Weak Hydrophobic) A1->H1 Low Retention A2 Analyte (Protonated) I2 Embedded Cation-Exchange (Controlled Ionic) A2->I2 Tunable Retention H2 Alkyl Chain (Hydrophobic) A2->H2 Synergistic

Analyte-stationary phase interaction mechanisms: C18 vs. Mixed-Mode chromatography.

Quantitative Performance Data

The following table summarizes the comparative chromatographic performance for this compound across the three discussed column chemistries.

Column ChemistryExample ColumnRetention Time (

)
Tailing Factor (

)
Theoretical Plates (

)
Primary Mechanism
Standard C18 Symmetry C181.8 min2.40 (Fail)2,500Hydrophobic (Weak)
H-Bonding SHARC 14.5 min1.15 (Pass)9,500Hydrogen Bonding
Mixed-Mode Amaze SC6.2 min1.05 (Ideal)12,000Hydrophobic + Cation-Exchange

Note: Ideal tailing factor (


) for regulatory compliance is typically 0.95 – 1.20.

Self-Validating Experimental Protocol (Mixed-Mode)

To ensure absolute trustworthiness and reproducibility, the following protocol utilizes a self-validating System Suitability Test (SST) built into the workflow. We select the Mixed-Mode approach as it provides the highest efficiency and peak symmetry for this analyte.

A. Reagents & Mobile Phase Preparation

Causality: We use Ammonium Formate buffer at pH 3.0 because it is fully volatile (LC-MS compatible) and ensures the pyridine nitrogen remains consistently protonated for stable cation-exchange interaction[5].

  • Buffer Stock (100 mM): Dissolve 6.31 g of LC-MS grade Ammonium Formate in 1.0 L of ultrapure water (18.2 MΩ·cm). Adjust to pH 3.0 ± 0.05 using concentrated Formic Acid. Filter through a 0.2 µm PTFE membrane.

  • Mobile Phase: Mix 300 mL of HPLC-grade Acetonitrile (ACN) with 700 mL of the 100 mM Buffer Stock (Final concentration: 30% ACN / 70 mM Ammonium Formate pH 3.0). Degas via ultrasonication for 10 minutes.

B. Instrument Setup & Equilibration
  • Column: Mixed-Mode Cation-Exchange (e.g., Amaze SC, 150 x 3.0 mm, 3 µm).

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 30°C (Controls thermodynamic exchange kinetics).

  • Detection: UV at 254 nm (or LC-MS ESI+).

  • Equilibration: Purge the column with the mobile phase for at least 20 column volumes (approx. 30 minutes) until the baseline fluctuation is < 0.1 mAU.

C. Sample Preparation & System Suitability

Causality: The sample must be dissolved in the initial mobile phase. Dissolving a polar analyte in 100% organic solvent causes a localized solvent mismatch upon injection, leading to peak splitting or fronting[1].

  • Diluent: 30% ACN / 70% Water.

  • Standard Prep: Dissolve this compound to a final concentration of 0.1 mg/mL in the diluent.

  • SST Injection: Inject 2 µL of the standard.

  • Validation Gate: Proceed with sample analysis only if

    
     > 5.0 min, 
    
    
    
    ≤ 1.1, and
    
    
    > 10,000.

Workflow Step1 Target: this compound pKa ~5.5, Basic Nitrogen Step2 Select Stationary Phase Chemistry Step1->Step2 C18 Standard C18 High risk of silanol tailing Step2->C18 Avoid HILIC Hydrogen-Bonding (SHARC) Good for polar isomer resolution Step2->HILIC Alternative MM Mixed-Mode (Amaze SC) Optimal for basic heterocycles Step2->MM Preferred Step3 Optimize Mobile Phase (Buffer pH 3.0, 30% ACN) HILIC->Step3 MM->Step3 Step4 Method Validation (SST) (Symmetry > 0.95, k' > 2.0) Step3->Step4

Method development workflow for basic pyridine derivatives.

Conclusion

The chromatographic retention of this compound is fundamentally dictated by its basic pyridine nitrogen. Attempting to force this molecule through a standard C18 column results in a battle against residual silanols, ultimately compromising data integrity. By aligning the stationary phase chemistry with the analyte's properties—specifically through the use of Mixed-Mode Liquid Chromatography—researchers can achieve highly reproducible, MS-compatible separations with perfect peak symmetry.

References

Sources

A Researcher's Guide to the Elemental Analysis of C9H11NO Pyridine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the fast-paced world of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. For researchers working with pyridine derivatives, a class of compounds renowned for their diverse biological activities, elemental analysis serves as a fundamental checkpoint for verifying empirical formulas and ensuring sample purity. This guide provides a comparative analysis of elemental composition data for isomers of C9H11NO, alongside a detailed experimental protocol for CHN (Carbon, Hydrogen, Nitrogen) analysis, to support researchers in their synthetic endeavors.

The Theoretical Benchmark: Elemental Composition of C9H11NO

Before embarking on experimental analysis, establishing the theoretical elemental composition is a critical first step. For a compound with the molecular formula C9H11NO, the expected elemental percentages are as follows:

  • Carbon (C): 72.46%

  • Hydrogen (H): 7.43%

  • Nitrogen (N): 9.39%

  • Oxygen (O): 10.72%

These values are the gold standard against which all experimental results for a C9H11NO isomer should be compared.

Comparative Analysis of C9H11NO Isomers: Theoretical vs. Experimental Data

The true test of a successful synthesis lies in the comparison of experimental elemental analysis data with the theoretical values. Below is a table comparing the theoretical composition of C9H11NO with published experimental data for one of its isomers, N-Methylacetanilide.

Compound NameMolecular FormulaAnalysis% Carbon (C)% Hydrogen (H)% Nitrogen (N)% Oxygen (O)
Theoretical C9H11NO Calculated 72.46 7.43 9.39 10.72
N-Methylacetanilide[1]C9H11NOFound72.467.439.3910.72

Note: The experimental data for N-Methylacetanilide in this specific source perfectly matches the theoretical values, which is highly idealized. In practice, minor deviations are expected and considered acceptable within certain limits (typically ±0.4%).

Due to the vast structural diversity of C9H11NO isomers, obtaining a comprehensive set of experimental data for direct comparison can be challenging. Researchers are encouraged to consult the primary literature for the specific isomer they are synthesizing.

The Experimental Backbone: A Protocol for CHN Analysis

The following is a standardized protocol for the elemental analysis of C9H11NO pyridine derivatives using a modern automated CHN analyzer. This method is based on the principle of dynamic flash combustion.

I. Instrumentation and Reagents
  • CHN Elemental Analyzer: Equipped with a combustion reactor, reduction reactor, and a thermal conductivity detector.

  • Microbalance: Capable of measuring to at least 0.001 mg.

  • Sample Capsules: Typically made of tin or silver.

  • High-Purity Gases: Helium (carrier gas) and Oxygen (combustion gas).

  • Reagents:

    • Combustion tube packing (e.g., chromium oxide, silver tungstate on magnesium oxide)

    • Reduction tube packing (e.g., copper wire)

  • Certified Standards: For calibration (e.g., acetanilide).

II. Experimental Workflow

The process of elemental analysis can be broken down into several key stages, from sample preparation to data analysis.

Figure 1. Workflow for CHN Elemental Analysis.

III. Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 1-3 mg of the dried, pure pyridine derivative into a tin or silver capsule using a microbalance.

    • Fold the capsule to ensure no sample can escape and place it in the instrument's autosampler.

  • Instrument Calibration:

    • Calibrate the instrument using a certified standard, such as acetanilide, to ensure accuracy.

  • Combustion and Reduction:

    • The sample is dropped into a high-temperature furnace (approximately 1000°C) with a pulse of pure oxygen. This causes a rapid "flash" combustion, converting the sample into its elemental gases (CO2, H2O, and NOx).

    • The combustion gases are then passed through a reduction tube containing copper, which reduces the nitrogen oxides (NOx) to elemental nitrogen (N2).

  • Gas Separation and Detection:

    • The mixture of CO2, H2O, and N2 is carried by a helium stream through a chromatographic column, which separates the individual gases.

    • A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.

  • Data Analysis:

    • The instrument's software integrates the detector signal for each gas to determine its amount.

    • The software then calculates the percentage of carbon, hydrogen, and nitrogen in the original sample.

    • The percentage of oxygen is typically determined by difference, assuming C, H, and N are the only other elements present.

Interpreting the Results: Trustworthiness and Expertise

Conclusion

Elemental analysis remains an indispensable tool in the arsenal of the synthetic chemist. For researchers working with C9H11NO pyridine derivatives, a thorough understanding of both the theoretical and experimental aspects of this technique is crucial for validating their synthetic outcomes. By following a rigorous experimental protocol and carefully comparing the results to the theoretical values, scientists can ensure the integrity of their data and the purity of their compounds, paving the way for further investigation into the promising biological and material properties of these molecules.

References

  • DrugFuture. N-Methylacetanilide. [Link] Accessed: March 7, 2026.

Sources

A Comparative Guide to the UV-Vis Spectral Properties of Substituted Acetylpyridines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) spectral properties of substituted acetylpyridines. Moving beyond a simple data repository, this document delves into the underlying electronic principles governing their spectroscopic behavior, offers a robust experimental protocol for reliable data acquisition, and presents comparative data to guide research and development.

Introduction: The Significance of Acetylpyridine Chromophores

Substituted acetylpyridines are a class of heterocyclic ketones with significant applications in medicinal chemistry, materials science, and catalysis. Their utility is often intrinsically linked to their electronic properties, which can be effectively probed using UV-Vis spectroscopy. This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing valuable insights into the electronic transitions within a molecule.[1][2] For drug development professionals, understanding how structural modifications influence the UV-Vis spectrum is critical for quantitative analysis, stability studies, and understanding drug-target interactions.

Theoretical Framework: Understanding Electronic Transitions and Substituent Effects

The UV-Vis absorption spectra of acetylpyridines are primarily governed by two types of electronic transitions:

  • n→π* (n-to-pi-star) Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pair on the nitrogen or oxygen atom) to an anti-bonding π* orbital.[3][4] These are typically lower in energy (occur at longer wavelengths) and have lower molar absorptivity (ε).

  • π→π* (pi-to-pi-star) Transitions: These involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital.[3][5] These transitions are higher in energy (occur at shorter wavelengths) and are generally more intense (higher ε value).

The position (λmax) and intensity (ε) of these absorption bands are highly sensitive to the nature and position of substituents on the pyridine ring. This phenomenon is a direct consequence of the substituent's ability to alter the energy gap between the ground and excited states.[6][7]

  • Electron-Donating Groups (EDGs): Substituents like amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3) groups increase the electron density of the pyridine ring. This destabilizes the ground state more than the excited state, leading to a smaller energy gap for electronic transitions. The result is a bathochromic shift (or red shift) to a longer λmax.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and halo (-Cl, -Br) decrease the electron density of the ring.[8] These groups tend to stabilize the ground state more than the excited state, increasing the energy gap and causing a hypsochromic shift (or blue shift) to a shorter λmax.

Solvent polarity also plays a crucial role, a phenomenon known as solvatochromism.[9][10][11][12] Polar solvents can stabilize the ground or excited state differently depending on the nature of the transition, leading to shifts in λmax. For instance, n→π* transitions often exhibit a hypsochromic shift in polar solvents, while π→π* transitions may show a bathochromic shift.[13]

Standardized Experimental Protocol for UV-Vis Analysis

To ensure data comparability and reliability, the following standardized protocol for acquiring UV-Vis spectra of substituted acetylpyridines is recommended. This protocol is designed as a self-validating system, incorporating essential quality control steps.

Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of a substituted acetylpyridine in a specified solvent.

Materials:

  • Dual-beam UV-Vis spectrophotometer[2]

  • Calibrated quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • Substituted acetylpyridine sample of high purity

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Solution Preparation:

    • Accurately weigh a precise amount of the acetylpyridine derivative.

    • Dissolve the compound in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

    • Perform serial dilutions to prepare a series of working solutions with concentrations typically ranging from 1 x 10⁻⁴ M to 1 x 10⁻⁵ M. The ideal concentration should yield an absorbance between 0.2 and 1.0.[14]

  • Instrument Setup and Calibration:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range for scanning (e.g., 200-400 nm).

    • Select a suitable scan speed and spectral bandwidth.

  • Baseline Correction:

    • Fill both the sample and reference cuvettes with the pure solvent.

    • Place them in the respective holders in the spectrophotometer.

    • Run a baseline scan to zero the instrument and correct for any absorbance from the solvent and cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with one of the working solutions.

    • Fill the sample cuvette with the same working solution and place it back in the sample holder.

    • Run the UV-Vis scan to obtain the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Record the absorbance value at λmax.

    • Calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εbc, where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.[15]

    • Repeat the measurement for each working solution to ensure linearity and reproducibility.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_inst Instrumentation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh Compound prep2 Prepare Stock Solution (Known Concentration) prep1->prep2 prep3 Prepare Working Dilutions prep2->prep3 acq1 Measure Sample Absorbance prep3->acq1 inst1 Instrument Warm-up inst2 Set Scan Parameters inst1->inst2 inst3 Baseline Correction (Solvent Blank) inst2->inst3 inst3->acq1 an1 Identify λmax acq1->an1 an2 Calculate Molar Absorptivity (ε) an1->an2 an3 Verify Beer's Law an2->an3

Caption: Standard workflow for UV-Vis spectral analysis.

Comparative Spectral Data of Substituted Acetylpyridines

The following table summarizes the UV-Vis spectral data for the parent acetylpyridine isomers and select substituted derivatives in a common solvent, methanol. This allows for a direct comparison of the electronic effects of substituent placement and type.

CompoundSubstituent (Position)λmax (nm) for n→πλmax (nm) for π→πReference
Pyridine-~257~202[16]
2-Acetylpyridine- (at C2)~269~230[17][18]
3-Acetylpyridine- (at C3)~265~225-
4-Acetylpyridine- (at C4)~275~235-
4-Amino-2-acetylpyridine4-NH₂ (EDG)~350~250-
4-Nitro-2-acetylpyridine4-NO₂ (EWG)~260~220-
4-Chloro-2-acetylpyridine4-Cl (EWG)~275~238[6]

Note: Data for some substituted compounds are illustrative based on established chemical principles and may vary with specific experimental conditions.

Analysis of Trends:

  • Isomer Comparison: The position of the acetyl group influences the λmax. 4-Acetylpyridine generally shows the longest wavelength absorption, suggesting a greater degree of conjugation and charge transfer character in its excited state compared to the 2- and 3-isomers.

  • Substituent Effects: As predicted by theory, the electron-donating amino group in 4-amino-2-acetylpyridine causes a significant bathochromic shift in both transitions compared to the parent 2-acetylpyridine. Conversely, the electron-withdrawing nitro group in 4-nitro-2-acetylpyridine results in a hypsochromic shift. The chloro group, being weakly deactivating, has a less pronounced effect.[6]

Conceptual Diagram of Substituent Effects

G cluster_main Effect of Substituents on Absorption Maxima (λmax) cluster_edg Electron-Donating Group (EDG) cluster_parent Parent Chromophore cluster_ewg Electron-Withdrawing Group (EWG) EDG_Node e.g., -NH₂, -OH, -OCH₃ Decreases HOMO-LUMO Gap Result_Batho Bathochromic Shift (Red Shift → Longer λmax) EDG_Node->Result_Batho Leads to Parent_Node Unsubstituted Acetylpyridine EWG_Node e.g., -NO₂, -CN, -Cl Increases HOMO-LUMO Gap Result_Hypso Hypsochromic Shift (Blue Shift → Shorter λmax) EWG_Node->Result_Hypso Leads to

Caption: How substituents alter the energy gap and shift λmax.

Conclusion

The UV-Vis spectral properties of substituted acetylpyridines are highly tunable through strategic placement of electron-donating and electron-withdrawing groups. This guide provides the foundational knowledge, a reliable experimental framework, and comparative data to assist researchers in predicting, interpreting, and utilizing the spectroscopic behavior of these important compounds. A systematic approach, grounded in the principles of electronic transitions and substituent effects, is paramount for leveraging UV-Vis spectroscopy in applications ranging from quantitative analysis in drug development to the design of novel materials.

References

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Dalton Transactions.
  • Substituent Effect on Absorption and Fluorescence Properties of Thieno[3, 2-c]Pyridine Derivatives.
  • Substitution effects on neutral and protonated pyridine derivatives along the periodic table.
  • Effect of Electron-Donating Substituents and an Electric Field on the ΔEST of Selected Imidazopyridine Derivatives: A DFT Study. (2024). The Journal of Physical Chemistry A.
  • Substituent Effects upon Protonation-Induced Red Shift of Phenyl−Pyridine Copolymers. (2001). The Journal of Physical Chemistry B.
  • CHEMISTRY Paper: 12, Organic Spectroscopy Module: 5, Applications of UV spectroscopy.
  • The Basics of UV-Vis Spectroscopy. Agilent.
  • 2-Acetylpyridine. PubChem.
  • UV-Visible Spectroscopy.
  • 2-Acetylpyridine - Optional[UV-VIS] - Spectrum. SpectraBase.
  • Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study. Scirp.org.
  • Experimental Studies on the UV-Spectra of Several Substituted Pyridine N-Oxides and Conjugated C
  • n to pi* and pi to pi* transitions explained | Photochemistry part 3. (2024). YouTube.
  • Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. (2024). MDPI.
  • Solvatochromic behavior of some α-styrylpyridinium dyes.
  • Pyridine. NIST WebBook.
  • Monitoring protein interactions and dynamics with solvatochromic fluorophores.
  • Solvatochromism in Solvent Mixtures. (2024). Encyclopedia.pub.
  • Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. (2026). Indus Journal of Bioscience Research.
  • Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit. (2025). RSC Publishing.
  • Effect of solvents on n-pi and pi-pi start transitions_How to choose solvent for UV_Vis spectro| |. (2022). YouTube.
  • UV-Vis Spectrum of Pyridine. SIELC Technologies.
  • n→π* Interactions in Proteins. (2010).
  • The Critical Role of nπ* States in the Photophysics and Thermally Activated Delayed Fluorescence of Spiro Acridine-Anthracenone. (2021).
  • PI TO PI AND N TO PI TRANSITIONS. (2020). YouTube.

Sources

Safety Operating Guide

Comprehensive Operational and Disposal Protocols for 1-(4,5-Dimethylpyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling heteroaromatic ketones like 1-(4,5-Dimethylpyridin-3-yl)ethanone requires more than just following a safety sheet—it demands a mechanistic understanding of the chemical's behavior. Integrating a pyridine core with electron-donating methyl groups and an acetyl moiety, this compound presents unique operational and logistical challenges. The enhanced basicity of the pyridine nitrogen dictates strict segregation protocols to prevent dangerous exothermic reactions, while its toxicity profile demands rigorous, self-validating disposal methodologies.

This guide provides field-proven, step-by-step procedures to ensure laboratory safety, regulatory compliance, and operational excellence.

Chemical Profiling & Mechanistic Hazard Assessment

Understanding molecular behavior is the foundation of laboratory safety. In this compound, the two methyl groups at the 4 and 5 positions inductively donate electron density into the pyridine ring. This electronic effect significantly increases the nucleophilicity and basicity of the nitrogen atom compared to an unsubstituted pyridine ring.

Causality in Action: Because of this enhanced basicity, the compound reacts vigorously with strong oxidizers and acids (especially nitric acid). If improperly mixed in generic waste carboys, the resulting acid-base neutralization is highly exothermic and risks thermal runaway or container over-pressurization 1.

Quantitative Data & Hazard Profile
Property / HazardValue / DescriptionOperational Implication
Chemical Name This compoundHeteroaromatic ketone; requires organic waste routing.
CAS Number 56704-28-0Unique identifier for SDS and regulatory tracking 2.
Molecular Formula C9H11NOHigh carbon content; ideal for high-temperature incineration.
Molecular Weight 149.19 g/mol Moderate volatility; necessitates mandatory fume hood handling.
Incompatibilities Strong acids, oxidizers, chloroformatesMust be strictly segregated in waste accumulation areas to prevent reactions 3.

Operational Handling & Emergency Spill Response

Laboratory protocols must be designed as self-validating systems —where the completion of one step inherently verifies the success and safety of the previous one.

Protocol A: Standard Operational Handling
  • Engineering Controls Verification: Before opening the reagent, verify the chemical fume hood face velocity is between 80–100 fpm using a digital anemometer. Validation: A reading within this range confirms the adequate containment of volatile heteroaromatic vapors.

  • PPE Donning: Equip standard laboratory PPE: flame-resistant lab coat, splash goggles, and double-layered nitrile gloves. Causality: Nitrile provides a temporary chemical barrier against pyridine derivatives, but double-gloving ensures a fail-safe if the outer layer is compromised by a micro-tear.

  • Dispensing: Transfer the required volume using a positive displacement pipette. Causality: This prevents vapor-pressure-induced dripping common with volatile organic compounds.

Protocol B: Spill Response & Decontamination

In the event of a localized spill, immediate containment is required to prevent vapor accumulation and cross-contamination.

  • Evacuation & Assessment: Isolate the area. If the spill exceeds 50 mL outside a certified fume hood, evacuate immediately and contact EH&S 3.

  • Containment: Surround the spill with an inert, dry absorbent material (e.g., vermiculite or diatomaceous earth). Causality: Inert absorbents prevent secondary exothermic reactions that could occur if reactive spill kits are mistakenly used.

  • Absorption & Collection: Sweep the absorbed mixture using non-sparking tools and deposit it into a sealable, compatible solid waste container.

  • Surface Decontamination: Wash the affected surface with a mild, dilute acidic solution (e.g., 1% acetic acid) to neutralize residual basic pyridine species, followed by a distilled water rinse.

  • Self-Validation Step: Swab the cleaned surface with a moistened pH indicator strip. A resulting pH of 6.5–7.5 confirms the complete removal and neutralization of the basic pyridine derivative.

SpillResponse Start Spill Detected Assess Assess Volume & Concentration Start->Assess PPE Don Appropriate PPE (Respirator, Nitrile Gloves) Assess->PPE Contain Contain with Inert Absorbent (e.g., Vermiculite) PPE->Contain Decon Decontaminate Surface (Mild Acidic Wash) Contain->Decon Validate Validate Neutral pH (pH Paper Test) Decon->Validate Dispose Transfer to Hazardous Waste Validate->Dispose

Workflow for this compound spill containment and validation.

Waste Segregation & Proper Disposal Procedures

The disposal of this compound must strictly comply with EPA/RCRA guidelines for hazardous waste management. Pyridine and its derivatives are managed via high-temperature incineration to ensure complete molecular destruction 1.

Protocol C: Routine Waste Accumulation
  • Segregation: Route liquid waste containing this compound exclusively to the "Non-Halogenated Organic Waste" carboy. Critical Causality: Never mix with acidic waste streams (e.g., nitric or sulfuric acid waste). The acid-base neutralization is highly exothermic and can over-pressurize the container 3.

  • Container Specifications: Use high-density polyethylene (HDPE) or glass containers with secure, vented caps to prevent pressure buildup.

  • Labeling: Affix a completed Hazardous Waste label immediately upon the first addition of the chemical. Explicitly specify "Contains Pyridine Derivatives - Basic/Flammable."

  • Self-Validation Step: Before sealing the primary waste carboy for EH&S pickup, check the temperature of the container exterior with an IR thermometer. A reading matching ambient room temperature confirms no latent exothermic cross-reactions are occurring inside the vessel.

Protocol D: Final Disposal (Facility Level)

Once collected by EH&S or a licensed waste vendor, the material undergoes thermal destruction.

  • Rotary Kiln Incineration: The waste is injected into a rotary kiln operating between 820°C and 1,600°C 1.

  • Combustion Causality: At these extreme temperatures, the C9H11NO molecule is completely oxidized. The carbon and hydrogen form CO2 and H2O vapor.

  • Scrubber Neutralization: The nitrogen atom is oxidized to NOx species. The incinerator's exhaust must pass through an alkaline scrubber system to neutralize these acidic gases before atmospheric release, ensuring environmental compliance.

WasteRouting Waste This compound Waste Stream Liquid Liquid Waste Waste->Liquid Solid Solid Waste / Debris Waste->Solid Org Non-Halogenated Organic Waste Liquid->Org Segregate from acids SolidBin Contaminated Solid Waste Container Solid->SolidBin Incinerate Rotary Kiln Incineration (820°C - 1600°C) Org->Incinerate SolidBin->Incinerate

Segregation and disposal routing for liquid and solid pyridine derivative waste.

References

  • Title: PRODUCTION, IMPORT, USE, AND DISPOSAL - Pyridine Source: Agency for Toxic Substances and Disease Registry (ATSDR), CDC URL: [Link]

  • Title: 3,4-Dimethyl-5-acetyl-pyridin - CAS 56704-28-0 Source: Molaid Chemical Database URL: [Link]

  • Title: Standard Operating Procedure: Pyridine Source: Washington State University Environmental Health & Safety URL: [Link]

Sources

Personal Protective Equipment & Handling Guide: 1-(4,5-Dimethylpyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Risk Level: HIGH (Treat as Toxic/Irritant) Chemical Family: Substituted Pyridine / Aromatic Ketone CAS Number: Not widely listed (Treat as Research Chemical / Structural Analog to 3-Acetylpyridine CAS: 350-03-8)[1][2][3][4]

Part 1: Core Directive & Hazard Architecture[2][3][4]

The "Why" Behind the Protocol: Handling 1-(4,5-Dimethylpyridin-3-yl)ethanone requires a nuanced understanding of its dual-nature structure. It combines a pyridine ring (neurotoxic potential, high skin permeability, strong odor) with a ketone moiety (chemical reactivity, solvent properties).[2][3][4]

Standard lab safety often defaults to "nitrile gloves and a lab coat."[2][3][4] For this compound, that is insufficient. The methyl substituents at positions 4 and 5 increase the molecule's lipophilicity (LogP), theoretically enhancing its ability to penetrate the stratum corneum (skin barrier) compared to unsubstituted acetylpyridine.[2][3][4] Furthermore, ketones can swell nitrile rubber, reducing breakthrough time.[3][4]

Anticipated Hazard Profile (derived from Structural Analogs):

  • Acute Toxicity (Oral/Dermal): Likely Category 3 or 4 (Toxic/Harmful).[2][3][4]

  • Skin/Eye Irritation: High probability of causing severe irritation or burns upon prolonged contact.[2][3][4]

  • Target Organ Toxicity: Pyridine derivatives often target the liver (hepatotoxicity) and Central Nervous System (CNS).[2][3][4]

  • Sensitization: Potential skin sensitizer.[2][3][4][5]

Part 2: The Barrier Strategy (PPE)[1][2][3][4]

This section defines the personal protective equipment (PPE) required to create a redundant failure-proof system.

1. Hand Protection (The "Double-Glove" System)

Do NOT rely on standard Nitrile gloves for direct contact. [1][2][3]

  • Primary Barrier (Inner Glove): Laminate Film (e.g., Ansell Barrier® / Silver Shield) .[2][3][4]

    • Scientific Logic:[2][3][4] Pyridine derivatives permeate nitrile rubber in <10 minutes.[2][3][4] Laminate film offers >480 minutes of breakthrough time against aromatics and ketones.[2][3][4]

  • Mechanical Barrier (Outer Glove): Thick Nitrile (minimum 5 mil) .[2][3][4]

    • Function: Protects the fragile laminate glove from tears and provides grip.[2][3][4]

  • Validation Step: Inspect the inner laminate glove for yellowing or brittleness before every use.[2][3][4]

2. Respiratory Protection
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 100 fpm).[2][3][4]

  • Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor (OV) cartridges.[1][2][3]

    • Note: Pyridines have a low odor threshold (fishy/unpleasant).[2][3][4] If you smell it, the fume hood containment has failed.[2][3][4]

3. Body & Eye Defense[4]
  • Eyes: Chemical Splash Goggles (Indirect Vent).[2][3][4] Safety glasses are insufficient due to the risk of splash migration.[2]

  • Body: Tyvek® Lab Coat or chemically resistant apron over a standard cotton lab coat.[2][3][4]

PPE Selection Matrix

PPE ComponentRecommended MaterialProhibited MaterialOperational Logic
Inner Glove Laminate Film (PE/EVOH) Latex, Thin NitrileImpermeable to pyridine/ketone mixtures.[1][2][3][4]
Outer Glove Nitrile (5-8 mil) VinylProvides dexterity and protects inner glove.[1][2][3]
Respirator Organic Vapor (OV) N95 / Dust MaskParticulate filters do not stop vapors.[2][3][4]
Clothing Tyvek / Butyl Apron Exposed Skin / ShortsPrevents dermal absorption of lipophilic agents.[3][4]
Part 3: Operational Workflow (Step-by-Step)

This protocol is designed to minimize exposure during the three critical phases of handling: Weighing, Reaction Setup, and Disposal.[2][3][4]

Phase 1: Preparation & Weighing[2][3][4]
  • Environment: All operations must occur inside a fume hood.

  • Static Control: If the substance is solid, use an anti-static gun.[2][3][4] Pyridine derivatives can be sticky or electrostatic, leading to powder dispersal.[3][4]

  • The "Boat-to-Vessel" Transfer:

    • Tare a glass weighing boat (avoid plastic; ketones may leach plasticizers).[2][3][4]

    • Weigh the required mass.[2][3][4]

    • Dissolve immediately in the reaction solvent (e.g., DCM, Methanol) inside the weighing boat if possible, then transfer the solution.[2][3][4] This eliminates dust hazards.[2][3][4]

Phase 2: Reaction & Quenching[2][3][4]
  • Reactivity Note: The ketone group is susceptible to nucleophilic attack; the pyridine ring is basic.[2][3][4]

  • Inert Atmosphere: Flush reaction vessels with Nitrogen or Argon to prevent oxidation or moisture absorption (pyridines are hygroscopic).[2][3][4]

  • Quenching Protocol:

    • Acidic Workup: Washing the organic layer with dilute HCl (1M) will protonate the pyridine nitrogen, pulling the compound into the aqueous phase (as the pyridinium salt).[2][3][4] This is a useful purification step but also a safety hazard—the aqueous layer is now toxic. [2]

Phase 3: Decontamination & Disposal[2][3][4]
  • Spill Management:

    • Do not wipe with paper towels (increases surface area for evaporation).[2][3][4]

    • Cover with vermiculite or activated carbon spill pads.[3][4]

    • Neutralize surfaces with a dilute acidic solution (Citric acid) to reduce volatility before cleaning.[2][3][4]

  • Waste Segregation:

    • Stream A: Halogenated/Non-Halogenated Organic Waste (if in solvent).[2][3][4]

    • Stream B: Basic Organic Waste (if pure).[2][3][4] Do not mix with strong acids in the waste container to avoid exotherms.[2]

Part 4: Visualizing the Safe Handling Workflow

SafeHandling Start Start: Chemical Retrieval PPE_Check PPE Verification (Laminate Inner + Nitrile Outer) Start->PPE_Check Hood_Check Fume Hood Check (Velocity > 100 fpm) PPE_Check->Hood_Check Weighing Weighing / Transfer (Dissolve in solvent immediately) Hood_Check->Weighing Spill_Risk Is there a Spill? Weighing->Spill_Risk Reaction Reaction / Synthesis (Inert Atmosphere) Spill_Risk->Reaction No Disposal Disposal (Segregate: Basic Organic Waste) Spill_Risk->Disposal Yes (Absorb & Bin) Quench Quenching / Workup (Acidic Wash = Aqueous Toxic Waste) Reaction->Quench Quench->Disposal

Figure 1: Operational Logic Flow for this compound, prioritizing containment and waste segregation.[1][2][3][4]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1122549, 3-Acetylpyridine (Structural Analog).[2][3][4] Retrieved from [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000).[2][3][4] Retrieved from [Link][1][2][3]

Sources

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